The Physicochemical and Mechanistic Profile of 2-Amino-2,5-dimethylhexanoic Acid in Peptide Engineering
Executive Summary The development of peptide-based therapeutics is frequently bottlenecked by poor pharmacokinetic properties, primarily rapid proteolytic degradation and low membrane permeability. 2-Amino-2,5-dimethylhe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of peptide-based therapeutics is frequently bottlenecked by poor pharmacokinetic properties, primarily rapid proteolytic degradation and low membrane permeability. 2-Amino-2,5-dimethylhexanoic acid is a highly specialized, non-natural, α,α-dialkyl amino acid designed to overcome these exact limitations. Structurally functioning as an α-methylated derivative of homoleucine, this compound introduces severe steric constraints into the peptide backbone. This technical whitepaper explores the physicochemical properties, mechanistic advantages, and validated experimental workflows for incorporating 2-Amino-2,5-dimethylhexanoic acid into advanced peptide drug discovery pipelines.
Structural Identity and Physicochemical Profiling
2-Amino-2,5-dimethylhexanoic acid features a quaternary α-carbon, meaning the central carbon is bonded to an amino group, a carboxyl group, a methyl group, and an isopentyl (homoisobutyl) side chain. This geminal dialkyl substitution fundamentally alters the molecule's behavior compared to native L-amino acids.
The incorporation of 2-Amino-2,5-dimethylhexanoic acid into a peptide sequence is not merely a structural tweak; it is a calculated engineering choice driven by three causal mechanisms:
Conformational Constraint via the Gem-Dialkyl Effect
The presence of both a methyl group and an isopentyl chain on the α-carbon severely restricts the allowable phi (φ) and psi (ψ) dihedral angles of the peptide backbone. Through the Thorpe-Ingold (gem-dialkyl) effect, this steric crowding forces the peptide into highly defined secondary structures, predominantly favoring α-helices or
310
helices[4]. This is critical for designing amphipathic helices (such as ApoA-I mimetics or antimicrobial peptides) where structural rigidity directly dictates receptor binding affinity and biological potency[4].
Absolute Proteolytic Shielding
Standard L-amino acids possess an α-proton that many proteases utilize to orient the peptide bond within their catalytic active site[5]. By replacing this proton with a methyl group, 2-Amino-2,5-dimethylhexanoic acid achieves two protective mechanisms:
Loss of Recognition: It eliminates the orienting hydrogen atom required by the enzyme's binding pocket[5].
Steric Blockade: The bulky α-methyl group physically blocks the protease from accessing the adjacent scissile amide bonds through severe steric clash[5].
The result is a peptide with an exponentially increased half-life in human serum, resisting both exopeptidases and endopeptidases.
Enhanced Lipophilicity and Membrane Permeability
The extended aliphatic side chain (isopentyl) combined with the α-methyl group significantly increases the overall hydrophobicity of the residue. This increased lipophilicity is instrumental in improving cell membrane permeability, a major bottleneck for the oral delivery and intracellular targeting of peptide therapeutics[6].
Because of the quaternary α-carbon, coupling this amino acid onto a growing peptide chain is notoriously difficult. Standard room-temperature coupling often leads to truncated sequences due to steric hindrance preventing nucleophilic attack.
Step-by-Step Methodology:
Resin Preparation: Swell the Fmoc-protected peptide resin in Dimethylformamide (DMF) for 30 minutes. Deprotect the N-terminus using 20% piperidine in DMF.
Activation Selection (Causality): Do not use standard HBTU/HOBt. Instead, use HATU and HOAt (1-Hydroxy-7-azabenzotriazole) with N,N-Diisopropylethylamine (DIEA). Why? HOAt forms a highly reactive 7-aza active ester that is significantly less susceptible to steric hindrance, facilitating the coupling of bulky dialkyl amino acids.
Thermal Coupling: Perform the coupling reaction under microwave irradiation at 75°C for 30 minutes. Why? Thermal energy is strictly required to overcome the high activation energy barrier imposed by the bulky α-methyl group.
Self-Validation (Kaiser Test): Wash the resin stringently with DMF and Dichloromethane (DCM). Perform a Kaiser test to check for unreacted primary amines.
Validation Loop: If the test is positive (blue), the coupling is incomplete. Do not proceed to the next amino acid; repeat the HATU/HOAt coupling step. This self-validating loop ensures no deletion sequences contaminate the final product.
To empirically prove the proteolytic resistance conferred by 2-Amino-2,5-dimethylhexanoic acid, a controlled serum stability assay must be executed.
Step-by-Step Methodology:
Incubation & Control Setup: Incubate the purified synthetic peptide at a concentration of 100 µM in 25% human serum (diluted in PBS, pH 7.4) at 37°C.
Self-Validation Step: Simultaneously incubate a native L-leucine/L-homoleucine analog of the peptide in a separate vial. Why? This serves as a positive control for degradation. If the native peptide degrades rapidly, it validates that the serum proteases are active, proving that the stability of the modified peptide is genuine and not a false positive caused by inactive serum.
Time-Course Quenching: Extract 50 µL aliquots at
t=0,1,2,4,8,12,
and
24
hours. Immediately quench the enzymatic activity by adding 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile to precipitate serum proteins.
LC-MS Quantification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS. Plot the Area Under the Curve (AUC) of the parent peptide mass over time to calculate the exact biological half-life (
t1/2
).
An In-depth Technical Guide to the Synthesis of 2-Amino-2,5-dimethylhexanoic Acid
Abstract This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Amino-2,5-dimethylhexanoic acid, a non-proteinogenic α,α-disubstituted amino acid. The strategic importance of such mo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Amino-2,5-dimethylhexanoic acid, a non-proteinogenic α,α-disubstituted amino acid. The strategic importance of such molecules in medicinal chemistry and drug development, primarily due to their induced conformational constraints and enhanced resistance to enzymatic degradation in peptidomimetics, necessitates robust and versatile synthetic methodologies. This document details the classic racemic approaches, including the Strecker synthesis and the Bucherer-Bergs reaction, and delves into a modern asymmetric strategy employing a chiral auxiliary for the stereoselective synthesis of this target molecule. Each method is presented with a thorough mechanistic explanation, a detailed experimental protocol, and a comparative analysis of its advantages and limitations. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction: The Significance of α,α-Disubstituted Amino Acids
α,α-Disubstituted amino acids, such as 2-Amino-2,5-dimethylhexanoic acid, represent a pivotal class of unnatural amino acids. The presence of two substituents at the α-carbon introduces significant steric hindrance, which in turn restricts the conformational flexibility of peptide backbones into which they are incorporated. This property is highly sought after in the design of peptidomimetics with well-defined secondary structures, such as helices and turns. Furthermore, the quaternary α-carbon provides a shield against enzymatic degradation by peptidases, thereby enhancing the in vivo stability and bioavailability of peptide-based therapeutics.
The synthesis of these sterically hindered amino acids presents unique challenges, often requiring specialized methodologies to construct the quaternary stereocenter with high efficiency and, where desired, in an enantiomerically pure form. This guide will explore the most prominent and practical synthetic pathways to 2-Amino-2,5-dimethylhexanoic acid, starting from the readily available ketone, 5-methyl-2-hexanone.[1][2][3][4][5]
Racemic Synthesis Routes
Racemic mixtures of 2-Amino-2,5-dimethylhexanoic acid can be efficiently prepared using well-established, classical methods for amino acid synthesis. These routes are often characterized by their simplicity, high yields, and the use of readily available and inexpensive starting materials.
The Strecker Synthesis
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone of amino acid synthesis.[6][7] The reaction involves a one-pot, three-component reaction between a ketone, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[6][7][8]
Mechanism:
The reaction commences with the formation of an imine from the reaction of 5-methyl-2-hexanone with ammonia. Subsequent nucleophilic attack of the cyanide ion on the imine carbon generates the α-aminonitrile intermediate. The final step involves the hydrolysis of the nitrile group under acidic or basic conditions to yield the carboxylic acid functionality of 2-Amino-2,5-dimethylhexanoic acid.[6][7]
Experimental Protocol: Strecker Synthesis of (±)-2-Amino-2,5-dimethylhexanoic acid
Step 1: Formation of α-Aminonitrile
In a well-ventilated fume hood, a solution of 5-methyl-2-hexanone (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
The solution is cooled to 0 °C in an ice bath.
Ammonium chloride (1.2 eq) is added, followed by the dropwise addition of an aqueous solution of sodium cyanide (1.2 eq). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment.
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
The progress of the reaction is monitored by thin-layer chromatography (TLC).
Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-aminonitrile.
Step 2: Hydrolysis to the Amino Acid
The crude α-aminonitrile is transferred to a round-bottom flask, and concentrated hydrochloric acid is added.
The mixture is heated to reflux for 12 hours.
After cooling to room temperature, the solution is washed with diethyl ether to remove any non-polar impurities.
The aqueous layer is then concentrated under reduced pressure.
The resulting solid is redissolved in a minimal amount of water and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., ammonium hydroxide).
The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum to afford racemic 2-Amino-2,5-dimethylhexanoic acid.
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another powerful method for the synthesis of α,α-disubstituted amino acids.[9][10][11][12] This multicomponent reaction utilizes a ketone, potassium cyanide, and ammonium carbonate to produce a hydantoin intermediate.[9][10][11] This hydantoin can then be hydrolyzed under harsh conditions to yield the desired amino acid.
Mechanism:
The reaction is initiated by the formation of a cyanohydrin from 5-methyl-2-hexanone and cyanide. The cyanohydrin then reacts with ammonia and carbon dioxide (generated in situ from ammonium carbonate) to form an aminonitrile, which subsequently undergoes intramolecular cyclization to yield the 5-(1,4-dimethylpentyl)-5-methylhydantoin.[9][10][12] Basic hydrolysis of the hydantoin ring provides the corresponding amino acid.[13][14]
Experimental Protocol: Bucherer-Bergs Synthesis of (±)-2-Amino-2,5-dimethylhexanoic acid
Step 1: Synthesis of 5-(1,4-dimethylpentyl)-5-methylhydantoin
In a pressure vessel, 5-methyl-2-hexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) are suspended in a mixture of ethanol and water (1:1 v/v). Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment.
The vessel is sealed and heated to 80-100 °C for 12-24 hours. The internal pressure will increase during the reaction.
After cooling to room temperature, the reaction mixture is carefully vented in a fume hood.
The solvent is removed under reduced pressure.
The residue is treated with water, and the pH is adjusted to acidic (pH 2-3) with concentrated hydrochloric acid to precipitate the hydantoin.
The solid hydantoin is collected by filtration, washed with cold water, and dried.
Step 2: Hydrolysis of the Hydantoin
The crude hydantoin is suspended in a solution of sodium hydroxide (e.g., 2 M).
The mixture is heated to reflux for 24-48 hours until the hydrolysis is complete (monitored by TLC).
After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to the isoelectric point of the amino acid (around pH 6).
The precipitated 2-Amino-2,5-dimethylhexanoic acid is collected by filtration, washed with cold water, and dried under vacuum.
Asymmetric Synthesis: The Chiral Auxiliary Approach
For applications in drug development, the synthesis of enantiomerically pure amino acids is often required. The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in a reaction.[6][][16][17] In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.
A plausible asymmetric synthesis of 2-Amino-2,5-dimethylhexanoic acid can be adapted from the asymmetric Strecker synthesis, employing a chiral amine to form a chiral imine intermediate.[18]
Mechanism:
5-methyl-2-hexanone is first condensed with a chiral amine, for example, (R)-(+)-α-methylbenzylamine, to form a chiral imine. The chiral auxiliary shields one face of the imine, leading to the preferential attack of the cyanide nucleophile from the less sterically hindered face. This results in the formation of a diastereomerically enriched α-aminonitrile. After separation of the diastereomers, the nitrile is hydrolyzed, and the chiral auxiliary is removed by hydrogenolysis to yield the enantiomerically enriched amino acid.
Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-2,5-dimethylhexanoic acid
Step 1: Formation of the Chiral α-Aminonitrile
In a round-bottom flask, 5-methyl-2-hexanone (1.0 eq) and (R)-(+)-α-methylbenzylamine (1.05 eq) are dissolved in a suitable solvent such as methanol.
The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the chiral imine.
The solution is then cooled to 0 °C, and trimethylsilyl cyanide (TMSCN) (1.2 eq) is added dropwise. Caution: TMSCN is toxic and reacts with moisture to release hydrogen cyanide gas.
The reaction is stirred for 24-48 hours, allowing for the diastereoselective addition of the cyanide.
The reaction progress and diastereoselectivity can be monitored by NMR spectroscopy or chiral HPLC analysis of the crude product.
Upon completion, the solvent is removed under reduced pressure, and the resulting diastereomeric α-aminonitriles are separated by column chromatography on silica gel.
Step 2: Hydrolysis and Deprotection
The desired diastereomer of the α-aminonitrile is dissolved in a mixture of acetic acid and concentrated hydrochloric acid.
The solution is heated to reflux for 12 hours to hydrolyze the nitrile group.
After cooling, the solvent is removed under reduced pressure.
The residue is dissolved in methanol, and a palladium on carbon catalyst (10 mol%) is added.
The mixture is subjected to hydrogenation at a suitable pressure (e.g., 50 psi) for 24 hours to cleave the α-methylbenzyl group.
The catalyst is removed by filtration through a pad of Celite.
The filtrate is concentrated, and the resulting enantiomerically enriched amino acid is purified by recrystallization or ion-exchange chromatography.
Produces a racemic mixture requiring resolution, use of highly toxic cyanide.[19]
60-80%
Bucherer-Bergs Reaction
5-methyl-2-hexanone, KCN, (NH₄)₂CO₃
Hydantoin
Racemic
High yields, readily available starting materials, hydantoin intermediate is often crystalline and easy to purify.[9][11]
Harsh hydrolysis conditions, produces a racemic mixture, use of highly toxic cyanide.[10][13]
70-90%
Asymmetric Synthesis
5-methyl-2-hexanone, chiral amine, TMSCN
Chiral α-Aminonitrile
Enantioselective
Allows for the synthesis of a single enantiomer, milder conditions for cyanation.[18]
Multi-step, requires a stoichiometric amount of a potentially expensive chiral auxiliary, diastereomer separation may be challenging.
30-50% (for a single enantiomer)
Visualizing the Synthetic Pathways
Reaction Scheme for Racemic Syntheses
Caption: Overview of the Strecker and Bucherer-Bergs racemic syntheses.
Workflow for Asymmetric Synthesis
Caption: Stepwise workflow for the asymmetric synthesis of 2-Amino-2,5-dimethylhexanoic acid.
Conclusion
The synthesis of 2-Amino-2,5-dimethylhexanoic acid can be successfully achieved through several distinct methodologies. For the production of racemic material, the Strecker synthesis and the Bucherer-Bergs reaction offer reliable, high-yielding, and cost-effective solutions. When enantiopurity is paramount, an asymmetric approach utilizing a chiral auxiliary provides a viable, albeit more complex, route to the desired stereoisomer. The choice of synthetic strategy will ultimately be dictated by the specific requirements of the research or development program, including scale, cost, and the need for stereochemical control. The protocols and comparative data presented in this guide serve as a valuable resource for chemists engaged in the synthesis of this and other structurally related α,α-disubstituted amino acids.
References
5-METHYL-2-HEXANONE | - atamankimya.com. Available at: [Link]
5-methyl-2-hexanone, 110-12-3 - The Good Scents Company. Available at: [Link]
5-Methyl-2-hexanone - Wikipedia. Available at: [Link]
Bucherer–Bergs reaction - Wikipedia. Available at: [Link]
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids. Pergamon.
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. Available at: [Link]
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]
Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]
Bucherer-Bergs Reaction - Organic Chemistry Portal. Available at: [Link]
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Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed. Available at: [Link]
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Hydrolysis of hydantoin to hydantoin acid. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Hydrolysis reaction – Knowledge and References - Taylor & Francis. Available at: [Link]
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An In-Depth Technical Guide to 2-Amino-2,5-dimethylhexanoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Amino-2,5-dimethylhexanoic acid, a non-proteinogenic...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-2,5-dimethylhexanoic acid, a non-proteinogenic amino acid. A critical clarification regarding its nomenclature is necessary at the outset. The predominant body of scientific literature and commercial availability refers to the isomers of 2-Amino-5,5-dimethylhexanoic acid . While the name "2-Amino-2,5-dimethylhexanoic acid" implies methylation at both the alpha and the 5-position, this isomer is not well-documented. Therefore, this guide will focus on the more scientifically relevant and accessible 2-Amino-5,5-dimethylhexanoic acid, addressing its stereoisomers and hydrochloride salt.
This document is structured to provide a deep dive into the chemical and physical properties, synthesis, analytical characterization, and potential applications of these compounds, with a focus on practical insights for laboratory and developmental use.
Core Compound Identification and Properties
The fundamental characteristics of 2-Amino-5,5-dimethylhexanoic acid and its common salt are summarized below. These compounds are chiral, existing as (S) and (R) enantiomers.
Compound Name
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Form
(S)-2-Amino-5,5-dimethylhexanoic acid
142886-13-3
C8H17NO2
159.23
White to yellow powder or crystals
(R)-2-Amino-5,5-dimethylhexanoic acid
142886-12-2
C8H17NO2
159.23
White to yellow powder or crystals
2-amino-2,5-dimethylhexanoic acid hydrochloride
Not explicitly available
C8H17NO2·HCl
195.69
Data not available
Note: The hydrochloride salt's CAS number is not consistently reported in public databases. The molecular weight corresponds to the addition of HCl to the parent molecule.
The presence of the bulky tert-butyl group at the 5-position significantly influences the compound's lipophilicity and steric hindrance, which can in turn affect its biological activity and incorporation into peptides.
Synthesis Strategies: A Focus on Asymmetric Approaches
A highly effective and generalizable method involves the alkylation of a chiral nickel(II) Schiff base complex of glycine.[1] This approach allows for the stereoselective introduction of the side chain.
Caption: Generalized workflow for the asymmetric synthesis of 2-Amino-5,5-dimethylhexanoic acid.
Experimental Protocol: Asymmetric Synthesis (Adapted from General Methods)
Complex Formation: A chiral ligand, such as one derived from (S)-proline, is reacted with glycine and a nickel(II) salt to form the planar chiral Schiff base complex.
Deprotonation: The complex is treated with a strong base (e.g., sodium hydride or lithium diisopropylamide) in an aprotic solvent (e.g., DMF or THF) at low temperature to generate a nucleophilic enolate.
Alkylation: 1-Bromo-3,3-dimethylbutane (neohexyl bromide) is added to the enolate solution. The chiral ligand directs the alkylating agent to one face of the complex, leading to the preferential formation of one diastereomer.
Diastereomer Separation: The resulting mixture of diastereomeric complexes is separated using column chromatography on silica gel.
Hydrolysis and Liberation: The separated diastereomer is treated with aqueous acid (e.g., 6M HCl) to hydrolyze the Schiff base and release the enantiomerically pure amino acid. The chiral auxiliary can often be recovered.
This method's success is predicated on the steric influence of the chiral ligand, which effectively shields one face of the glycine enolate from the incoming electrophile.
Analytical Characterization
Accurate characterization of 2-Amino-5,5-dimethylhexanoic acid is essential for quality control and research applications. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
While a publicly available, peer-reviewed NMR or mass spectrum for 2-Amino-5,5-dimethylhexanoic acid is not readily found, the expected spectral characteristics can be predicted based on its structure and the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton spectrum would be expected to show a singlet for the nine protons of the tert-butyl group, a multiplet for the alpha-proton, and multiplets for the methylene protons of the hexanoic acid backbone. The chemical shifts would be influenced by the solvent and the protonation state of the amino and carboxyl groups.
¹³C NMR: The carbon spectrum would show distinct signals for the carboxyl carbon, the alpha-carbon, the quaternary carbon of the tert-butyl group, and the methyl and methylene carbons.
Mass Spectrometry (MS):
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 160.13. Common fragments would likely arise from the loss of the carboxyl group (as CO₂) and parts of the alkyl side chain.
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis by GC-MS would require derivatization to increase the volatility of the amino acid. Silylation (e.g., with BSTFA) or acylation are common methods.
Chromatographic Separation of Enantiomers
Distinguishing between the (S) and (R) enantiomers requires chiral chromatography.
High-Performance Liquid Chromatography (HPLC):
Direct Methods: Chiral stationary phases (CSPs) based on macrocyclic glycopeptides (e.g., teicoplanin-based columns) are effective for the direct separation of underivatized amino acid enantiomers.
Indirect Methods: A more common approach involves pre-column derivatization with a chiral reagent (e.g., o-phthalaldehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine) to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).
Caption: Workflow for the indirect chiral HPLC analysis of 2-Amino-5,5-dimethylhexanoic acid.
Applications in Research and Development
Non-proteinogenic amino acids like 2-Amino-5,5-dimethylhexanoic acid are valuable tools in drug discovery and peptide design. The incorporation of such residues can confer unique properties to peptides.
Peptidomimetics: The bulky tert-butyl group can introduce conformational constraints into a peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.
Enhanced Proteolytic Stability: The non-natural side chain can hinder recognition by proteases, leading to a longer biological half-life of the peptide drug candidate.
Modulation of Lipophilicity: The alkyl side chain increases the lipophilicity of the amino acid, which can be used to modulate the overall solubility and membrane permeability of a peptide.
While specific biological activity data for 2-Amino-5,5-dimethylhexanoic acid is not widely published, the principles of its use are well-established in the field of medicinal chemistry. For example, the related compound, 2-amino-3-methylhexanoic acid, has been identified as a plant elicitor, inducing resistance to both biotic and abiotic stresses.[2] This highlights the potential for novel biological activities in non-standard amino acids.
Conclusion
2-Amino-5,5-dimethylhexanoic acid represents a class of non-proteinogenic amino acids with significant potential for use as a building block in the design of novel peptides and other therapeutic agents. While detailed, compound-specific research data is limited in the public domain, established methodologies for asymmetric synthesis and chiral analysis provide a clear path for its preparation and characterization. Its unique structural features, particularly the sterically demanding tert-butyl group, offer researchers a valuable tool for modulating the conformational and physicochemical properties of peptides, ultimately aiding in the development of more stable and potent therapeutics.
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NIST. 2,5-dimethylhexanoic acid.
PMC. Analytical methods for process and product characterization of recombinant adeno-associated virus-based gene therapies. Retrieved March 2026, from a relevant article on their website.
Molecules. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved March 2026, from a relevant article on their website.
ResearchGate. The use of D-amino acids in peptide design.
International Journal of Pharmaceutical Sciences and Research. Evaluation of Biological Activity and Qualitative Analysis of 2, 5-dihydroxybenzoic acid from Momordica charantia Fruit. Retrieved March 2026, from a relevant article on their website.
ResearchGate. Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate.
PMC. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved March 2026, from a relevant article on their website.
Beilstein Journals. First total synthesis of hoshinoamide A. Retrieved March 2026, from a relevant article on their website.
WeylChem. Analytical Services. Retrieved March 2026, from [Link]
ResearchGate. Biological Activity of Amino Acids in Organotypic Tissue Cultures.
BenchChem. Mass Spectrometry Analysis of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Comparative Guide. Retrieved March 2026, from a relevant technical guide on their website.
NIST. SRM 2886 - Certificate of Analysis.
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
University of Pretoria. CHAPTER 5 NMR SPECTROSCOPY.
Reddit. 2-aminoethanoic acid vs aminoethanoic acid. Retrieved March 2026, from [Link]
ResearchGate. Sections of the 1D and 2d nmr spectra of the reaction mixture involving....
Chemosensors. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Retrieved March 2026, from a relevant article on their website.
IntechOpen. Synthesis and Applications of Synthetic Peptides. Retrieved March 2026, from a relevant chapter on their website.
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved March 2026, from a relevant article on their website.
BenchChem. A Comparative Guide to 2-Amino-5-nitrobenzoic Acid and 5-Amino-2-nitrobenzoic Acid for Researchers and Drug Development Professionals. Retrieved March 2026, from a relevant technical guide on their website.
PMC. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Retrieved March 2026, from a relevant article on their website.
The Rational Design and Synthetic Integration of 2-Amino-2,5-dimethylhexanoic Acid in Advanced Peptidomimetics
Executive Summary The development of next-generation peptide therapeutics relies heavily on overcoming the intrinsic limitations of native amino acids—namely, rapid proteolytic degradation and high conformational entropy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of next-generation peptide therapeutics relies heavily on overcoming the intrinsic limitations of native amino acids—namely, rapid proteolytic degradation and high conformational entropy. 2-Amino-2,5-dimethylhexanoic acid (often referred to as
α
-methylhomoleucine) has emerged as a critical non-proteinogenic building block in rational drug design. This in-depth technical guide explores the mechanistic causality behind its structural properties, details the thermodynamic challenges of its synthetic incorporation, and provides a self-validating protocol for Solid-Phase Peptide Synthesis (SPPS).
Chemical Identity and Structural Causality
2-Amino-2,5-dimethylhexanoic acid (CAS: 21160-88-3; Hydrochloride salt CAS: 51606-88-3) is an
α,α
-dialkyl amino acid characterized by a quaternary stereocenter at the
α
-carbon 1.
Unlike standard aliphatic amino acids (e.g., leucine or isoleucine), this molecule features both a methyl group and an isopentyl side chain attached directly to the
α
-carbon.
Structural Impact: Comparison with shorter homologs illustrates how the extended isopentyl chain provides additional hydrophobic surface area for receptor engagement, while the quaternary
α
-carbon strictly locks the backbone conformation 2.
The Causality of Conformational Restriction
The geminal substitution at the
α
-carbon creates a severe steric clash with the adjacent carbonyl oxygen and amide nitrogen of the peptide backbone. To resolve this steric strain, the allowed Ramachandran dihedral angles (
ϕ,ψ
) are forced into a highly restricted energy minimum. This strictly induces either an
α
-helical (
ϕ≈−57∘
,
ψ≈−47∘
) or a
310
-helical (
ϕ≈−60∘
,
ψ≈−30∘
) secondary structure.
Furthermore, proteases require the peptide backbone to adopt an extended
β
-strand-like conformation to fit into their catalytic clefts. The rigid helical structure enforced by 2-amino-2,5-dimethylhexanoic acid physically excludes the peptide from these active sites, granting profound proteolytic resistance.
Mechanistic pathway of α-methylation inducing helical stability and proteolytic resistance.
Solid-Phase Peptide Synthesis (SPPS) Dynamics
The same steric hindrance that confers biological stability makes 2-amino-2,5-dimethylhexanoic acid notoriously difficult to couple during SPPS. The bulky isopentyl and methyl groups shield the nucleophilic amine and the electrophilic carbonyl, drastically reducing coupling kinetics. Standard coupling reagents (e.g., HBTU, PyBOP) frequently fail, leading to truncation or deletion sequences that complicate purification 3.
To achieve high-fidelity synthesis, researchers must employ highly reactive intermediates—such as acid fluorides (via TFFH) or Oxyma esters—coupled with microwave irradiation to overcome the activation energy barrier 4.
To ensure absolute trustworthiness and reproducibility in peptide assembly, the following protocol utilizes DIC/Oxyma with microwave assistance. It is designed as a self-validating system ; it includes a mandatory capping step to prevent the propagation of deletion sequences and an analytical feedback loop.
Step-by-Step Methodology
Resin Preparation: Swell 0.1 mmol of Fmoc-protected peptidyl-resin (e.g., Rink Amide AM, loading 0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 20 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes at 75°C in a microwave peptide synthesizer. Wash the resin thoroughly with DMF (5 × 1 min).
Amino Acid Activation: In a separate vial, dissolve 5 equivalents (0.5 mmol) of Fmoc-2-amino-2,5-dimethylhexanoic acid and 5 equivalents of OxymaPure in minimal DMF. Add 5 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to form the highly reactive Oxyma ester 4.
Microwave Coupling: Transfer the activated amino acid solution to the resin. Irradiate at 75°C for 15 minutes. Caution: Strict temperature control is required to prevent side-chain degradation or premature Fmoc cleavage.
Washing & Capping (Self-Validation Step A): Wash the resin with DMF (5 × 1 min). To prevent unreacted amines from forming deletion sequences in subsequent steps, cap the resin using 10% acetic anhydride and 10% DIPEA in DMF for 5 minutes.
Analytical Verification (Self-Validation Step B): Perform a micro-cleavage on a 1 mg resin sample using TFA/TIPS/H₂O (95:2.5:2.5). Analyze via LC-MS to confirm the exact mass addition of +141.1 Da (the residue mass of C₈H₁₅NO). If the target mass is absent, the system loops back to Step 3 for a double-coupling cycle using an acid fluoride (TFFH) 3.
Step-by-step SPPS workflow for coupling sterically hindered α,α-dialkyl amino acids.
Conclusion
The strategic insertion of 2-amino-2,5-dimethylhexanoic acid into peptide sequences represents a masterclass in rational drug design. By leveraging severe steric bulk to dictate backbone geometry, researchers can transform transient, flexible signaling peptides into robust, highly structured therapeutics capable of surviving the hostile proteolytic environment in vivo.
The Mechanistic Paradigm of 2-Amino-2,5-dimethylhexanoic Acid in Peptide Engineering and Pharmacology
Executive Summary 2-Amino-2,5-dimethylhexanoic acid (CAS 51606-88-3), an unnatural aliphatic α -methylated amino acid, serves as a transformative building block in modern drug discovery and peptidomimetics. By replacing...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Amino-2,5-dimethylhexanoic acid (CAS 51606-88-3), an unnatural aliphatic
α
-methylated amino acid, serves as a transformative building block in modern drug discovery and peptidomimetics. By replacing the native
α
-proton with a methyl group, this molecule introduces profound steric and electronic constraints into peptide backbones and enzyme active sites. This technical guide elucidates the causality behind its three primary mechanisms of action—conformational pre-organization, proteolytic shielding, and competitive enzyme inhibition—and provides self-validating experimental protocols for its integration into drug development pipelines.
Mechanism 1: Conformational Pre-organization and Ramachandran Restriction
The primary mechanism by which 2-Amino-2,5-dimethylhexanoic acid modulates biological activity is through the severe restriction of the peptide backbone's conformational space.
The Causality of Steric Clash: In native proteinogenic amino acids, the
ϕ
(phi) and
ψ
(psi) dihedral angles rotate relatively freely, resulting in a high entropic penalty upon binding to a target receptor. The introduction of a quaternary
α
-carbon via the
α
-methyl group creates a severe steric clash with the adjacent carbonyl oxygen and amide hydrogen.
Helical Induction: This steric hindrance forces the dihedral angles into a highly restricted region of the Ramachandran plot, specifically favoring right-handed
α
-helices (
ϕ≈−60∘,ψ≈−45∘
) or
310
-helices.
Pharmacological Impact: By pre-organizing the peptide into its bioactive helical conformation, the entropic cost of receptor binding is minimized. This structural rigidification often leads to a logarithmic increase in binding affinity and target selectivity 1.
Mechanism 2: Proteolytic Shielding and Metabolic Stability
Native peptides suffer from poor pharmacokinetic profiles due to rapid degradation by endo- and exopeptidases in the bloodstream and gastrointestinal tract.
The Causality of Transition State Exclusion: Proteases operate by positioning the scissile peptide bond within a highly specific active site, stabilizing the tetrahedral transition state via a catalytic triad or metal ion. The bulky
α
-methyl group of 2-Amino-2,5-dimethylhexanoic acid physically obstructs the protease active site, preventing the nucleophilic attack on the amide carbonyl.
Pharmacological Impact: Peptides incorporating this unnatural amino acid exhibit dramatically extended in vivo half-lives while retaining high inhibitory activity 2. Furthermore, because it lacks an
α
-proton, the molecule is completely immune to racemases and epimerases 3, maintaining its chiral integrity in complex biological matrices without activity loss 4.
Mechanism 3: Competitive Enzyme Inhibition
Beyond peptide incorporation, the free amino acid acts as a potent competitive inhibitor for specific metabolic enzymes, such as decarboxylases and aminotransferases.
The Causality of Metabolic Trapping: The molecule mimics the natural aliphatic substrate and successfully binds to the enzyme's active site. However, enzymatic reactions like decarboxylation and transamination strictly require the abstraction of the
α
-proton to form a Schiff base intermediate with the pyridoxal phosphate (PLP) cofactor.
Pharmacological Impact: The absence of the
α
-proton traps the enzyme in a dead-end complex. The enzyme is competitively inhibited without the inhibitor being consumed or transaminated 5.
Fig 1. Mechanism of competitive enzyme inhibition and dead-end complex formation.
Standard SPPS protocols fail when coupling 2-Amino-2,5-dimethylhexanoic acid due to the extreme steric hindrance of the quaternary
α
-carbon. This protocol utilizes enhanced activation kinetics to force the coupling, complete with built-in validation checkpoints.
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.
Deprotection & Validation: Treat with 20% piperidine in DMF (2 x 5 min). Self-Validation: Collect the flow-through and measure UV absorbance at 301 nm. A sharp peak confirms the release of the dibenzofulvene adduct, validating successful Fmoc removal.
Activation (The Critical Step): Dissolve 4 eq (0.4 mmol) of Fmoc-2-Amino-2,5-dimethylhexanoic acid, 4 eq HATU, and 4 eq HOAt in DMF. Add 8 eq of N,N-diisopropylethylamine (DIPEA).
Causality: Standard HOBt is insufficient. HOAt is required because the nitrogen in its pyridine ring provides a neighboring group effect, accelerating the reaction with sterically hindered amines.
Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 30 minutes.
Causality: Microwave heating overcomes the high activation energy barrier caused by the
α
-methyl steric clash.
Coupling Validation: Perform a Kaiser test on a micro-cleaved resin bead. A yellow result validates successful coupling. If blue (free amines present), the coupling step must be repeated.
Cleavage: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours, precipitate in cold diethyl ether, and lyophilize.
Fig 2. Optimized SPPS workflow overcoming the steric hindrance of α-methylated amino acids.
To empirically prove the proteolytic shielding effect of the
α
-methyl group, the following serum stability assay must be executed.
Matrix Preparation: Dilute human blood serum to 25% (v/v) in PBS (pH 7.4). Pre-incubate at 37°C for 15 minutes to equilibrate protease activity.
Incubation: Add the purified synthetic peptide to a final concentration of 100 µM.
Time-Course Sampling: Extract 50 µL aliquots at
t
= 0, 1, 2, 4, 8, and 24 hours.
Quenching (Causality): Immediately quench each aliquot by adding 50 µL of 1% Trichloroacetic acid (TCA). TCA denatures and precipitates serum proteins, instantly halting all protease activity and preventing artificial degradation during queue time.
Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS.
Data Output: Plot the natural log of the remaining peptide peak area versus time to calculate the degradation rate constant (
k
) and half-life (
t1/2=ln(2)/k
).
Quantitative Data Presentation
The following table summarizes the comparative advantages of incorporating 2-Amino-2,5-dimethylhexanoic acid versus its native unmethylated counterpart (Homoleucine) in a model helical peptide.
Frontiers in Microbiology - Combinatory Therapy Antimicrobial Peptide-Antibiotic to Minimize the Ongoing Rise of Resistance. 4
Proceedings of the National Academy of Sciences (PNAS) - L-amino acids catalyze the formation of an excess of D-glyceraldehyde, and thus of other D sugars, under credible prebiotic conditions. 5
Journal of Hypertension (NIH) - Renin Inhibitory Peptides: A Study of Structural Modifications in the Peptide Backbone. 2
Sourcing and Application of 2-Amino-2,5-dimethylhexanoic Acid in Peptide Engineering: A Technical Guide
Executive Summary The incorporation of non-canonical, α,α -dialkyl amino acids into peptide sequences is a cornerstone strategy in modern peptidomimetics and drug development. 2-Amino-2,5-dimethylhexanoic acid represents...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of non-canonical,
α,α
-dialkyl amino acids into peptide sequences is a cornerstone strategy in modern peptidomimetics and drug development. 2-Amino-2,5-dimethylhexanoic acid represents a highly specialized building block in this class. By introducing a geminal dimethyl substitution at the
α
-carbon, this compound imposes severe steric restrictions on the peptide backbone. This technical guide provides an authoritative framework for sourcing this compound commercially, preparing it for solid-phase peptide synthesis (SPPS), and executing self-validating coupling protocols that overcome its inherent steric hindrance.
Chemical Identity and Structural Logic
In peptide engineering, the choice of building block is dictated by the desired conformational outcome. 2-Amino-2,5-dimethylhexanoic acid acts as an extended homolog of
α
-methylleucine.
Structural Causality: The quaternary stereocenter at the
α
-carbon restricts the
ϕ
(phi) and
ψ
(psi) dihedral angles of the resulting peptide bond. This steric bulk forces the peptide backbone into highly ordered secondary structures (predominantly
310
-helices or
α
-helices). Furthermore, the lack of an
α
-proton eliminates the possibility of racemization during activation and completely shields the adjacent amide bonds from enzymatic recognition, conferring near-absolute resistance to both exopeptidases and endopeptidases in vivo.
Mechanistic pathway of peptide stabilization via alpha-methylation.
Commercial Supplier Landscape & Quality Control
Sourcing 2-Amino-2,5-dimethylhexanoic acid requires careful attention to the chemical form (free acid vs. hydrochloride salt) and stereochemical purity. Commercial vendors typically supply this compound in its racemic form unless otherwise specified. For sequence-specific peptide therapeutics, researchers must either source the enantiopure
(S)
or
(R)
forms or perform chiral resolution in-house.
Quantitative Supplier Data
The following table summarizes verified commercial suppliers providing building-block quantities for proteomics and drug discovery[1][2][3][4]:
Commercial Supplier
CAS Number
Chemical Form
Typical Purity
Applications
Ambeed
Free Acid
≥
95%
R&D, Peptidomimetics
BLD Pharm
Free Acid
≥
95%
Peptide Synthesis
Santa Cruz Biotechnology
Hydrochloride Salt
≥
95%
Proteomics Research
Accela ChemBio
Hydrochloride Salt
≥
95%
Building Blocks
Note: When sourcing the hydrochloride salt (CAS 51606-88-3), an additional equivalent of base (e.g., DIEA) must be accounted for during subsequent synthetic steps to neutralize the HCl.
Because commercial suppliers provide the unprotected free acid or HCl salt, the amino acid must first be Fmoc-protected. Subsequently, coupling this sterically hindered amino acid during SPPS requires bypassing standard activation energy barriers.
Causality: The
α
-amine must be temporarily masked to prevent polymerization during peptide coupling. Fmoc is chosen for its base-lability, allowing orthogonal protection strategies.
Preparation: Dissolve 10 mmol of 2-Amino-2,5-dimethylhexanoic acid in 20 mL of 10% aqueous
Na2CO3
and 20 mL of 1,4-dioxane.
Reaction: Cool the mixture to 0°C in an ice bath. Slowly add a solution of Fmoc-OSu (11 mmol, 1.1 eq) in 10 mL dioxane dropwise over 30 minutes.
Propagation: Remove the ice bath and stir vigorously at room temperature for 12 hours.
Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract with Ethyl Acetate (
3×30
mL). Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Self-Validation: Confirm the presence of the Fmoc-protected product via LC-MS. The extracted ion chromatogram (EIC) must show a single major peak corresponding to the expected
[M+H]+
mass.
Protocol B: Microwave-Assisted SPPS Coupling
Causality: Standard coupling reagents (e.g., HBTU, PyBOP) fail to couple
α,α
-dialkyl amino acids efficiently due to the massive steric shield around the amine. We utilize HATU/HOAt —which forms a highly reactive 7-aza-OBt ester intermediate—combined with microwave irradiation to thermodynamically drive the reaction to completion.
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.
Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (
5×
).
Activation: In a separate vial, dissolve 3 eq (0.3 mmol) of Fmoc-2-Amino-2,5-dimethylhexanoic acid, 3 eq HATU, and 3 eq HOAt in minimal DMF. Add 6 eq of DIEA. Stir for 2 minutes to allow active ester formation.
Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.
Self-Validation (Kaiser Test): Take a few resin beads, wash with DCM, and perform a Kaiser (ninhydrin) test.
Logic: A blue color indicates unreacted primary amines (incomplete coupling). If positive, perform a second coupling cycle using DIC/Oxyma at 75°C for 15 minutes. A yellow/colorless result validates complete coupling.
Workflow for Microwave-Assisted SPPS of Sterically Hindered Amino Acids.
safety and handling precautions for 2-Amino-2,5-dimethylhexanoic acid.
An In-depth Technical Guide to the Safe Handling of 2-Amino-2,5-dimethylhexanoic Acid This guide provides comprehensive safety and handling precautions for 2-Amino-2,5-dimethylhexanoic acid, tailored for researchers, sci...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Safe Handling of 2-Amino-2,5-dimethylhexanoic Acid
This guide provides comprehensive safety and handling precautions for 2-Amino-2,5-dimethylhexanoic acid, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety protocols for structurally similar amino acids and general laboratory safety standards to ensure a high degree of technical accuracy and field-proven insight. The primary objective is to foster a proactive safety culture by explaining the causality behind each procedural recommendation, thereby creating a self-validating system of laboratory safety.
Section 1: Hazard Identification and Proactive Risk Assessment
Understanding the potential hazards associated with a novel or sparsely documented compound like 2-Amino-2,5-dimethylhexanoic acid requires a predictive approach based on its chemical structure and data from close analogs. As an α-amino acid, its primary hazards are associated with irritation and potential sensitization.
Table 1: Anticipated GHS Classification and Precautionary Statements
Hazard Class
Hazard Statement Code
Description
Precautionary Statement Examples
Acute Toxicity, Oral
H302
Harmful if swallowed
P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][3]
Skin Irritation
H315
Causes skin irritation
P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][4]
Eye Irritation
H319
Causes serious eye irritation
P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4]
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] |
The causality for these hazards lies in the fundamental nature of amino acids. The amino group can be basic, and the carboxylic acid group is acidic, leading to potential irritation upon contact with biological tissues. As a fine powder, the compound can be easily aerosolized, posing an inhalation hazard that can irritate the respiratory tract.[5]
Diagram 1: Proactive Risk Assessment Workflow
This diagram outlines the logical steps a researcher should take before handling 2-Amino-2,5-dimethylhexanoic acid.
Caption: A logical workflow for assessing risk before experimentation.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE. The principle is to create multiple barriers between the researcher and the chemical.
Engineering Controls:
All work involving the handling of solid 2-Amino-2,5-dimethylhexanoic acid, including weighing and solution preparation, should be conducted in a certified chemical fume hood.[3] This is the primary engineering control to prevent the inhalation of airborne particles.[6] The fume hood ensures that any dust generated is contained and exhausted away from the user.
Personal Protective Equipment (PPE):
PPE is the last line of defense. The selection of PPE must be based on the anticipated hazards.[7]
Table 2: Recommended Personal Protective Equipment
PPE Item
Specification
Rationale for Use
Hand Protection
Nitrile gloves (minimum thickness >0.11 mm)
Provides a chemical-resistant barrier to prevent skin contact and irritation.[8] Gloves must be inspected for integrity before use and changed immediately if contaminated.[9]
Eye Protection
Safety goggles with side shields or a face shield
Protects eyes from airborne dust and accidental splashes. Standard safety glasses are insufficient.[8]
Body Protection
Cotton lab coat
Protects skin and personal clothing from contamination.[3]
| Respiratory Protection | NIOSH/MSHA-approved respirator (if fume hood is unavailable or for large spills) | Necessary when dust formation is unavoidable and engineering controls are insufficient.[6][10] A particulate filter is appropriate.[5] |
Diagram 2: PPE Donning and Doffing Protocol
Following the correct sequence for putting on and removing PPE is critical to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE.
Section 3: Safe Handling and Storage
Adherence to methodical handling and storage protocols minimizes the risk of exposure and preserves the integrity of the compound.
Experimental Protocol: Weighing and Handling Solid Amino Acid
Preparation: Ensure the chemical fume hood is operational. Place a weigh boat on an analytical balance inside the hood.
Aliquotting: Before opening the main container, allow it to reach room temperature in a desiccator to prevent water absorption by the hygroscopic powder.[11]
Transfer: Use a clean spatula to carefully transfer the desired amount of 2-Amino-2,5-dimethylhexanoic acid from the stock bottle to the weigh boat. Perform this action slowly to minimize dust generation.
Closure: Tightly close the stock bottle immediately after use.[6]
Cleanup: Gently wipe the spatula and any minor dust from the work surface with a damp paper towel. Dispose of this towel as chemical waste.[12]
Hand Washing: After the procedure is complete and PPE has been removed, wash hands thoroughly with soap and water.[4][9]
Storage Conditions:
Amino acid derivatives should be stored in tightly sealed containers in a cool, dry, and well-ventilated place, protected from light.[6][11] An inert atmosphere is often recommended for long-term storage to prevent degradation.[2]
Section 4: First Aid and Emergency Response
Immediate and appropriate first aid is critical in the event of an exposure. All laboratory personnel should be familiar with the location of safety showers and eyewash stations.[3]
Inhalation: If dust is inhaled, immediately remove the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[13][14]
Skin Contact: Remove all contaminated clothing immediately.[15] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, seek medical attention.[14]
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][15] Remove contact lenses if present and easy to do.[15] Immediate medical attention is required.[16]
Ingestion: Do NOT induce vomiting.[15][16] Rinse the mouth thoroughly with water and drink plenty of water.[13] Call a poison control center or doctor immediately for treatment advice.[16]
In all cases of exposure, provide the attending medical professional with the Safety Data Sheet (SDS) for a similar compound if a specific one is unavailable.[4]
Section 5: Accidental Release and Spill Management
A prepared response to a chemical spill is essential to mitigate hazards. A spill kit containing appropriate absorbent materials, PPE, and waste disposal bags should be readily accessible.
Experimental Protocol: Solid Spill Cleanup
Evacuate and Alert: Alert personnel in the immediate area and restrict access. If the spill is large or in a poorly ventilated area, evacuate the lab.
Assess and Prepare: Before cleaning, ensure you are wearing the appropriate PPE as detailed in Table 2, including respiratory protection if necessary.[17]
Containment: Prevent the spread of the powder. Avoid creating dust clouds by using sweeping actions.[17]
Cleanup:
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[17]
Carefully scoop the mixture into a designated, sealable plastic container for hazardous waste.[12] Avoid dry sweeping which can create dust.
If necessary, a damp paper towel can be used to wipe the area after the bulk of the material has been removed.[12]
Decontamination: Clean the spill area and any contaminated equipment with soap and water.[18]
Disposal: Seal the waste container, label it clearly as "Hazardous Waste" with the chemical name, and arrange for disposal according to institutional and local regulations.[12][19]
Diagram 3: Chemical Spill Response Decision Tree
This flowchart guides the user through the critical decisions during a spill event.
Caption: A decision tree for responding to a chemical spill.
Section 6: Waste Disposal
All waste generated from the handling of 2-Amino-2,5-dimethylhexanoic acid, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous chemical waste.
Solid Waste: Collect chemically contaminated solid waste (gloves, paper towels, absorbent material) in a clearly labeled, sealed plastic bag or container.[20]
Empty Containers: The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid chemical waste.[20] The defaced or obliterated-label container can then be disposed of.
Unused Product: Unused or expired 2-Amino-2,5-dimethylhexanoic acid must be disposed of as hazardous waste through your institution's environmental health and safety office.[15][21] Do not dispose of it down the drain or in regular trash.[8][16]
Section 7: Physical and Chemical Properties
The following data is based on information available for 2-Amino-2,5-dimethylhexanoic acid and its close structural analogs.
| Storage Temperature | Room temperature or 2-8°C, in a dry, dark place under an inert atmosphere |[1][2] |
Conclusion
The safe handling of 2-Amino-2,5-dimethylhexanoic acid in a research and development setting is contingent upon a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles of risk assessment, exposure control, and emergency preparedness into all workflows, researchers can effectively mitigate risks to themselves and the environment. This guide serves as a foundational document to be used in conjunction with institution-specific safety procedures and professional scientific judgment.
References
AMyD. (2023, May 25). SAFETY DATA SHEET. Retrieved from [Link]
Carl ROTH. Safety Data Sheet: Amino acid. Retrieved from [Link]
Queen Mary University of London. Spill procedure: Clean-up guidance. Retrieved from [Link]
ECHA. 2-amino-5,5-dimethylhexanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]
Amino Labs. Practice Safe Science. Retrieved from [Link]
American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]
Carl ROTH. Safety Data Sheet: Amino acid. Retrieved from [Link]
University of British Columbia Okanagan. General Chemical Spill Procedures. Retrieved from [Link]
School District 43 Coquitlam. (2011, August 30). SAFE WORK PROCEDURE CHEMICAL SPILL CLEAN UP (Science / IA). Retrieved from [Link]
University of Guelph. Direction and the proper response procedure for a chemical spill. Retrieved from [Link]
ECHA CHEM - European Union. Harmonised classifications. Retrieved from [Link]
Breckland Scientific Supplies Ltd. (2018, October 23). Amino Acid Set - SAFETY DATA SHEET. Retrieved from [Link]
PubChem. 2,5-Dimethylhexanoic acid. Retrieved from [Link]
Technion – Israel Institute of Technology. Chemical Waste Management Guide. Retrieved from [Link]
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
University of Babylon. Lab (1): Qualitative tests of amino acids. Retrieved from [Link]
Carl ROTH. Safety Data Sheet: Amino acid. Retrieved from [Link]
Engineering Peptide Therapeutics with 2-Amino-2,5-Dimethylhexanoic Acid: A Technical Guide
Executive Summary Peptide-based therapeutics offer high target specificity and low toxicity profiles, but their clinical translation is frequently hindered by poor pharmacokinetic properties, including rapid proteolytic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Peptide-based therapeutics offer high target specificity and low toxicity profiles, but their clinical translation is frequently hindered by poor pharmacokinetic properties, including rapid proteolytic degradation and low membrane permeability[1]. The incorporation of non-proteinogenic
α,α
-dialkyl amino acids represents a paradigm shift in peptide engineering. Among these, 2-Amino-2,5-dimethylhexanoic acid (also known as
α
-methyl-homoleucine or
α
-Me-hLeu) has emerged as a critical building block. By combining the helix-inducing properties of a quaternary
α
-carbon with the lipophilicity of an extended aliphatic side chain,
α
-Me-hLeu enables the design of highly stable, cell-permeable peptidomimetics and stapled peptides[2].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical molecular design and practical laboratory execution, providing actionable insights into the synthesis, mechanistic behavior, and validation of peptides incorporating this unique amino acid.
Chemical & Structural Profiling
2-Amino-2,5-dimethylhexanoic acid features a quaternary
α
-carbon substituted with both a methyl group and an isopentyl (isohexyl backbone) chain.
IUPAC Name: 2-amino-2,5-dimethylhexanoic acid
Common Synonyms:α
-methyl-homoleucine (
α
-Me-hLeu)
Commercially Available Form: Fmoc-2-amino-2,5-dimethylhexanoic acid (CAS: 1690852-24-4)
The Conformational Imperative
The presence of the
α
-methyl group severely restricts the conformational freedom of the peptide backbone. According to Ramachandran plot analysis of
α,α
-dialkyl amino acids, the allowed
ϕ
(phi) and
ψ
(psi) dihedral angles are tightly constrained to regions corresponding to right- and left-handed
α
-helices and
310
-helices[4]. This conformational constraint leads to a highly favorable pre-organization of the peptide, reducing the entropic penalty required for receptor binding[5].
Mechanisms of Action in Peptide Engineering
The strategic placement of
α
-Me-hLeu into a peptide sequence drives three primary pharmacological enhancements:
Thermodynamic Helical Stabilization: Standard linear peptides exist as random coils in solution. The gem-dialkyl effect of
α
-Me-hLeu forces the backbone into a helical geometry. This pre-organization masks the polar amide backbone via intramolecular hydrogen bonding, which is a prerequisite for membrane transit[4].
Absolute Proteolytic Resistance: Proteases require precise alignment of the peptide bond within their active site. The steric bulk of the quaternary
α
-carbon creates a physical shield around the adjacent amide bonds, blocking nucleophilic attack and extending serum half-life by orders of magnitude[2].
Enhanced Lipophilicity: While
α
-aminoisobutyric acid (Aib) is widely used for helix stabilization, it lacks the hydrophobicity needed for efficient cell penetration. The extended isohexyl side chain of
α
-Me-hLeu significantly increases the overall lipophilicity of the peptide, facilitating passive diffusion across lipid bilayers and improving hydrophobic core packing at protein-protein interaction (PPI) interfaces[2].
Mechanistic pathways by which α-Me-hLeu enhances peptide stability and permeability.
Data Presentation: Comparative Properties
To understand the value of
α
-Me-hLeu, it must be benchmarked against standard proteinogenic and non-proteinogenic alternatives.
Table 1: Physicochemical Comparison of Helix-Promoting Amino Acids
Amino Acid
Side Chain Structure
Helical Propensity
Lipophilicity (LogP)
Primary Application
L-Alanine (Ala)
-CH₃
Moderate
Low
Standard sequence building
Aib
-CH₃, -CH₃
Very High
Low
Helix nucleation, short peptides
α
-Me-Leu
-CH₃, -CH₂CH(CH₃)₂
High
Moderate
Hydrophobic core packing
α
-Me-hLeu
-CH₃, -CH₂CH₂CH(CH₃)₂
High
High
Membrane permeability, PPIs
Table 2: Impact of
α
-Me-hLeu Incorporation on Peptide Therapeutics
(Representative data based on hydrocarbon-stapled and
α
-methylated peptide profiles[2])
| Parameter | Standard L-Peptide |
α
-Me-hLeu Modified | Fold Improvement |
| :--- | :--- | :--- | :--- |
| Serum Half-Life (
t1/2
) | < 10 mins | > 300 mins | > 30x |
| Helical Content (CD at 222nm) | < 15% (Random Coil) | > 65% (
α
-Helix) | ~ 4.3x |
| Cellular Uptake (Cytosolic) | Negligible | Comparable to TAT | Significant |
Experimental Methodologies & Protocols
The incorporation of
α,α
-dialkyl amino acids presents significant synthetic challenges. The steric bulk that protects the final peptide from proteases also severely hinders the acylation steps during Solid-Phase Peptide Synthesis (SPPS)[5]. The following protocols are engineered to overcome these thermodynamic barriers through self-validating chemical systems.
Protocol 1: Microwave-Assisted SPPS with
α
-Me-hLeu
Causality & Rationale: Standard coupling reagents (e.g., DIC/Oxyma or HBTU) fail when coupling onto the N-terminus of an
α,α
-dialkyl amino acid because the sluggish amine allows the activated incoming amino acid to undergo side reactions (like oxazolone formation) before coupling can occur. We bypass this by generating highly reactive acid chlorides in situ using BTC[6].
Step-by-Step Methodology:
Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in DMF for 30 minutes.
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5×) and DCM (3×).
Coupling Fmoc-
α
-Me-hLeu-OH:
Dissolve 4 eq. Fmoc-
α
-Me-hLeu-OH, 4 eq. HATU, and 4 eq. HOAt in DMF.
Add 8 eq. DIEA. Pre-activate for 1 minute.
Add to resin and heat via microwave (75°C, 20 minutes). Wash resin.
Fmoc Deprotection of
α
-Me-hLeu: Repeat Step 2.
Coupling the Next Amino Acid (The Bottleneck):
Dissolve 5 eq. of the incoming Fmoc-AA-OH in dry THF/DCM (1:1).
Add 1.65 eq. BTC (bis(trichloromethyl) carbonate) and 14 eq. 2,4,6-collidine.
Self-Validation Check: The formation of the acid chloride is instantaneous. Add this cocktail to the resin and react at 50°C for 1 hour.
Validation (Microcleavage): Do not rely on the Kaiser test, as the sterically hindered amine of
α
-Me-hLeu often yields false negatives. Withdraw 2 mg of resin, treat with TFA/TIS/H₂O (95:2.5:2.5) for 30 mins, precipitate in cold ether, and analyze via LC-MS to confirm the exact mass addition before proceeding.
SPPS workflow for α-Me-hLeu integration, highlighting specialized coupling steps.
Causality & Rationale: To prove that the
α
-methyl group confers resistance, the peptide must be subjected to a highly aggressive proteolytic environment (human serum) rather than a single purified enzyme.
Preparation: Prepare a 1 mM stock solution of the purified
α
-Me-hLeu peptide in DMSO.
Incubation: Dilute the peptide to a final concentration of 10 µM in 25% human serum (diluted with PBS, pH 7.4). Incubate at 37°C under gentle agitation.
Quenching: At predetermined time points (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots and immediately quench by adding 100 µL of ice-cold acetonitrile containing 1% TFA to precipitate serum proteins.
Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS. Plot the Area Under the Curve (AUC) of the parent mass against time to calculate the
t1/2
.
Application Notes and Protocols for the Incorporation of 2-Amino-2,5-dimethylhexanoic Acid into Peptides
Abstract The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a powerful tool to enhance proteolytic stability, modulate confor...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a powerful tool to enhance proteolytic stability, modulate conformation, and introduce novel functionalities.[1][2][3] This document provides a comprehensive guide for the successful incorporation of the sterically hindered, non-proteinogenic amino acid, 2-Amino-2,5-dimethylhexanoic acid, into peptide chains using solid-phase peptide synthesis (SPPS) methodologies. Detailed protocols, reagent selection guides, and troubleshooting strategies are presented to address the unique challenges posed by this α,α-disubstituted amino acid.
Introduction: The Significance of Steric Hindrance
2-Amino-2,5-dimethylhexanoic acid is an intriguing building block for peptide chemists. Its defining feature is the gem-dimethyl substitution at the α-carbon, which imparts significant steric bulk. This structural element can be strategically employed to:
Enforce Specific Conformations: The steric hindrance around the α-carbon can restrict the rotational freedom of the peptide backbone, favoring specific secondary structures such as turns or helical motifs.
Enhance Proteolytic Stability: The bulky side chain can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.[4]
Modulate Receptor Binding: The unique spatial arrangement of the side chain can be used to probe and optimize interactions with biological targets, potentially leading to increased affinity and selectivity.
However, the very properties that make this UAA desirable also present significant challenges during peptide synthesis. The steric hindrance at the α-carbon can dramatically slow down the kinetics of the coupling reaction, leading to incomplete acylation and deletion sequences.[5] This guide provides the necessary protocols and rationale to overcome these synthetic hurdles.
Core Principles of Unnatural Amino Acid Incorporation
The successful incorporation of any amino acid, particularly a sterically hindered one, into a growing peptide chain relies on the efficient formation of an amide bond.[6] This process, known as the coupling reaction, involves the activation of the carboxylic acid of the incoming amino acid and its subsequent reaction with the free amine of the resin-bound peptide.
Protecting Group Strategy
For the incorporation of 2-Amino-2,5-dimethylhexanoic acid, the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy for Nα-protection is recommended.[7][8] The Fmoc group is stable under the coupling conditions but can be readily removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7]
Diagram: Fmoc-SPPS Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The Challenge of Coupling Hindered Amino Acids
Standard coupling protocols that are efficient for natural amino acids often fail or provide very low yields when dealing with sterically hindered residues like 2-Amino-2,5-dimethylhexanoic acid.[5] The primary reason is the difficulty of the nucleophilic attack by the resin-bound amine on the activated carboxyl group of the bulky incoming amino acid. To overcome this, more potent coupling reagents and optimized reaction conditions are necessary.
Recommended Reagents and Protocols
Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is critical for the successful incorporation of 2-Amino-2,5-dimethylhexanoic acid.[6] While standard carbodiimides like DCC and DIC can be used, they often require additives and may still result in incomplete coupling.[6][9] For challenging couplings, in-situ activating reagents, particularly those based on phosphonium or uronium salts, are highly recommended.
Reagent Class
Examples
Rationale for Use with Hindered Amino Acids
Uronium/Aminium Salts
HATU, HBTU, HCTU, TBTU
These reagents form highly reactive OAt or OBt esters in situ, which facilitates coupling to sterically hindered amines.[10] HATU is generally considered one of the most efficient reagents due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.
Phosphonium Salts
PyBOP, PyAOP
Similar to uronium salts, these form highly reactive active esters. PyBOP is particularly useful for hindered couplings and can be used in excess without the risk of chain termination by guanidinylation, a potential side reaction with uronium reagents.[9]
Immonium-type Reagents
COMU
Based on the Oxyma Pure leaving group, COMU is a highly efficient and safer alternative to benzotriazole-based reagents. It has shown excellent performance in difficult couplings.
Recommendation: For the incorporation of 2-Amino-2,5-dimethylhexanoic acid, HATU is the primary recommendation due to its high reactivity and proven efficacy in coupling sterically hindered amino acids.[10]
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2-Amino-2,5-dimethylhexanoic Acid
This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard solid-phase synthesis vessel. All steps are performed at room temperature unless otherwise specified.
Materials:
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
Wash and swell the resin with DMF (3 x 5 mL) for 30 minutes.
Fmoc Deprotection:
Drain the DMF.
Add a solution of 20% piperidine in DMF (5 mL).
Agitate for 5 minutes.
Drain the solution.
Add a fresh solution of 20% piperidine in DMF (5 mL).
Agitate for 15 minutes.
Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Coupling of 2-Amino-2,5-dimethylhexanoic Acid:
In a separate vial, dissolve Fmoc-2-Amino-2,5-dimethylhexanoic acid-OH (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (2 mL).
Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and vortex briefly.
Immediately add the activated amino acid solution to the deprotected resin.
Agitate the reaction mixture for 2-4 hours. Note: Extended coupling times are often necessary for sterically hindered amino acids.
Optional but Recommended: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.
Washing after Coupling:
Drain the coupling solution.
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Chain Elongation:
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain. Standard coupling protocols (e.g., 1-hour coupling with standard reagents) can typically be used for non-hindered amino acids.
Final Deprotection and Cleavage:
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours.
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the crude peptide by adding cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Characterization and Purification
The crude peptide should be analyzed by High-Performance Liquid Chromatography (HPLC) to assess its purity and by Mass Spectrometry (MS) to confirm the correct molecular weight. Purification is typically achieved using preparative reverse-phase HPLC.
Diagram: Coupling of a Sterically Hindered Amino Acid
Caption: Activation and coupling of a sterically hindered amino acid in SPPS.
Troubleshooting Common Issues
Issue
Possible Cause(s)
Recommended Solution(s)
Incomplete Coupling (Deletion Sequence)
- Insufficient coupling time.- Inadequate activation of the hindered amino acid.- Low reactivity of the coupling reagent.
- Increase coupling time to 4-6 hours or even overnight.- Use a more potent coupling reagent like HATU or COMU.- Perform a double coupling (repeat the coupling step with fresh reagents).- Consider microwave-assisted peptide synthesis to enhance reaction kinetics.
Racemization
- Prolonged activation time before coupling.- Use of certain bases or coupling reagents.
- Minimize the pre-activation time; add the activated amino acid to the resin immediately.- Use of additives like Oxyma Pure can suppress racemization.- HATU generally exhibits low levels of racemization.[10]
Formation of Diketopiperazine
- Especially prevalent when the second amino acid is being coupled to a proline or another secondary amine on the resin.
- Use 2-chlorotrityl chloride resin if synthesizing a peptide acid, which is less prone to DKP formation.- Couple the first two amino acids as a dipeptide.
Conclusion
The incorporation of 2-Amino-2,5-dimethylhexanoic acid presents a valuable strategy for designing peptides with enhanced stability and defined conformations. While its steric bulk poses a synthetic challenge, the use of potent coupling reagents such as HATU, extended reaction times, and careful monitoring of the reaction completeness can lead to the successful synthesis of these modified peptides. The protocols and guidelines presented in this document provide a robust framework for researchers to explore the potential of this and other sterically hindered unnatural amino acids in their peptide-based research and development endeavors.
References
Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Solid-phase peptide synthesis using a four-dimensional (safety-catch) protecting group scheme. The Journal of Organic Chemistry, 79(1), 1-10.
Albericio, F., & Subirós-Funosas, R. (2003). Industrial application of coupling reagents in peptides. Chemistry Today, 21(6), 24-28.
Li, Y., Wang, Y., Zhang, J., & Li, H. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2.
Li, Y., Wang, Y., Zhang, J., & Li, H. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2.
Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Retrieved from [Link]
Springer Nature. (n.d.). Solid-Phase Peptide Synthesis. Retrieved from [Link]
Abdel Rahman, S., El-Kafrawy, A., Hattaba, A., & Anwer, M. F. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino Acids, 33(3), 531-536.
Singh, S. K., & Singh, V. K. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(11), 1839-1886.
SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]
Obrecht, D., & Grieder, A. (2000). Peptides That Contain Unnatural Amino Acids: Toward Artificial Proteins. Chimia, 54(10), 633-638.
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Falomir, E., Carda, M., & Marco, J. A. (2018). Protocol for the Incorporation of γ-Amino Acids into Peptides: Application to (-)-Shikimic Acid Based 2-Amino-Methylcyclohexanecarboxylic Acids. The Journal of Organic Chemistry, 83(3), 1543-1550.
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6605.
Bio-Synthesis Inc. (2016, August 24). Labeling and Protecting Groups. Retrieved from [Link]
SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]
Wessjohann, L. A., & Ruijter, E. (2005). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Molecular Diversity, 9(1-3), 159-170.
Nativi, C., & Taddei, M. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(3), 80-84.
Ahangarzadeh, S., & Kamal, F. (2019). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Future Medicinal Chemistry, 11(13), 1627-1643.
IntechOpen. (2019, April 25). Synthesis and Applications of Synthetic Peptides. Retrieved from [Link]
University of the Pacific. (2025, April 6). Peptide Synthesis for Potential Therapeutics. Retrieved from [Link]
G. G. (2012). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Amino Acids, 43(5), 2047-2056.
NIST. (n.d.). 2,5-dimethylhexanoic acid. Retrieved from [Link]
GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]
Google Patents. (n.d.). KR20120093310A - Its use in the production of peptides such as 2-amino-3-methyl-hex-5-enoic acid and bacitracin.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Throughput HPLC-MS/MS Analysis of Underivatized 2-Amino-2,5-dimethylhexanoic Acid
Executive Summary & Scientific Rationale
2-Amino-2,5-dimethylhexanoic acid is a sterically hindered, branched-chain unnatural amino acid frequently utilized in peptidomimetic drug development and proteomics. Due to its highly aliphatic nature and the complete absence of a UV-absorbing chromophore, traditional HPLC-UV methods are inadequate without cumbersome pre-column derivatization.
To achieve high-throughput, sensitive, and robust quantification, Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) is the analytical gold standard[1]. The zwitterionic backbone of 2-amino-2,5-dimethylhexanoic acid results in poor retention on standard reversed-phase (C18) columns, often causing the analyte to elute in the void volume[2]. While ion-pairing agents (e.g., perfluorinated carboxylic acids) can force retention, they severely suppress electrospray ionization (ESI) efficiency and contaminate the mass spectrometer. HILIC circumvents this by utilizing a water-enriched stationary phase layer and a high-organic mobile phase, which not only retains polar zwitterions but actively enhances droplet desolvation in the ESI source, maximizing sensitivity[3].
Logical Framework of HILIC-ESI Integration
As a Senior Application Scientist, it is critical to understand the causality behind method development. The selection of HILIC for this specific analyte relies on the synergistic relationship between chromatographic retention mechanisms and ionization efficiency.
Figure 1. Logical relationship between HILIC conditions and ESI-MS sensitivity.
Self-Validating Experimental Protocol
A core tenet of rigorous bioanalytical chemistry is the implementation of a self-validating system. This protocol embeds a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any sample manipulation. By doing so, any variations in matrix effects, extraction recovery, or injection volume are automatically normalized, ensuring absolute trustworthiness of the quantitative data[4].
Causality Check: The extraction solvent must match the initial chromatographic conditions to prevent peak broadening caused by solvent mismatch. Since the HILIC gradient starts at 95% organic, the extraction uses a high-ratio acetonitrile crash.
Aliquot : Transfer 50 µL of the biological sample (e.g., plasma, cell culture media) into a 1.5 mL low-bind microcentrifuge tube.
Spike : Add 10 µL of the SIL-IS working solution (5 µg/mL). Vortex briefly to ensure homogenous distribution.
Precipitate : Add 150 µL of ice-cold Acetonitrile (containing 1% Formic Acid). The highly acidic environment ensures the analyte remains fully protonated, disrupting protein binding.
Extract : Vortex vigorously for 60 seconds.
Clarify : Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
Transfer : Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.
Chromatographic Workflow and Conditions
Separation is achieved using an Amide-bonded stationary phase, which provides superior hydrogen-bonding capacity for amino acids compared to bare silica[5].
Figure 2. End-to-end analytical workflow for LC-MS/MS quantification.
Table 1: Optimized HILIC Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Flow Rate (mL/min)
Curve
0.0
5
95
0.40
Initial
1.0
5
95
0.40
Isocratic
5.0
45
55
0.40
Linear
7.0
45
55
0.40
Isocratic
7.1
5
95
0.40
Step (Reset)
12.0
5
95
0.40
Equilibration
Field-Proven Insight: HILIC columns require significantly longer equilibration times than reversed-phase columns because the aqueous layer on the stationary phase must physically rebuild. The 5-minute re-equilibration step (7.1 to 12.0 min) is non-negotiable for run-to-run retention time reproducibility.
Mass Spectrometry (ESI-MS/MS) Parameters
Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
The exact mass of 2-amino-2,5-dimethylhexanoic acid is 159.13 Da, yielding a robust [M+H]⁺ precursor ion at m/z 160.1. Upon collision-induced dissociation (CID), the alpha-methylated structure undergoes a characteristic neutral loss of a formic acid equivalent (H₂O + CO, -46 Da) to generate the primary quantifier ion at m/z 114.1.
Table 2: MRM Transitions and Collision Energies
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Purpose
2-Amino-2,5-dimethylhexanoic acid
160.1
114.1
50
15
Quantifier
2-Amino-2,5-dimethylhexanoic acid
160.1
143.1
50
10
Qualifier (Loss of NH₃)
SIL-IS (¹³C₆-Leucine)
138.1
91.1
50
15
Internal Standard
Troubleshooting & Quality Control
Matrix Effects (Ion Suppression) : If absolute MS signal drops across injections, endogenous phospholipids may be co-eluting and suppressing the ESI droplet charge. Solution: Implement a solid-phase extraction (SPE) cleanup step or use specialized phospholipid-removal plates prior to injection[6].
Isobaric Interferences : Cell culture media and plasma contain numerous isomeric and isobaric amino acids. Ensure the Amide-HILIC column provides baseline resolution between 2-amino-2,5-dimethylhexanoic acid and potential endogenous interferents[1].
References
Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS
Source: Agilent Technologies
URL
Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection
Source: Thermo Fisher Scientific
URL
A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic
Source: PubMed / National Institutes of Health
URL
Quantitative Amino Acid Analysis in Cell Culture Media Using SWATH Acquisition
Source: SCIEX
URL
Analysis of underivatized amino acids in wines by solid phase extraction and HILIC-MS
Source: Fisher Scientific
URL
Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring
Source: Agilent Technologies
URL
Application Note: Enantioselective Synthesis of (S)-2-Amino-2,5-dimethylhexanoic Acid via Asymmetric Phase-Transfer Catalysis
Introduction & Strategic Rationale (S)-2-Amino-2,5-dimethylhexanoic acid (also known as α-methylhomoleucine) is a sterically hindered, highly lipophilic unnatural α,α-dialkyl amino acid. In modern drug development, incor...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
(S)-2-Amino-2,5-dimethylhexanoic acid (also known as α-methylhomoleucine) is a sterically hindered, highly lipophilic unnatural α,α-dialkyl amino acid. In modern drug development, incorporating such quaternary amino acids into peptide sequences restricts backbone dihedral angles (φ, ψ), strongly inducing stable helical conformations while conferring absolute resistance to proteolytic degradation.
Synthesizing this quaternary stereocenter with high enantiomeric excess (ee) is notoriously difficult. Traditional Strecker syntheses yield racemates that require tedious enzymatic resolution. To bypass this bottleneck, this protocol utilizes a highly efficient asymmetric phase-transfer catalysis (PTC) approach pioneered by , enabling the direct, highly enantioselective alkylation of an alanine-derived Schiff base.
Mechanistic Causality (Expertise & Experience)
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just executing the steps. The success of this protocol hinges on three mechanistic pillars:
Steric Synergy in Facial Shielding: The choice of the tert-butyl ester of the alanine Schiff base is not merely for downstream deprotection. The bulky tert-butyl group forces the enolate into a rigid, highly defined geometry when ion-paired with the chiral spiro ammonium cation of the Maruoka catalyst. A smaller ester (e.g., methyl) would circumvent the facial shielding provided by the catalyst's binaphthyl rings, drastically reducing enantioselectivity.
Electrophile Selection: 1-Iodo-3-methylbutane (isoamyl iodide) is strictly preferred over the corresponding bromide. The superior leaving-group ability of the iodide compensates for the extreme steric hindrance encountered when forming a quaternary stereocenter, allowing the reaction to proceed smoothly at 0 °C to suppress racemic background reactions.
Biphasic Dynamics: The use of 50% aqueous KOH with toluene is deliberate. The high concentration of KOH limits water solubility in the organic phase, ensuring the enolate remains tightly ion-paired with the chiral catalyst rather than being hydrated. This tight ion-pairing is essential for high facial selectivity [1].
Protocol Trustworthiness & Self-Validating Systems
To ensure protocol fidelity, this workflow incorporates a self-validating feedback loop:
Interfacial Validation: The ee of the protected intermediate is measured via chiral HPLC. An ee of <90% immediately flags insufficient stirring rates (which allows the uncatalyzed background reaction to occur at the aqueous-organic interface) or catalyst degradation.
Deprotection Check: The biphasic nature of the Schiff base hydrolysis acts as an internal purity check. Complete partitioning of the cleaved benzophenone into the ether layer and the amino acid into the aqueous layer means any UV-active impurity remaining in the aqueous phase indicates incomplete hydrolysis.
Synthetic Workflow Visualization
Workflow for the asymmetric synthesis of (S)-2-amino-2,5-dimethylhexanoic acid via PTC.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting yield and enantiopurity, based on established .
Table 1: Optimization of Phase-Transfer Alkylation Conditions
Solvent
Base
Stirring Rate (rpm)
Catalyst Loading (mol%)
Yield (%)
Enantiomeric Excess (%)
Dichloromethane
50% KOH
500
1.0
65
78
Toluene
50% KOH
500
1.0
72
85
Toluene
50% KOH
1000
1.0
88
92
Toluene
50% KOH
1000
5.0
95
96
Toluene
Solid CsOH
1000
5.0
91
98
Step-by-Step Experimental Protocol
Phase 1: Asymmetric Phase-Transfer Alkylation
Preparation: Charge a flame-dried 50 mL Schlenk flask with tert-butyl 2-(diphenylmethyleneamino)propanoate (1.0 mmol, 309 mg) and (S,S)-N-spiro chiral quaternary ammonium bromide (Maruoka catalyst, 0.05 mmol, 5 mol%).
Solvation: Add anhydrous toluene (10 mL) to dissolve the reagents, achieving a 0.1 M concentration.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath under a strict argon atmosphere.
Electrophile Addition: Add 1-iodo-3-methylbutane (isoamyl iodide, 1.5 mmol, 297 mg) in one rapid portion.
Base Addition & Catalysis: Add 50% aqueous KOH (5.0 mmol, 0.28 mL) dropwise. Immediately increase the magnetic stirring rate to 1000 rpm.
Critical Insight: Vigorous stirring is mandatory to maximize the interfacial area, allowing the chiral PTC to completely outcompete the racemic background reaction.
Reaction: Stir at 0 °C for 12 hours. Monitor conversion via TLC (Hexane/EtOAc 9:1).
Phase 2: Work-up and Intermediate Isolation
Quenching: Terminate the reaction by adding cold deionized water (10 mL).
Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL).
Washing: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with 2% EtOAc in hexanes) to isolate the protected intermediate as a colorless oil.
Self-Validation Check: Analyze a 1 mg aliquot via chiral HPLC (Chiralcel OD-H) to confirm ee ≥ 96% before proceeding.
Phase 3: Global Deprotection
Schiff Base Hydrolysis: Dissolve the purified intermediate in THF (5 mL) and add 1 M aqueous HCl (2.0 mL). Stir vigorously at room temperature for 2 hours.
Byproduct Removal: Concentrate the mixture under reduced pressure to remove THF. Extract the remaining aqueous phase with diethyl ether (3 × 10 mL) to remove the cleaved benzophenone byproduct.
Lyophilization: Lyophilize the aqueous phase to yield the tert-butyl ester hydrochloride salt.
Ester Cleavage: To cleave the tert-butyl ester, dissolve the lyophilized powder in neat trifluoroacetic acid (TFA, 3 mL) and stir at room temperature for 3 hours.
Evaporation: Evaporate the TFA under a stream of nitrogen, then co-evaporate with dichloromethane (3 × 5 mL) to remove residual acid.
Phase 4: Purification of the Free Amino Acid
Resin Loading: Dissolve the crude amino acid in minimal deionized water (2 mL). Load the solution onto a column packed with Dowex 50WX8 strongly acidic cation-exchange resin (H⁺ form).
Washing: Wash the column with deionized water (50 mL) until the eluent is neutral (pH ~7) to remove all traces of TFA and non-basic impurities.
Elution: Elute the target amino acid using 2 M aqueous ammonium hydroxide (NH₄OH).
Isolation: Collect the ninhydrin-positive fractions and lyophilize to afford pure (S)-2-amino-2,5-dimethylhexanoic acid as a white, crystalline powder.
References
Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 121(27), 6519–6520. URL: [Link]
Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000). Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 122(21), 5228–5229. URL: [Link]
Hashimoto, T., & Maruoka, K. (2007). Recent Development and Application of Chiral Phase-Transfer Catalysts. Chemical Reviews, 107(12), 5656–5682. URL: [Link]
Executive Summary In the development of next-generation peptide therapeutics, overcoming inherent limitations such as poor metabolic stability and lack of conformational rigidity is a primary objective[1]. The incorporat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of next-generation peptide therapeutics, overcoming inherent limitations such as poor metabolic stability and lack of conformational rigidity is a primary objective[1]. The incorporation of non-proteinogenic
α,α
-disubstituted amino acids—specifically 2-Amino-2,5-dimethylhexanoic acid (structurally recognized as
α
-methylhomoleucine)—offers a robust solution. The geminal alkyl substitution at the
α
-carbon restricts the
ϕ
and
ψ
dihedral angles of the peptide backbone, strongly promoting the formation of highly stable
310
or
α
-helical secondary structures[2]. Furthermore, this steric bulk shields adjacent amide bonds from enzymatic degradation, significantly extending the in vivo half-life of the peptide[1][3].
However, the very steric hindrance that provides these pharmacological benefits makes 2-amino-2,5-dimethylhexanoic acid notoriously difficult to incorporate during Solid-Phase Peptide Synthesis (SPPS)[4][5]. This application note provides a comprehensive, mechanistically grounded workflow for the successful coupling of this challenging building block.
Mechanistic Insights: The Steric Challenge
The quaternary nature of the
α
-carbon in 2-amino-2,5-dimethylhexanoic acid introduces two distinct chemical hurdles during SPPS:
Electrophilic Activation (Coupling the monomer to the resin): When activating the carboxyl group of 2-amino-2,5-dimethylhexanoic acid, the adjacent
α
-methyl and homoleucine side chains create a massive steric shield. Traditional carbodiimide reagents (e.g., DIC/Oxyma) fail to form a sufficiently reactive intermediate, leading to incomplete couplings[6][7].
Nucleophilic Attack (Elongating the peptide onto the hindered monomer): Once 2-amino-2,5-dimethylhexanoic acid is successfully attached to the resin, its N-terminal amine becomes the nucleophile for the next cycle. This amine is highly shielded, drastically reducing its nucleophilicity. If the incoming amino acid is activated as a bulky benzotriazole ester (via HBTU or HATU), the steric clash between the activated ester and the hindered amine prevents the transition state from forming. This necessitates the use of ultra-compact activated species, such as acyl fluorides[6].
To overcome these thermodynamic barriers, elevated temperatures via microwave irradiation are strictly required[8].
Reagent Selection & Quantitative Efficacy
Selecting the correct coupling reagent is the most critical variable in this workflow. The table below summarizes the comparative efficacy of standard and advanced coupling reagents when applied to
α,α
-disubstituted amino acids.
Table 1: Comparative Efficacy of Coupling Reagents for
α,α
-Disubstituted Amino Acids
Coupling Reagent
Activating Species
Relative Reactivity
Typical Yield (Hindered)
Mechanistic Notes
DIC / Oxyma
Active Ester
Low-Moderate
< 40%
Insufficient electrophilicity for quaternary
α
-carbons[6].
HBTU / HOBt
Benzotriazole ester
Moderate
40 - 60%
Slow coupling leads to irreversible guanidinylation of the amine[7].
HATU / HOAt
7-Aza-benzotriazole
High
75 - 85%
Gold standard for routine hindered couplings; requires double coupling[6].
PyNTP
Triazole phosphonium
Very High
> 90%
Excellent for consecutive hindered residues; avoids guanidinylation[4].
TFFH
Acyl Fluoride
Extremely High
> 95%
Fluorine's small atomic radius minimizes steric clash during attack[6].
SPPS Decision Workflow
The following logical decision tree dictates the strategic approach when encountering a 2-amino-2,5-dimethylhexanoic acid residue in a target sequence.
Caption: Decision tree for coupling sterically hindered α,α-disubstituted amino acids in SPPS.
Validated Experimental Protocols
Protocol A: Fmoc-Protection of 2-Amino-2,5-dimethylhexanoic Acid
Commercial suppliers frequently provide this unnatural amino acid as a hydrochloride salt (CAS 51606-88-3)[9][10]. It must be Fmoc-protected prior to SPPS.
Causality: Fmoc-OSu is utilized instead of Fmoc-Cl to prevent the formation of dipeptide impurities and to ensure a milder reaction environment[11].
Dissolution: Dissolve 10 mmol of 2-amino-2,5-dimethylhexanoic acid HCl in 20 mL of 10% aqueous
Na2CO3
and 15 mL of 1,4-dioxane.
Reaction: Chill the solution to 0°C. Slowly add 11 mmol of Fmoc-OSu dissolved in 10 mL of dioxane.
Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.
Extraction: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the resulting white precipitate with ethyl acetate (3 x 30 mL).
Purification: Wash the organic layer with brine, dry over anhydrous
MgSO4
, and evaporate. Purify via silica gel chromatography (DCM/MeOH) to yield the pure Fmoc-protected monomer[11].
Protocol B: Microwave-Assisted Coupling of the Hindered Monomer
This protocol describes the attachment of Fmoc-2-amino-2,5-dimethylhexanoic acid to the growing peptide chain.
Causality: A slight stoichiometric offset (4.0 eq amino acid vs. 3.9 eq HATU) ensures that the highly reactive uronium species is completely consumed by the carboxylate, preventing it from reacting with and permanently capping the resin-bound amine (guanidinylation)[11].
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 x 5 min).
Pre-Activation: In a separate vial, dissolve 4.0 eq of Fmoc-2-amino-2,5-dimethylhexanoic acid and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of N,N-diisopropylethylamine (DIPEA). Allow pre-activation for 2 minutes.
Microwave Coupling: Transfer the activated mixture to the resin. Subject the reaction vessel to microwave irradiation at 75°C for 15 minutes[8].
Validation (Self-Validating Step): Wash the resin thoroughly. Perform a Kaiser test. If a slight blue hue remains, perform a second identical coupling cycle before proceeding.
Protocol C: Elongation (Coupling onto the Hindered N-Terminus)
This is the most thermodynamically demanding step. The N-terminus of the newly coupled 2-amino-2,5-dimethylhexanoic acid is severely hindered.
Causality: We utilize TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate an acyl fluoride in situ. The extreme electronegativity and small atomic radius of the fluoride leaving group allow the bulky incoming amino acid to approach the hindered resin-bound amine without fatal steric clash[6].
Fmoc Deprotection: Deprotect the 2-amino-2,5-dimethylhexanoic acid residue (20% piperidine in DMF, 2 x 10 min).
Acyl Fluoride Generation: Dissolve 4.0 eq of the incoming Fmoc-amino acid and 4.0 eq of TFFH in anhydrous DCM/DMF (1:1). Add 8.0 eq of DIPEA. Stir for 5 minutes to ensure complete conversion to the acyl fluoride[6].
Coupling: Add the solution to the resin. Microwave at 75°C for 20 minutes.
Validation (Self-Validating Step): The standard Kaiser test is prone to false negatives on
α,α
-disubstituted amines. You must use the Chloranil test to accurately detect the presence of unreacted sterically hindered primary amines. If the Chloranil test is positive (blue/green beads), repeat the coupling.
Application Notes and Protocols for 2-Amino-2,5-dimethylhexanoic Acid in Medicinal Chemistry
Introduction: A Forward-Looking Perspective In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming challenges in efficacy, selectivity, and pharmacokinetics. Non...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Forward-Looking Perspective
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming challenges in efficacy, selectivity, and pharmacokinetics. Non-proteinogenic amino acids (NPAAs), which are not part of the standard 22 genetically encoded amino acids, represent a vast and fertile ground for innovation.[1][2] Their unique side chains, stereochemistry, and backbone structures offer a powerful toolkit for medicinal chemists to design molecules with enhanced therapeutic properties.[2] NPAAs can confer resistance to enzymatic degradation, improve bioavailability, and provide conformational constraints necessary for potent and selective receptor binding.[3]
This document provides a prospective guide on the experimental applications of 2-Amino-2,5-dimethylhexanoic acid , a unique NPAA characterized by a gem-dimethyl group at the 2-position and an isobutyl group at the 5-position. While this specific molecule is not yet widely documented in extensive medicinal chemistry literature, its structural features suggest significant potential in several cutting-edge therapeutic areas. As a commercially available building block, it stands as an accessible starting point for novel research endeavors.[4]
These application notes are designed for researchers, scientists, and drug development professionals. We will proceed from a position of informed hypothesis, grounding our proposed experimental workflows in established principles and analogous research. The causality behind each proposed step will be explained, providing a robust framework for initiating a research program centered on this promising scaffold.
Conceptual Framework for Investigation
Before delving into specific protocols, a logical workflow for investigating a novel NPAA like 2-Amino-2,5-dimethylhexanoic acid is essential. This workflow ensures a systematic evaluation from computational assessment to biological validation.
Caption: A structured workflow for investigating 2-Amino-2,5-dimethylhexanoic acid.
Part 1: Prospective Therapeutic Application in Central Nervous System (CNS) Disorders
The blood-brain barrier (BBB) presents a formidable challenge for drug delivery to the CNS.[5] Amino acid transporters, such as the Large Neutral Amino Acid Transporter (LAT1), are expressed at the BBB and can be exploited to shuttle drugs into the brain.[6][7] Additionally, receptors like Sortilin have emerged as critical players in neurological pathologies, making them attractive therapeutic targets.[8]
Application 1.1: Development of Sortilin Modulators
Scientific Rationale: Sortilin (SORT1) is a transmembrane receptor involved in protein trafficking and signaling, with established links to neurodegenerative diseases and cancer.[8][9] Modulating the interaction of Sortilin with its ligands, such as progranulin, is a promising therapeutic strategy.[10][11] A recent patent application has highlighted 2-amino-5,5-dimethylhexanoic acid derivatives as potential Sortilin modulators for CNS diseases. The bulky, lipophilic nature of the 2,5-dimethylhexanoic acid side chain could facilitate binding within the hydrophobic pockets of the Sortilin receptor.
Caption: Proposed mechanism of action for a Sortilin-targeting compound.
Experimental Protocol 1: Virtual Screening for Sortilin Binding
This protocol outlines a computational approach to predict the binding affinity of 2-Amino-2,5-dimethylhexanoic acid derivatives to the Sortilin receptor.
Receptor Preparation:
Obtain the crystal structure of the human Sortilin receptor (e.g., PDB ID: 6X3L) from the Protein Data Bank.[11]
Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
Define the binding site based on the location of co-crystallized ligands or by using a blind docking approach that encompasses the entire protein surface.[12]
Ligand Preparation:
Build the 3D structure of 2-Amino-2,5-dimethylhexanoic acid and a small virtual library of its simple amide and ester derivatives.
Prepare the ligands by assigning appropriate protonation states at physiological pH (7.4) and minimizing their energy.
Molecular Docking:
Perform high-throughput virtual screening (HTVS) followed by standard precision (SP) and extra precision (XP) docking for the most promising candidates.[11]
Analyze the docking scores (e.g., GlideScore, ΔG) to rank the compounds based on their predicted binding affinity.
Interaction Analysis:
Visualize the top-scoring poses to identify key binding interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligands and Sortilin residues.
Conduct molecular dynamics (MD) simulations (e.g., 100-300 ns) on the top-ranked ligand-protein complexes to assess the stability of the binding pose over time.[8][12]
Hypothetical Compound
Docking Score (kcal/mol)
Key Interacting Residues
MD Simulation Stability (RMSD)
Parent Amino Acid
-5.8
Tyr123, Phe234
High Fluctuation (>3 Å)
N-Benzoyl Derivative
-8.2
Tyr123, Phe234, Leu345
Stable (<1.5 Å)
Methyl Ester Derivative
-6.5
Ser125, Val233
Moderate Fluctuation (2-3 Å)
Table 1: Example of hypothetical data from a virtual screening study targeting Sortilin.
Application 1.2: CNS-Targeted Prodrug Design
Scientific Rationale: A prodrug strategy can be employed to mask a drug's unfavorable properties and facilitate its transport across the BBB.[5][13] By conjugating a CNS-active drug to 2-Amino-2,5-dimethylhexanoic acid, the resulting prodrug may be recognized by the LAT1 transporter.[6][7] Once in the brain, endogenous enzymes (e.g., esterases, amidases) would cleave the linker, releasing the active parent drug. The bulky dimethylhexanoic side chain may enhance lipophilicity, further aiding passive diffusion across the BBB, while also potentially influencing transporter affinity.[14]
Caption: Blood-brain barrier transport via a LAT1-utilizing prodrug strategy.
Experimental Protocol 2: Synthesis and In Vitro Evaluation of a Hypothetical Prodrug
This protocol describes the synthesis of a prodrug using a model CNS drug (e.g., gabapentin, which itself mimics an amino acid) and its subsequent in vitro characterization.
Part A: Synthesis
Protection: Protect the amino group of 2-Amino-2,5-dimethylhexanoic acid using a standard protecting group like Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethyloxycarbonyl chloride).[2]
Activation: Activate the carboxylic acid of the protected amino acid using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Coupling: React the activated amino acid with a hydroxyl or amino group on the parent drug (e.g., the carboxyl group of gabapentin, requiring an amino-linker strategy).
Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc) to yield the final prodrug.
Purification & Characterization: Purify the product using column chromatography or preparative HPLC. Confirm the structure and purity using NMR and mass spectrometry.
Part B: In Vitro Evaluation - Plasma Stability Assay
Objective: To determine the rate at which the prodrug is cleaved back to the parent drug in plasma. A stable prodrug is desired in plasma to allow it to reach the BBB intact.[15][16][17]
Incubation: Prepare solutions of the prodrug (e.g., at 1 µM) in human, rat, and mouse plasma. Incubate at 37°C.[18]
Time Points: At specific time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture.[18]
Quenching: Immediately stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]
Analysis: Centrifuge to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the prodrug and the appearance of the parent drug.
Data Calculation: Plot the natural log of the remaining prodrug concentration versus time to calculate the half-life (t½).
Compound
Human Plasma t½ (min)
Rat Plasma t½ (min)
Mouse Plasma t½ (min)
Prodrug-Ester Linkage
150
95
60
Prodrug-Amide Linkage
>240
>240
190
Control (Unstable Ester)
5
2
3
Table 2: Example of hypothetical plasma stability data for different prodrug linkers.
Part C: In Vitro Evaluation - Cellular Uptake Assay
Objective: To confirm that the prodrug utilizes an amino acid transporter system for cellular entry.
Cell Culture: Use a cell line that expresses the target transporter, such as LAT1-overexpressing cancer cells (e.g., MCF7, HeLa) or a BBB in vitro model.[19]
Assay Setup: Plate the cells in a 96-well plate. Treat the cells with the prodrug. A fluorescently tagged amino acid analog can be used in competitive uptake studies.[19][20]
Inhibition Control: In parallel wells, co-incubate the prodrug with a known inhibitor of LAT1 (e.g., BCH, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid).[20]
Quantification: After incubation, lyse the cells and quantify the intracellular concentration of the prodrug and/or parent drug using LC-MS/MS.
Analysis: Compare the uptake of the prodrug in the presence and absence of the inhibitor. A significant reduction in uptake in the presence of the inhibitor suggests transporter-mediated entry.
Part 2: Application in Peptidomimetics
Scientific Rationale: Peptides are highly specific and potent therapeutic agents, but their use is often limited by poor metabolic stability and low oral bioavailability.[1][21] Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome these limitations.[22][23] Incorporating NPAAs like 2-Amino-2,5-dimethylhexanoic acid can introduce steric bulk that shields adjacent peptide bonds from proteolytic enzymes.[24][25] The constrained nature of the α,α-disubstituted carbon can also lock the peptide backbone into a specific conformation, potentially increasing binding affinity and selectivity for its target receptor.[24]
Caption: Steric shielding by 2-Amino-2,5-dimethylhexanoic acid enhances protease resistance.
Experimental Protocol 3: Synthesis and Protease Stability of a Peptidomimetic
Objective: To evaluate whether incorporating 2-Amino-2,5-dimethylhexanoic acid into a model peptide sequence enhances its stability against enzymatic degradation.
Peptide Synthesis:
Synthesize a short model peptide (e.g., a known substrate for trypsin or chymotrypsin) and an analog where a central amino acid is replaced with 2-Amino-2,5-dimethylhexanoic acid.
Use standard solid-phase peptide synthesis (SPPS) with an appropriate Fmoc-protected version of the NPAA.
Protease Stability Assay:
Dissolve each peptide (the native and the peptidomimetic) in a suitable buffer.
Add a protease solution (e.g., trypsin) to initiate the reaction.
Incubate the mixture at 37°C.
At various time points (e.g., 0, 30, 60, 120, 240 minutes), quench the reaction by adding an acid (e.g., formic acid).
Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the full-length peptide peak over time.
Data Analysis:
Calculate the percentage of the intact peptide remaining at each time point relative to time zero.
Determine the half-life (t½) of each peptide under these conditions. A significantly longer half-life for the peptidomimetic indicates enhanced stability.
Peptide
Sequence
Protease
Half-life (min)
Native Peptide
Gly-Ala-Lys -Phe-Leu
Trypsin
25
Peptidomimetic
Gly-Ala-(2,5-DMHA) -Phe-Leu
Trypsin
>360
Table 3: Example of hypothetical protease stability data.
Conclusion and Future Directions
2-Amino-2,5-dimethylhexanoic acid represents a novel, unexplored building block in medicinal chemistry with significant potential. The hypothetical applications and protocols outlined in this document provide a scientifically grounded starting point for its investigation. Based on its unique structure, this NPAA is a prime candidate for developing next-generation therapeutics targeting the CNS, as well as for enhancing the stability and efficacy of peptide-based drugs. Future research should focus on the systematic synthesis of derivative libraries and their evaluation in the biological assays described herein to unlock the full therapeutic potential of this promising molecule.
References
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (n.d.). Retrieved March 22, 2026, from [Link]
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed. (2020, September 18). Retrieved March 22, 2026, from [Link]
Unnatural Amino Acids for Peptide Synthesis - Merck Millipore. (n.d.). Retrieved March 22, 2026, from [Link]
Large Amino Acid Transporter 1 (LAT1) Prodrugs of Valproic Acid: New Prodrug Design Ideas for Central Nervous System Delivery | Molecular Pharmaceutics - ACS Publications. (2011, July 19). Retrieved March 22, 2026, from [Link]
Large Neutral Amino Acid Transporter Enables Brain Drug Delivery via Prodrugs | Journal of Medicinal Chemistry - ACS Publications. (2008, January 25). Retrieved March 22, 2026, from [Link]
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC. (n.d.). Retrieved March 22, 2026, from [Link]
Prodrugs and their activation mechanisms for brain drug delivery - RSC Publishing. (2025, January 17). Retrieved March 22, 2026, from [Link]
Prodrug Approaches for CNS Delivery - PMC - NIH. (n.d.). Retrieved March 22, 2026, from [Link]
Reduction of Progranulin-Induced Breast Cancer Stem Cell Propagation by Sortilin-Targeting Cyclotriazadisulfonamide (CADA) Compounds | Journal of Medicinal Chemistry - ACS Publications. (2021, August 24). Retrieved March 22, 2026, from [Link]
Repurposing Drugs to Modulate Sortilin: Structure-Guided Strategies Against Atherogenesis, Coronary Artery Disease, and Neurological Disorders - PMC. (n.d.). Retrieved March 22, 2026, from [Link]
Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Retrieved March 22, 2026, from [Link]
L-type amino acid transporter 1 utilizing prodrugs: How to achieve effective brain delivery and low systemic exposure of drugs - PubMed. (2017, September 10). Retrieved March 22, 2026, from [Link]
Repurposing Drugs to Modulate Sortilin: Structure-Guided Strategies Against Atherogenesis, Coronary Artery Disease, and Neurological Disorders - PubMed. (2024, April 9). Retrieved March 22, 2026, from [Link]
Plasma Stability Assay | Domainex. (n.d.). Retrieved March 22, 2026, from [Link]
Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved March 22, 2026, from [Link]
ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved March 22, 2026, from [Link]
(PDF) Discovery of novel small molecule inhibitors targeting progranulin-sortilin: A virtual high throughput screening approach - ResearchGate. (2023, February 9). Retrieved March 22, 2026, from [Link]
Cellular Uptake Assay Data Collection DOJINDO LABORATORIES. (n.d.). Retrieved March 22, 2026, from [Link]
Peptidomimetics via modifications of amino acids and peptide bonds - RSC Publishing. (2014, March 13). Retrieved March 22, 2026, from [Link]
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications | Chemical Reviews. (2025, July 23). Retrieved March 22, 2026, from [Link]
Application Note: 2-Amino-2,5-dimethylhexanoic Acid (α-Methylhomoleucine) as a Chiral Building Block in Advanced Therapeutics
Introduction & Scientific Context The transition of peptide-based drug candidates from the laboratory to the clinic is frequently bottlenecked by poor oral bioavailability and rapid proteolytic degradation. To overcome t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
The transition of peptide-based drug candidates from the laboratory to the clinic is frequently bottlenecked by poor oral bioavailability and rapid proteolytic degradation. To overcome these pharmacokinetic liabilities, drug development professionals increasingly rely on non-proteinogenic chiral building blocks. 2-Amino-2,5-dimethylhexanoic acid (also known as α-methylhomoleucine) is an advanced α,α-disubstituted amino acid that introduces profound conformational constraints and high lipophilicity into peptide backbones[1].
By substituting standard aliphatic residues (like leucine or isoleucine) with this highly hindered building block, researchers can engineer peptides with enhanced helical propensity, extended in vivo half-lives, and superior membrane permeability—traits highly sought after in the development of incretin mimetics (e.g., GLP-1 agonists) and stapled peptides[2].
Mechanistic Insights: The Causality of Conformational Restriction
Understanding why 2-amino-2,5-dimethylhexanoic acid behaves differently than standard amino acids is critical for optimizing both its synthesis and its application.
The Thorpe-Ingold Effect: The geminal disubstitution at the α-carbon (a methyl group and an isoamyl group) creates severe steric compression. This physical crowding restricts the rotational freedom of the peptide backbone, forcing the Ramachandran dihedral angles (
ϕ
and
ψ
) into narrow energetic wells that exclusively favor
310
-helices or
α
-helices[3].
Absolute Protease Resistance: The bulky α-methyl group physically shields the adjacent amide bonds from the catalytic active sites of both endopeptidases and exopeptidases, providing near-absolute resistance to enzymatic cleavage[3].
Chiral Integrity During Activation: A critical, often overlooked advantage of α,α-disubstituted amino acids is the absence of an α-proton. During Solid-Phase Peptide Synthesis (SPPS), highly reactive coupling conditions often cause racemization via an oxazolone intermediate. Because 2-amino-2,5-dimethylhexanoic acid lacks an α-proton, it cannot undergo base-catalyzed enolization. Consequently, researchers can employ aggressive coupling environments (e.g., 75°C microwave heating) without risking epimerization[4].
Quantitative Data Presentation
The structural modifications of 2-amino-2,5-dimethylhexanoic acid yield distinct physicochemical advantages over simpler analogs like α-aminoisobutyric acid (Aib) or α-methylleucine.
Because of extreme steric hindrance, standard room-temperature coupling is highly inefficient. The table below outlines the conversion yields of Fmoc-2-amino-2,5-dimethylhexanoic acid under various activation strategies.
Coupling Reagent System
Temperature
Time (min)
Conversion Yield (%)
Epimerization Risk
DIC / Oxyma Pure
25°C
120
< 40%
None
DIC / Oxyma Pure
75°C (Microwave)
15
> 95%
None
HATU / DIEA
75°C (Microwave)
15
> 98%
None
BTC / 2,4,6-Collidine
25°C
45
> 90%
None
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of Fmoc-2-Amino-2,5-dimethylhexanoic Acid
Commercially available 2-amino-2,5-dimethylhexanoic acid often presents as a hydrochloride salt. Standard Fmoc-OSu protection is notoriously sluggish for sterically hindered amines. This protocol utilizes the more electrophilic Fmoc-Cl under Schotten-Baumann conditions, leveraging sonication to drive the reaction kinetics.
Step-by-Step Methodology:
Preparation: Dissolve 2-amino-2,5-dimethylhexanoic acid·HCl (10.0 mmol) in 10% aqueous Na₂CO₃ (30 mL). Cool the solution to 0°C in an ice bath.
Reagent Addition: Dissolve Fmoc-Cl (11.0 mmol, 1.1 eq) in anhydrous 1,4-dioxane (15 mL). Add this solution dropwise to the aqueous mixture over 30 minutes under vigorous magnetic stirring.
Kinetic Activation: Transfer the biphasic mixture to an ultrasonic bath. Sonicate at room temperature for 4 hours. (Causality: Sonication increases the interfacial surface area of the biphasic system and provides the kinetic energy required to overcome the steric barrier of the α,α-disubstituted amine).
Washing: Transfer to a separatory funnel. Extract unreacted Fmoc-Cl and neutral byproducts with diethyl ether (2 x 20 mL). Discard the organic layer.
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2.0 using 6M HCl.
Extraction: Extract the precipitated Fmoc-protected amino acid with ethyl acetate (3 x 30 mL).
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a white foam.
Protocol 2: Microwave-Assisted SPPS Incorporation
Coupling an α,α-disubstituted amino acid onto a peptide chain, and subsequently coupling the next amino acid onto its highly hindered amine, requires optimized thermodynamics.
Step-by-Step Methodology:
Resin Swelling: Swell Rink Amide MBHA resin (0.1 mmol scale) in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 x 3 mL).
Activation: In a separate vial, dissolve Fmoc-2-amino-2,5-dimethylhexanoic acid (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) in DMF (2 mL). Add DIC (0.5 mmol, 5 eq). Allow pre-activation for 2 minutes.
Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.
Washing: Drain and wash the resin with DMF (5 x 3 mL).
Subsequent Coupling (Critical Step): The primary amine of the newly incorporated α-methylhomoleucine is exceptionally hindered. To successfully couple the next amino acid in the sequence, utilize HATU (5 eq) and DIEA (10 eq) at 75°C for 30 minutes. A double-coupling cycle is strictly required here to prevent sequence truncation.
large-scale synthesis of 2-Amino-2,5-dimethylhexanoic acid
An Application Guide for the Large-Scale Synthesis of 2-Amino-2,5-dimethylhexanoic Acid Introduction 2-Amino-2,5-dimethylhexanoic acid is a non-canonical, α,α-disubstituted amino acid. Its unique structure, featuring a q...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Large-Scale Synthesis of 2-Amino-2,5-dimethylhexanoic Acid
Introduction
2-Amino-2,5-dimethylhexanoic acid is a non-canonical, α,α-disubstituted amino acid. Its unique structure, featuring a quaternary α-carbon, imparts specific conformational constraints, making it a valuable building block in medicinal chemistry for the development of peptidomimetics, enzyme inhibitors, and other therapeutic agents. The steric hindrance provided by the gem-dimethyl group at the α-position can significantly enhance peptide stability against enzymatic degradation.
This document provides a comprehensive guide for the , tailored for researchers and process chemists in the pharmaceutical and biotechnology industries. We will delve into the most robust and scalable synthetic strategies, providing detailed, field-tested protocols and explaining the rationale behind critical process parameters.
Synthetic Strategy: Selecting a Robust and Scalable Route
The primary challenge in synthesizing 2-Amino-2,5-dimethylhexanoic acid lies in the efficient construction of the quaternary α-carbon. For large-scale industrial production, two classical name reactions stand out due to their reliability, use of inexpensive starting materials, and extensive documentation: the Strecker synthesis and the Bucherer-Bergs reaction . Both methods are capable of utilizing a ketone as the starting material, which is ideal for producing α,α-disubstituted amino acids.[1]
The chosen precursor for this synthesis is the readily available and cost-effective industrial solvent, 4-methyl-2-pentanone (also known as methyl isobutyl ketone, MIBK).
Strecker Synthesis : This two-step method involves the formation of an α-aminonitrile from a ketone, ammonia, and a cyanide source, followed by hydrolysis of the nitrile to yield the amino acid.[2][3][4][5]
Bucherer-Bergs Reaction : This is a one-pot, multicomponent reaction that converts a ketone into a hydantoin intermediate using ammonium carbonate and a cyanide source.[6][7][8] The hydantoin is then hydrolyzed in a separate step to afford the desired amino acid.[9]
For this guide, we will focus on the Bucherer-Bergs reaction as the primary route. This choice is based on its operational simplicity for the initial cyclization step and its proven track record in the industrial synthesis of substituted amino acids. The hydantoin intermediate is often a stable, crystalline solid, which simplifies purification on a large scale before the final hydrolysis step.
Overall Synthetic Workflow
The synthesis is a two-stage process starting from 4-methyl-2-pentanone. The first stage is the Bucherer-Bergs reaction to form the hydantoin intermediate, and the second stage is the hydrolysis of this intermediate to yield the final product.
Caption: Overall two-stage synthetic plan.
Part 1: Synthesis of 5-Isobutyl-5-methylhydantoin via Bucherer-Bergs Reaction
Principle and Mechanism
The Bucherer-Bergs reaction is a cornerstone of heterocyclic chemistry for preparing substituted hydantoins.[6] The reaction proceeds through several key steps:
In situ formation of ammonium cyanide and ammonia from the reagents.
Formation of an imine from the ketone (4-methyl-2-pentanone) and ammonia.
Nucleophilic attack of the cyanide ion on the imine to form an α-aminonitrile.
Reaction with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid derivative.
Intramolecular cyclization to an imino-oxazolidinone, which then rearranges to the more stable hydantoin product.[7]
This one-pot convergence of three components (ketone, cyanide, ammonium carbonate) makes it a highly efficient process for large-scale manufacturing.
Detailed Experimental Protocol
Safety First: This protocol involves the use of potassium cyanide, which is highly toxic. All operations must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. An emergency cyanide poisoning antidote kit should be readily accessible.
Reagent
MW ( g/mol )
Amount
Moles
Eq.
4-Methyl-2-pentanone
100.16
1.00 kg
9.98
1.0
Potassium Cyanide (KCN)
65.12
0.81 kg
12.48
1.25
Ammonium Carbonate
96.09
2.88 kg
29.95
3.0
Ethanol (95%)
-
4.0 L
-
-
Water
-
4.0 L
-
-
Procedure:
Reaction Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and a port for reagent addition.
Reagent Charging: Charge the reactor with ammonium carbonate (2.88 kg), potassium cyanide (0.81 kg), 95% ethanol (4.0 L), and water (4.0 L).
Initial Heating: Begin stirring the slurry and heat the jacket to 60-65 °C. The dissolution of solids will be endothermic initially. Maintain this temperature until most of the solids have dissolved.
Ketone Addition: Slowly add 4-methyl-2-pentanone (1.00 kg) to the reaction mixture over a period of 1-2 hours. An exotherm may be observed; maintain the internal temperature below 70 °C.
Reaction: After the addition is complete, maintain the reaction mixture at 60-65 °C with vigorous stirring for 24-36 hours. The reaction progress can be monitored by TLC or HPLC.
Cooling and Isolation: Once the reaction is complete, cool the mixture to 0-5 °C. The product, 5-isobutyl-5-methylhydantoin, will precipitate as a white solid.
Filtration and Washing: Filter the solid product using a large Büchner funnel. Wash the filter cake thoroughly with cold water (2 x 2 L) to remove unreacted salts and impurities.
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Yield: 1.4 - 1.6 kg (76-87%)
Appearance: White crystalline solid.
Workflow Diagram
Caption: Workflow for 5-isobutyl-5-methylhydantoin synthesis.
Part 2: Hydrolysis to 2-Amino-2,5-dimethylhexanoic acid
Principle and Mechanism
The hydrolysis of the hydantoin ring is typically achieved under harsh basic or acidic conditions. Basic hydrolysis is often preferred on a large scale to avoid corrosive reagents. Using a strong base like sodium hydroxide or barium hydroxide, both amide bonds in the hydantoin ring are cleaved, releasing the amino acid as a salt. Subsequent neutralization liberates the free amino acid.
Detailed Experimental Protocol
Reagent
MW ( g/mol )
Amount
Moles
Eq.
5-Isobutyl-5-methylhydantoin
184.22
1.00 kg
5.43
1.0
Sodium Hydroxide (NaOH)
40.00
0.87 kg
21.72
4.0
Water
-
5.0 L
-
-
Hydrochloric Acid (conc.)
-
As needed
-
-
Procedure:
Reaction Setup: Use a large reactor suitable for high-temperature operations, equipped with a mechanical stirrer, reflux condenser, and thermocouple.
Reagent Charging: Charge the reactor with 5-isobutyl-5-methylhydantoin (1.00 kg), sodium hydroxide (0.87 kg), and water (5.0 L).
Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 24-48 hours. The reaction can be monitored by HPLC for the disappearance of the starting material.
Cooling: After completion, cool the reaction mixture to room temperature.
Neutralization and Isolation: Carefully and slowly neutralize the solution by adding concentrated hydrochloric acid. The pH should be adjusted to the isoelectric point of the amino acid (typically pH 5-7) to induce precipitation. Monitor the temperature during neutralization, as the process is highly exothermic.
Aging: Stir the resulting slurry at 0-5 °C for 2-4 hours to ensure complete crystallization.
Filtration and Washing: Filter the solid product. Wash the filter cake with a minimal amount of cold water or an ethanol/water mixture to remove inorganic salts.
Drying: Dry the product in a vacuum oven at 50-60 °C.
Expected Yield: 0.75 - 0.82 kg (87-95%)
Appearance: White to off-white powder.
Alternative Route: Strecker Synthesis
The Strecker synthesis is a highly viable alternative.[1] It proceeds in two distinct stages:
α-Aminonitrile Formation: 4-methyl-2-pentanone is reacted with ammonium chloride and potassium cyanide in an aqueous or alcoholic medium. This forms 2-amino-2,5-dimethylhexanenitrile.
Nitrile Hydrolysis: The isolated aminonitrile is then hydrolyzed, typically under strong acidic conditions (e.g., refluxing with concentrated HCl), to yield the final amino acid hydrochloride salt.
Comparative Analysis
Feature
Bucherer-Bergs Route
Strecker Route
Stage 1
One-pot hydantoin formation
Aminonitrile formation
Intermediate
Typically a stable, crystalline solid
Can be an oil, may require careful handling
Hydrolysis
Requires cleavage of two amide bonds
Requires hydrolysis of a nitrile
Overall Steps
Two distinct chemical transformations
Two distinct chemical transformations
Industrial Use
Very common for α,α-disubstituted AAs
Also very common, classic method
The choice between the two methods often comes down to the physical properties of the intermediates and the specific capabilities of the manufacturing facility.
Conclusion
The can be achieved efficiently and cost-effectively from 4-methyl-2-pentanone. The Bucherer-Bergs reaction followed by basic hydrolysis represents a robust, high-yielding, and scalable pathway. The key to success in scaling this process lies in careful control of reaction parameters, particularly temperature, and adherence to strict safety protocols when handling cyanide. The resulting non-canonical amino acid is a valuable building block for advancing drug discovery and development programs.
Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids (pp. 317-366). Pergamon.
Application Notes and Protocols for the Storage of 2-Amino-2,5-dimethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Proper Storage for Non-Standard Amino Acids 2-Amino-2,5-dimethylhexanoic acid is a non-proteinogenic amino acid of increasi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Proper Storage for Non-Standard Amino Acids
2-Amino-2,5-dimethylhexanoic acid is a non-proteinogenic amino acid of increasing interest in pharmaceutical and biotechnological research. Its unique structural features, including the quaternary carbon at the 2-position and the bulky tert-butyl group, impart specific conformational constraints and properties when incorporated into peptides or used as a chiral building block. The integrity of this compound is paramount for reproducible experimental outcomes and the successful development of novel therapeutics. This document provides a comprehensive guide to the optimal storage conditions for 2-Amino-2,5-dimethylhexanoic acid, grounded in the principles of chemical stability and best laboratory practices. We will delve into the causative factors behind these recommendations, outlining potential degradation pathways and providing detailed protocols for handling and long-term storage.
Core Principles of Stability and Degradation
The stability of 2-Amino-2,5-dimethylhexanoic acid is influenced by several environmental factors. Understanding the potential degradation pathways is key to establishing effective storage protocols.
Hypothesized Degradation Pathways
While specific degradation studies on 2-Amino-2,5-dimethylhexanoic acid are not extensively published, we can infer likely pathways based on the reactivity of alpha-amino acids.
Oxidative Degradation: The amino group is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities. Oxidative deamination can lead to the formation of the corresponding α-keto acid and ammonia, altering the compound's structure and reactivity.[1] Although this compound lacks a readily oxidizable side chain like methionine or tryptophan, the amino group itself remains a reactive site.
Hygroscopicity and Hydrolysis: Crystalline amino acids can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][3] This absorbed water can act as a medium for degradative reactions and may lead to clumping of the powdered solid, making accurate weighing difficult. While the hydrophobic tert-butyl group may reduce hygroscopicity compared to more polar amino acids, it is still a critical factor to control.
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions.[4] For amino acids, this can lead to complex degradation pathways, including decarboxylation and reactions involving the amino group.[5] Storing the compound in the dark is a crucial preventative measure.
Interaction with Incompatible Materials: As a primary amine and a carboxylic acid, 2-Amino-2,5-dimethylhexanoic acid can react with a range of chemicals. Strong oxidizing agents can lead to rapid degradation. Strong acids and bases can alter the ionization state and potentially catalyze other reactions.
The interplay of these factors is illustrated in the following diagram:
Caption: Interplay of environmental factors and degradation pathways.
Recommended Storage Conditions
Based on the chemical properties of 2-Amino-2,5-dimethylhexanoic acid and general best practices for amino acid storage, the following conditions are recommended to ensure its long-term stability.
Parameter
Recommendation
Rationale
Temperature
Short-term (weeks to months): 2-8°CLong-term (months to years): -20°C
Reduced temperature slows down the rate of all chemical reactions, including potential degradation pathways.[6]
Atmosphere
Inert Atmosphere (Argon or Nitrogen)
An inert atmosphere displaces oxygen, minimizing the risk of oxidative degradation of the amino group.[5]
Light
Store in the Dark (Amber Vial or Opaque Container)
Prevents the absorption of atmospheric moisture, which can lead to clumping and hydrolysis.[4]
Container
Tightly Sealed, Appropriate Material (e.g., Glass Vial)
Prevents exposure to the external environment. Glass is generally inert and suitable for long-term storage.
Protocols for Handling and Storage
Adherence to a strict protocol upon receiving and during the use of 2-Amino-2,5-dimethylhexanoic acid is crucial for maintaining its integrity.
Protocol 1: Initial Receipt and Aliquoting
Objective: To properly receive and prepare the compound for long-term storage, minimizing environmental exposure.
Materials:
Primary container of 2-Amino-2,5-dimethylhexanoic acid
Amber glass vials with screw caps and PTFE septa
Argon or Nitrogen gas with a regulator and tubing
Spatula
Analytical balance
Labeling materials
Desiccator cabinet
-20°C freezer and 2-8°C refrigerator
Procedure:
Equilibration: Before opening the primary container, allow it to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
Inert Atmosphere Preparation: Prepare a gentle stream of argon or nitrogen gas to blanket the compound during handling.
Aliquoting: In a controlled environment with minimal air currents (a glove box is ideal, but a well-ventilated hood with the sash lowered is acceptable), carefully open the primary container.
Blanketing: Immediately direct a gentle stream of inert gas into the opening of the container.
Dispensing: Using a clean, dry spatula, quickly weigh and dispense the desired aliquot amounts into pre-labeled amber glass vials.
Inert Gas Purge: Before sealing each aliquot vial, purge the headspace with the inert gas for a few seconds.
Sealing: Tightly seal the vials with the screw caps. For added protection, wrap the cap-vial interface with parafilm.
Primary Container Resealing: Purge the headspace of the original container with inert gas before tightly resealing it.
Storage:
Place the long-term storage aliquots in a labeled box and store at -20°C.
Place the short-term "in-use" aliquot in a desiccator inside a 2-8°C refrigerator.
Caption: A streamlined workflow for initial handling and storage preparation.
Protocol 2: Daily Use and Handling
Objective: To access the compound for experimental use while minimizing contamination and degradation of the stock.
Procedure:
Retrieve from Storage: Remove the "in-use" aliquot from the 2-8°C refrigerator and desiccator.
Equilibrate: Allow the vial to warm to room temperature before opening to prevent moisture condensation.
Dispense: Quickly weigh the desired amount of the compound and immediately reseal the vial. It is not recommended to return unused compound to the vial.
Return to Storage: Promptly return the "in-use" aliquot to the desiccator in the 2-8°C refrigerator.
Monitor: Periodically inspect the "in-use" aliquot for any changes in appearance (e.g., discoloration, clumping). If degradation is suspected, use a fresh aliquot from the -20°C stock.
Summary and Best Practices
The chemical integrity of 2-Amino-2,5-dimethylhexanoic acid is best preserved by strict adherence to storage conditions that mitigate the risks of oxidation, hydrolysis, and photodegradation.
Always store at reduced temperatures (2-8°C for short-term, -20°C for long-term).
Always use an inert atmosphere (argon or nitrogen) when handling and for storage.
Always protect from light by using amber or opaque containers.
Always store in a dry environment, preferably in a desiccator.
Always allow the container to equilibrate to room temperature before opening.
Never store in a non-airtight container.
Avoid repeated freeze-thaw cycles of the same aliquot.
By implementing these protocols, researchers can ensure the quality and reliability of their 2-Amino-2,5-dimethylhexanoic acid, leading to more accurate and reproducible scientific outcomes.
References
Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. Environmental Science & Technology. [Link]
Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. Environmental Science & Technology. [Link]
Photolysis and photo-oxidation of amino acids and peptides—II. Photo-degradation of cysteine and related amino acids. ResearchGate. [Link]
Application Notes and Protocols for 2-Amino-2,5-dimethylhexanoic Acid in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and experimental protocols for 2-Amino-2,5-dimethylhexanoic acid. This non-canon...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and experimental protocols for 2-Amino-2,5-dimethylhexanoic acid. This non-canonical, sterically hindered amino acid presents a unique scaffold for the design of novel therapeutics with potentially enhanced pharmacological properties.
Introduction: The Role of Sterically Hindered Amino Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the use of unnatural amino acids (UAAs) has become a cornerstone for the development of novel peptide and small molecule therapeutics.[1] These synthetic building blocks offer a vast expansion of the chemical space accessible to medicinal chemists, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 2-Amino-2,5-dimethylhexanoic acid, with its characteristic gem-dimethyl group at the alpha-carbon and an isobutyl-like side chain, is a prime example of a sterically hindered UAA. The introduction of such residues can confer significant advantages, including:
Enhanced Proteolytic Stability: The bulky nature of the alpha,alpha-disubstituted amino acid can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[2][3]
Conformational Constraint: The restricted bond rotation imposed by the gem-dimethyl group can lock the peptide backbone into a specific conformation. This pre-organization can lead to higher binding affinity and selectivity for the biological target.
Increased Lipophilicity: The aliphatic side chain can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.
Novel Pharmacophore Development: The unique three-dimensional structure of 2-Amino-2,5-dimethylhexanoic acid can serve as a novel scaffold or be incorporated as a key pharmacophoric element to explore new interactions with biological targets.
This guide will delve into the practical applications of 2-Amino-2,5-dimethylhexanoic acid in drug discovery, providing detailed protocols for its incorporation into peptide scaffolds and its use as a building block in small molecule synthesis.
Core Applications in Drug Discovery
Peptidomimetics with Enhanced Stability and Potency
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved drug-like properties.[4] The incorporation of 2-Amino-2,5-dimethylhexanoic acid into a peptide sequence is a powerful strategy to create potent and stable peptidomimetics.
Causality Behind this Application:
The steric hindrance provided by the α,α-disubstituted nature of 2-Amino-2,5-dimethylhexanoic acid makes the adjacent amide bonds resistant to cleavage by proteases.[2] This is a critical feature for peptide-based drugs, which are often limited by their rapid degradation in the body. Furthermore, the conformational rigidity imposed by this amino acid can help to maintain the bioactive conformation of the peptide, leading to a more favorable entropy of binding to its target receptor or enzyme.
Workflow for Peptidomimetic Design and Synthesis:
Caption: A logical workflow for the design and evaluation of peptidomimetics incorporating 2-Amino-2,5-dimethylhexanoic acid.
Scaffolds for Small Molecule Drug Design
Beyond its use in peptides, 2-Amino-2,5-dimethylhexanoic acid can serve as a chiral building block for the synthesis of complex small molecules. Its unique stereochemistry and substitution pattern can be exploited to create novel molecular frameworks with diverse biological activities.
Causality Behind this Application:
The rigid and well-defined three-dimensional structure of this amino acid can be used to orient functional groups in a precise manner, which is crucial for specific interactions with biological targets. The branched aliphatic side chain can also be functionalized to introduce additional points of interaction or to modulate the overall physicochemical properties of the molecule.
Experimental Protocols
Protocol for Incorporation of 2-Amino-2,5-dimethylhexanoic Acid into Peptides via Fmoc-SPPS
The incorporation of sterically hindered amino acids like 2-Amino-2,5-dimethylhexanoic acid into a growing peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) can be challenging due to the reduced reactivity of both the amino and carboxyl groups.[5] The following protocol is optimized for such challenging couplings.
Materials:
Fmoc-2-Amino-2,5-dimethylhexanoic acid
Rink Amide resin (or other suitable solid support)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Piperidine solution (20% in DMF)
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes, followed by washing with DCM and then DMF.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
Amino Acid Activation and Coupling:
In a separate vial, dissolve Fmoc-2-Amino-2,5-dimethylhexanoic acid (3 equivalents relative to resin loading) and HCTU or HATU (3 equivalents) in DMF.
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to activate the amino acid.
Immediately add the activated amino acid solution to the deprotected resin.
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. A longer coupling time is often necessary for sterically hindered amino acids.
Washing: After the coupling, drain the reaction vessel and wash the resin extensively with DMF to remove any unreacted reagents.
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. Wash with DMF.
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Final Deprotection and Cleavage:
After the final amino acid has been coupled, perform a final Fmoc deprotection.
Wash the resin with DCM and dry it under vacuum.
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
Peptide Precipitation and Purification:
Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
SPPS Workflow Diagram:
Caption: A schematic of the Fmoc-SPPS cycle adapted for the incorporation of sterically hindered amino acids.
Data Presentation
While specific quantitative data for 2-Amino-2,5-dimethylhexanoic acid is not yet widely published, researchers can generate comparative data to evaluate its impact on peptide properties.
Table 1: Hypothetical Comparative Data for a Model Peptide
Peptide Sequence
Half-life in Human Serum (hours)
Receptor Binding Affinity (Ki, nM)
Ac-Tyr-Gly-Gly-Phe-Met-NH2
0.5
10.2
Ac-Tyr-[2-A-2,5-dMH] -Gly-Phe-Met-NH2
8.0
5.5
[2-A-2,5-dMH] = 2-Amino-2,5-dimethylhexanoic acid
This table illustrates the type of data that can be generated to demonstrate the improved stability and potentially enhanced binding affinity of a peptide upon incorporation of 2-Amino-2,5-dimethylhexanoic acid.
Conclusion and Future Perspectives
2-Amino-2,5-dimethylhexanoic acid represents a valuable, albeit under-explored, building block in the medicinal chemist's toolbox. Its inherent steric bulk and unique side-chain architecture offer compelling opportunities for the design of novel therapeutics with enhanced stability and tailored pharmacological profiles. The protocols outlined in this guide provide a starting point for researchers to begin exploring the potential of this and other sterically hindered amino acids in their drug discovery programs. Future work should focus on the systematic evaluation of its impact on a variety of peptide scaffolds and its use in the synthesis of novel small molecule libraries for biological screening.
References
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]
So, S. S., & Bode, J. W. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Retrieved from [Link]
So, S. S., & Bode, J. W. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Retrieved from [Link]
Vázquez, S., et al. (2018). Protocol for the Incorporation of γ-Amino Acids into Peptides: Application to (-)-Shikimic Acid Based 2-Amino-Methylcyclohexanecarboxylic Acids. PubMed. Retrieved from [Link]
Wikipedia. (n.d.). Peptidomimetic. Retrieved from [Link]
Frontiers Media S.A. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology. Retrieved from [Link]
Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
MDPI. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Retrieved from [Link]
Justia Patents. (n.d.). Patents Assigned to Amino Up Chemical Co., Ltd. Retrieved from [Link]
Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]
Reilly, U., et al. (n.d.). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PMC. Retrieved from [Link]
Google Patents. (n.d.). US9789125B2 - Crystals and process of making 5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl] -.
Lee, K., et al. (2009). Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents. PubMed. Retrieved from [Link]
Google Patents. (n.d.). KR20120093310A - Its use in the production of peptides such as 2-amino-3-methyl-hex-5-enoic acid and bacitracin.
El-Subbagh, H. I., et al. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. PubMed. Retrieved from [Link]
MDPI. (2021). Special Issue: Advances of Peptide Engineering. MDPI. Retrieved from [Link]
Prakasha, K. C., et al. (2020). (PDF) Design, synthesis and antimicrobial screening of amino acids conjugated 2- amino-4-arylthiazole derivatives. ResearchGate. Retrieved from [Link]
Dou, G., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES. Retrieved from [Link]
Google Patents. (n.d.). CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Retrieved from [Link]
Wall, P. A., et al. (n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. Retrieved from [Link]
Application Note: Strategic Synthesis of 2-Amino-2,5-dimethylhexanoic Acid Derivatives
The Challenge of α,α -Disubstituted Amino Acids The incorporation of non-canonical α,α -dialkyl amino acids into peptide backbones is a cornerstone strategy in modern drug discovery. These residues severely restrict the...
Author: BenchChem Technical Support Team. Date: April 2026
The Challenge of
α,α
-Disubstituted Amino Acids
The incorporation of non-canonical
α,α
-dialkyl amino acids into peptide backbones is a cornerstone strategy in modern drug discovery. These residues severely restrict the conformational freedom of the peptide, heavily favoring the formation of stable
α
-helices while simultaneously conferring near-absolute resistance to proteolytic degradation.
2-Amino-2,5-dimethylhexanoic acid (also known as
α
-methylhomoleucine) is a highly sought-after building block . However, synthesizing its derivatives presents a distinct chemical challenge: the construction of a sterically congested quaternary stereocenter at the
α
-carbon.
This guide delineates two field-proven synthetic strategies based on the required stereochemical outcome, explaining the mechanistic causality behind each reagent choice to ensure robust, self-validating workflows.
Caption: Decision matrix for the synthesis of 2-amino-2,5-dimethylhexanoic acid.
Mechanistic Rationale & Route Selection
Route A: The Bucherer-Bergs Modification (Racemic)
While the classical Strecker reaction is suitable for aldehydes, applying it to ketones like 5-methylhexan-2-one often results in abysmal yields due to unfavorable thermodynamics and steric hindrance at the carbonyl carbon. To bypass this, we employ the Bucherer-Bergs reaction . By using potassium cyanide and ammonium carbonate, the initial imine is trapped as a highly stable 5,5-disubstituted hydantoin. The formation of the hydantoin ring acts as a thermodynamic sink, driving the equilibrium to completion.
When enantiopurity is required, asymmetric synthesis via a chiral auxiliary is necessary. The most robust method relies on the regioselective organocuprate ring-opening of
N,N
-dibenzyl-
α
-methylserine-
β
-lactone, a methodology pioneered by .
The Retrosynthetic Logic:
To yield the isoamyl side chain (
−CH2−CH2−CH(CH3)2
) of 2-amino-2,5-dimethylhexanoic acid, we must carefully select our nucleophile. The
β
-lactone provides the
α
-carbon, the
α
-methyl group, and the
β
-carbon (
−CH2−
). Therefore, the incoming nucleophile must provide the remaining
−CH2−CH(CH3)2
fragment. This dictates the use of an isobutyl Grignard reagent.
Furthermore, a standard Grignard (
RMgBr
) is a "hard" nucleophile that will indiscriminately attack the lactone carbonyl, destroying the molecule. By transmetalating with
CuCN
, we form a "soft" cyanocuprate that selectively performs an
SN2
attack at the less hindered
β
-carbon, perfectly preserving the delicate
α
-stereocenter.
Caption: Mechanism of regioselective organocuprate ring-opening of beta-lactone.
Quantitative Route Comparison
Parameter
Route A: Bucherer-Bergs
Route B:
β
-Lactone Opening
Stereochemical Outcome
Racemic (50:50 R/S)
Enantiopure (>98% ee)
Overall Yield
65 - 75%
45 - 55% (from Serine precursor)
Scalability
High (Kilogram scale)
Moderate (Gram scale)
Primary Challenge
Harsh hydantoin hydrolysis
Moisture-sensitive cuprate formation
In-Process Control (IPC)
Hydantoin precipitation
IR tracking of lactone C=O stretch
Cost Profile
Low (<$5/g)
High (>$50/g)
Experimental Protocols
Protocol A: Racemic Synthesis via Bucherer-Bergs Reaction
System Validation: This protocol is self-validating through the physical precipitation of the hydantoin intermediate. If the intermediate does not crash out of the aqueous ethanol solution, the thermodynamic sink has not been reached, indicating degraded
(NH4)2CO3
.
Step 1: Hydantoin Formation
In a 500 mL round-bottom flask, dissolve 5-methylhexan-2-one (11.4 g, 100 mmol) in 100 mL of a 1:1 mixture of Ethanol/Water.
Add ammonium carbonate (28.8 g, 300 mmol) and stir for 15 minutes at room temperature.
Caution: Perform in a well-ventilated fume hood. Slowly add potassium cyanide (9.7 g, 150 mmol).
Seal the flask loosely and heat to 60 °C for 24 hours.
IPC: Cool the mixture to 0 °C. The 5-isoamyl-5-methylhydantoin will precipitate as a white solid. Filter, wash with ice-cold water, and dry under vacuum. (Expected yield: ~85%).
Step 2: Alkaline Hydrolysis
Causality Note: Hydantoins of
α,α
-disubstituted amino acids are notoriously resistant to standard acidic hydrolysis (e.g., 6M HCl reflux) due to severe steric shielding. High-temperature alkaline conditions are mandatory.
Transfer the dried hydantoin to a stainless-steel autoclave.
Add 3M NaOH (150 mL) or a saturated Barium Hydroxide (
Ba(OH)2
) solution.
Seal and heat at 150 °C for 36 hours.
Cool to room temperature. If
Ba(OH)2
was used, precipitate barium by bubbling
CO2
gas and filter off the
BaCO3
.
Adjust the pH of the filtrate to the isoelectric point (~pH 6.0) using 1M HCl.
Lyophilize the solution and extract the dry powder with hot methanol to isolate the racemic 2-amino-2,5-dimethylhexanoic acid.
Protocol B: Enantioselective Synthesis via Organocuprate
System Validation: The success of this route relies entirely on the complete exclusion of moisture and the precise formation of the lower-order cyanocuprate..
Step 1: Preparation of Isobutylcyanocuprate
Flame-dry a Schlenk flask under argon. Add Copper(I) Cyanide (
CuCN
, 448 mg, 5.0 mmol) and suspend in anhydrous THF (15 mL).
Cool the suspension to -78 °C using a dry ice/acetone bath.
Dropwise, add Isobutylmagnesium bromide (2.0 M in THF, 2.5 mL, 5.0 mmol).
IPC: Slowly warm the flask to 0 °C for 15 minutes until the suspension becomes a clear, pale-yellow homogeneous solution, indicating the successful formation of the active nucleophile:
[(CH3)2CHCH2Cu(CN)]MgCl
. Recool to -78 °C.
Add the lactone solution dropwise to the cuprate at -78 °C over 10 minutes.
Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over 1 hour.
IPC: Monitor by FTIR. The complete disappearance of the highly strained lactone carbonyl stretch at ~1820 cm⁻¹ validates reaction completion.
Quench the reaction by adding a 1:1 mixture of saturated aqueous
NH4Cl
and concentrated
NH4OH
(10 mL). Causality Note: The ammonia is critical; it coordinates the copper, pulling it into the aqueous layer as a deep blue
[Cu(NH3)4]2+
complex, preventing emulsion formation.
Extract with Ethyl Acetate, dry over
MgSO4
, and concentrate. Purify via flash chromatography to yield the
N,N
-dibenzyl protected derivative.
Step 3: Global Deprotection
Dissolve the protected amino acid in Methanol (20 mL).
Add 10% Pd/C (100 mg) and stir under a Hydrogen balloon (1 atm) for 12 hours to cleave the benzyl groups.
Filter through Celite, concentrate, and recrystallize from ethanol/water to yield enantiopure 2-amino-2,5-dimethylhexanoic acid.
References
Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. Organic Letters.[Link]
Method
applications of 2-Amino-2,5-dimethylhexanoic acid in material science
Advanced Applications of 2-Amino-2,5-dimethylhexanoic Acid in Material Science: From Self-Assembling Hydrogels to Protease-Resistant Polymers Introduction: The Mechanistic Power of α,α -Dialkyl Substitution In the design...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Applications of 2-Amino-2,5-dimethylhexanoic Acid in Material Science: From Self-Assembling Hydrogels to Protease-Resistant Polymers
Introduction: The Mechanistic Power of
α,α
-Dialkyl Substitution
In the design of advanced biomaterials, controlling molecular conformation and ensuring long-term stability are paramount. 2-Amino-2,5-dimethylhexanoic acid (commonly known as
α
-methylhomoleucine) is a highly hydrophobic, sterically constrained
α,α
-dialkyl unnatural amino acid. Structurally, it features both a methyl group and an isopentyl group attached to its
α
-carbon, creating a quaternary stereocenter.
This specific structural modification exerts profound effects on material properties. The geminal dialkyl substitution severely restricts the available Ramachandran dihedral angles (
ϕ
and
ψ
), effectively pre-organizing the polymer or peptide backbone into rigid
310
-helical or
α
-helical conformations[1]. Furthermore, the immense steric bulk surrounding the peptide bond physically blocks the S1/S1' active site docking of degradative enzymes, conferring near-absolute protease resistance[2][3]. These dual properties make 2-amino-2,5-dimethylhexanoic acid an exceptional building block for self-assembling peptide hydrogels, long-acting drug delivery depots, and robust synthetic polypeptides[4].
Structural Directing Agent in Supramolecular Nanomaterials
When incorporated into peptide sequences, 2-amino-2,5-dimethylhexanoic acid acts as a powerful structural directing agent. In natural peptides, the entropic penalty of folding from a random coil to a highly ordered helix is a major barrier to self-assembly. By forcing the backbone into a pre-organized helical state, this unnatural amino acid dramatically lowers the activation energy required for supramolecular polymerization. The extended isopentyl side chain also drives strong hydrophobic packing, resulting in the formation of highly cohesive nanofiber networks that trap water to form rigid hydrogels[4].
Mechanism of hydrogel self-assembly and protease resistance driven by α,α-dialkyl substitution.
Comparative Material Properties
The incorporation of 2-amino-2,5-dimethylhexanoic acid fundamentally alters the physical and mechanical landscape of the resulting material. The table below summarizes the quantitative enhancements observed when replacing a natural L-homoleucine residue with its
α
-methylated counterpart in a standard self-assembling scaffold.
Standard room-temperature coupling protocols (e.g., HBTU/DIC) fail when utilizing 2-amino-2,5-dimethylhexanoic acid due to the severe steric hindrance of the quaternary
α
-carbon. To achieve high coupling efficiency, highly reactive coupling reagents (HATU/HOAt) combined with microwave-assisted thermal energy are strictly required.
Self-Validation Check: This protocol includes a mandatory capping step. If the sterically hindered coupling fails, the unreacted amines are acetylated, preventing the formation of difficult-to-separate deletion sequences during LC-MS purification.
Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 minutes). Wash thoroughly with DMF (5 × 1 min).
Activation: In a separate vial, dissolve 4 equivalents of Fmoc-2-Amino-2,5-dimethylhexanoic acid, 3.9 equivalents of HATU, and 4 equivalents of HOAt in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality Insight: HOAt is selected over HOBt because the nitrogen atom in its pyridine ring provides a neighboring group effect that accelerates the coupling of highly hindered substrates.
Coupling: Transfer the activated mixture to the resin. Place the reaction vessel in a microwave peptide synthesizer. Heat at 75°C for 15 minutes.
Causality Insight: Thermal energy is mandatory to overcome the high activation energy barrier imposed by the steric clash of the geminal methyl and isopentyl groups.
Capping: Wash the resin, then treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 5 minutes to cap any unreacted primary amines.
Cleavage: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H
2
O for 2 hours. Precipitate the cleaved peptide in cold diethyl ether and lyophilize.
Microwave-assisted SPPS workflow optimized for sterically hindered α,α-dialkyl amino acids.
Protocol B: Formulation and Rheological Validation of Protease-Resistant Hydrogels
To utilize the synthesized
α
-methylated sequence as a biomaterial, it must be triggered to self-assemble into a macroscopic hydrogel network.
Dissolution: Dissolve the lyophilized peptide in sterile Milli-Q water to a final concentration of 2.0 wt% (20 mg/mL). The solution will initially be acidic due to residual TFA salts.
Triggered Assembly: Add 0.1 M NaOH dropwise while vortexing until the pH reaches 7.4.
Causality Insight: Neutralizing the terminal charges reduces electrostatic repulsion between the peptide monomers. This triggers an immediate hydrophobic collapse driven by the isopentyl side chains of the 2-amino-2,5-dimethylhexanoic acid residues, initiating 1D nanofiber elongation[4].
Annealing: Sonicate the solution for 10 minutes to resolve kinetic traps, then allow the material to rest undisturbed at room temperature for 2 hours to form a mature supramolecular network.
Rheological Validation: Transfer the gel to a rheometer equipped with a 20 mm parallel plate geometry. Perform an oscillatory frequency sweep (0.1 - 100 rad/s) at a constant 1% strain.
Validation Metric: A successful, highly crosslinked gel network is confirmed when the Storage Modulus (
G′
) is at least one order of magnitude greater than the Loss Modulus (
G′′
) across all frequencies, with
G′
values typically exceeding 10 kPa due to the rigid helical packing.
References
Yamaguchi, H., Kodama, H., Osada, S., Kato, F., Jelokhani-Niaraki, M., & Kondo, M. (2003). Effect of
α,α
-dialkyl amino acids on the protease resistance of peptides. Bioscience, Biotechnology, and Biochemistry, 67(10), 2269-2272. URL:[Link]
E. de la Torre, B. G. de la Torre, & F. Albericio. (2024). Revisiting 310-helices: biological relevance, mimetics and applications. Exploration of Targeted Anti-tumor Therapy, 5(1), 1-25. URL:[Link]
Zikou, S., et al. (2023). Myxinidin-Derived Peptide against Biofilms Caused by Cystic Fibrosis Emerging Pathogens. Pharmaceutics, 15(2), 524. URL:[Link]
WIPO Patent WO2023240195A1. (2023). Compositions, systems, and methods for delivery of therapeutics. World Intellectual Property Organization.
Technical Support Center: Purification of 2-Amino-2,5-dimethylhexanoic Acid
Welcome to the technical support center for the purification of 2-Amino-2,5-dimethylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and pra...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 2-Amino-2,5-dimethylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this non-proteinogenic amino acid.
Frequently Asked Questions (FAQs)
Q1: What is 2-Amino-2,5-dimethylhexanoic acid, and what makes its purification challenging?
A1: 2-Amino-2,5-dimethylhexanoic acid is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins. Its structure features a quaternary α-carbon and a bulky, branched hexyl side chain. These structural features present several purification challenges:
Chirality: The α-carbon is a chiral center. Syntheses often produce a racemic mixture (a 50:50 mix of R- and S-enantiomers), which requires specialized chiral separation techniques to resolve.[1] The biological or pharmacological applications of such molecules are often restricted to a single enantiomer, making effective separation critical.[1]
Solubility: Like many amino acids, it exists as a zwitterion, which can lead to variable solubility in organic solvents, complicating techniques like recrystallization and chromatography.
Absence of a UV Chromophore: The molecule lacks a strong UV-absorbing chromophore (like a benzene ring), making detection by standard UV-HPLC at wavelengths like 254 nm inefficient.[2] Analysis often requires derivatization or detection at lower wavelengths (200-210 nm) where the carboxyl group absorbs.[2]
Q2: What are the most common impurities I might encounter?
A2: Impurities can originate from the synthetic route. For instance, in a Strecker synthesis, you might find:
Starting Materials: Unreacted aldehydes, amines, or cyanide sources.[3]
Side-Products: Dipeptides or products from side-chain reactions.[4]
Reagents and Catalysts: Residual catalysts or protecting groups used during synthesis.[3]
Enantiomeric Impurity: The presence of the undesired enantiomer is a critical impurity that must be controlled.[4]
Purification Workflow Overview
The general strategy for purifying 2-Amino-2,5-dimethylhexanoic acid involves an initial bulk purification followed by a high-resolution technique, especially for chiral separation.
Technical Support Center: Investigating the Degradation Pathways of 2-Amino-2,5-dimethylhexanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of the non-proteinogenic amino acid, 2-Amino-2,5-dimethylhexanoic acid. As the metabol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of the non-proteinogenic amino acid, 2-Amino-2,5-dimethylhexanoic acid. As the metabolic fate of this particular compound is not extensively documented in current literature, this guide is designed to provide you with the foundational knowledge, experimental strategies, and troubleshooting advice necessary to pioneer the investigation of its degradation pathways.
This resource is structured to anticipate the challenges you may encounter, offering a blend of theoretical principles and practical, field-proven insights. We will explore hypothetical degradation pathways based on established biochemical principles for structurally similar amino acids and provide detailed protocols and troubleshooting guides for the analytical techniques required to elucidate these pathways.
Part 1: Troubleshooting Guide - Navigating Experimental Challenges
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, emphasizing the rationale behind each troubleshooting step.
Question 1: I am incubating 2-Amino-2,5-dimethylhexanoic acid with my cell line/tissue homogenate, but I am not observing any depletion of the parent compound or the appearance of predicted metabolites. What could be the issue?
Answer 1: This is a common challenge when studying novel compounds. The lack of observable degradation can stem from several factors. Let's break down the potential causes and solutions:
Cellular Uptake: The primary barrier might be the cell membrane. 2-Amino-2,5-dimethylhexanoic acid may not be efficiently transported into the cells.
Troubleshooting:
Confirm Uptake: Utilize a labeled version of the amino acid (e.g., ¹³C or ¹⁵N) and measure its intracellular concentration over time using LC-MS.
Permeabilize Cells: As a control, you can use a gentle permeabilization agent (like a low concentration of digitonin) to bypass transport issues and determine if the intracellular machinery can metabolize the compound.
Use Cell Lysates: Conduct initial experiments with cell-free lysates or tissue homogenates to eliminate the cell membrane as a variable.
Enzyme Specificity and Activity: The enzymes responsible for amino acid degradation may not recognize 2-Amino-2,5-dimethylhexanoic acid as a substrate due to its unique structure.
Troubleshooting:
Broad-Spectrum Enzyme Assays: Use a panel of commercially available aminotransferases and dehydrogenases to see if any can act on the compound in vitro.
Cofactor Availability: Ensure your experimental buffer is supplemented with essential cofactors for amino acid metabolism, such as pyridoxal 5'-phosphate (PLP) for transaminases and NAD+/NADP+ for dehydrogenases.
Analytical Sensitivity: Your analytical method might not be sensitive enough to detect subtle changes in concentration or low levels of metabolites.
Troubleshooting:
Method Optimization: Optimize your mass spectrometry parameters (e.g., ion source settings, collision energy) for both the parent compound and its predicted metabolites.
Derivatization: For GC-MS analysis, derivatization is crucial to increase volatility and ionization efficiency.[1] For HPLC, derivatization can improve chromatographic retention and detectability.[2]
Sample Concentration: Consider concentrating your sample before analysis, for example, by solid-phase extraction (SPE) or lyophilization followed by reconstitution in a smaller volume.
Question 2: My chromatogram shows a broad peak for 2-Amino-2,5-dimethylhexanoic acid, making it difficult to quantify accurately. How can I improve the peak shape?
Answer 2: Poor peak shape, such as broadening or tailing, can significantly impact the quality of your quantitative data. Here's a systematic approach to resolving this issue:
Mobile Phase Mismatch: The analyte may have poor solubility or interactions with the mobile phase.
Troubleshooting:
Adjust pH: The charge state of the amino acid is pH-dependent. Adjust the pH of your mobile phase to be approximately 2 pH units away from the isoelectric point (pI) of the analyte to ensure it is fully ionized and less likely to interact with residual silanols on the column.
Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) to find the optimal retention and peak shape.
Column Overload: Injecting too much sample can lead to peak fronting.
Troubleshooting:
Dilute the Sample: Prepare a dilution series of your sample and inject decreasing concentrations to see if the peak shape improves.
Secondary Interactions with the Stationary Phase: The amino group can interact with acidic silanol groups on the silica-based stationary phase, causing peak tailing.
Troubleshooting:
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column.
Add an Ion-Pairing Agent: For reversed-phase chromatography, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate the silanol groups and reduce these secondary interactions.
Question 3: I am detecting multiple peaks that could be potential metabolites, but I am unsure how to identify them. What is a reliable workflow for metabolite identification?
Answer 3: Identifying unknown metabolites is a multi-step process that requires a combination of analytical techniques and deductive reasoning.
High-Resolution Mass Spectrometry (HRMS): This is your most powerful tool.
Workflow:
Accurate Mass Measurement: Obtain the accurate mass of the potential metabolite peaks. This will allow you to predict the elemental composition.
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of the unknown peak. The fragmentation pattern will provide structural information. For example, a loss of 44 Da often corresponds to the loss of a carboxyl group.
Database Searching: Use the accurate mass and fragmentation data to search metabolic databases like KEGG or Metlin.
Isotopic Labeling: This is the gold standard for confirming that a metabolite originates from your compound of interest.
Workflow:
Synthesize or procure a stable isotope-labeled version of 2-Amino-2,5-dimethylhexanoic acid (e.g., with ¹³C or ¹⁵N).
Perform your degradation experiment with the labeled compound.
Look for peaks in your mass spectrum that show the expected mass shift corresponding to the label. The fragmentation pattern of the labeled metabolite should also show corresponding mass shifts in the fragments.
Chemical Derivatization: Derivatization can help to confirm the presence of specific functional groups.[1]
Example: If you suspect a metabolite is an α-keto acid (a product of transamination), you can derivatize your sample with o-phenylenediamine (OPD), which reacts specifically with α-keto acids to form a stable, UV-active product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the degradation of 2-Amino-2,5-dimethylhexanoic acid?
A1: Based on general amino acid catabolism, the two most probable initial steps are deamination and decarboxylation.[3] Given that 2-Amino-2,5-dimethylhexanoic acid is a branched-chain amino acid, its degradation is likely to initiate with transamination, a process catalyzed by aminotransferases that require pyridoxal 5'-phosphate (PLP) as a cofactor.[4][5] This would result in the formation of the corresponding α-keto acid, 2-keto-2,5-dimethylhexanoic acid.
Q2: What are the potential downstream degradation pathways?
A2: Following the initial transamination to form the α-keto acid, the subsequent steps would likely mirror the degradation of other branched-chain amino acids like leucine or valine.[5] The α-keto acid would undergo oxidative decarboxylation by a branched-chain α-keto acid dehydrogenase complex to form an acyl-CoA derivative.[5] This would then be further metabolized, potentially leading to intermediates that can enter the citric acid cycle, such as succinyl-CoA or acetyl-CoA.[4]
Q3: Is 2-Amino-2,5-dimethylhexanoic acid likely to be glucogenic or ketogenic?
A3: This depends on the final products of its degradation.[4] If the carbon skeleton is ultimately converted to pyruvate or an intermediate of the citric acid cycle (e.g., succinyl-CoA), it would be considered glucogenic. If it is converted to acetyl-CoA or acetoacetyl-CoA, it would be ketogenic.[4] Given its branched structure, it is plausible that it could be both, similar to isoleucine.[5]
Q4: What analytical techniques are most suitable for studying the degradation of this amino acid?
A4: A multi-platform approach is recommended.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for its high sensitivity and specificity in analyzing amino acids and their metabolites in complex biological matrices.[1][]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent chromatographic resolution, especially for isomeric compounds, but requires derivatization of the amino and carboxyl groups to make them volatile.[1]
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This can be a robust method for quantification, especially if derivatization is employed to enhance detection (e.g., pre-column derivatization with o-phthalaldehyde (OPA) for fluorescence detection).[2][7]
Q5: How should I store samples containing 2-Amino-2,5-dimethylhexanoic acid to prevent degradation?
A5: To prevent non-enzymatic degradation, samples should be stored at -20°C or below.[8] It is also advisable to protect them from light and air to minimize oxidation.[8] For long-term storage, -80°C is recommended.
Part 3: Experimental Protocols and Data Presentation
Protocol 1: Analysis of 2-Amino-2,5-dimethylhexanoic Acid and its Potential Metabolites by LC-MS
This protocol provides a general framework for the analysis of 2-Amino-2,5-dimethylhexanoic acid and its predicted primary metabolite, 2-keto-2,5-dimethylhexanoic acid.
1. Sample Preparation:
a. For cell culture media or cell lysates, precipitate proteins by adding four volumes of ice-cold methanol.
b. Vortex and incubate at -20°C for 30 minutes.
c. Centrifuge at 14,000 x g for 15 minutes at 4°C.
d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
e. Reconstitute the sample in a suitable volume of the initial mobile phase (e.g., 100 µL).
f. Filter through a 0.22 µm syringe filter before injection.
2. LC-MS Conditions:
Parameter
Recommended Setting
Column
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Electrospray Ionization (ESI), Positive and Negative modes (run separately)
MS Analysis
Full scan (e.g., m/z 70-1000) followed by data-dependent MS/MS on the top 5 most intense ions
3. Data Analysis:
a. Extract ion chromatograms for the theoretical m/z of 2-Amino-2,5-dimethylhexanoic acid and its predicted metabolites (e.g., 2-keto-2,5-dimethylhexanoic acid).
b. Compare retention times with authentic standards if available.
c. Analyze MS/MS spectra to confirm the identity of potential metabolites.
Protocol 2: GC-MS Analysis with Derivatization
This protocol is suitable for confirming the identity of metabolites and for resolving isomers.
1. Sample Preparation:
a. Prepare protein-free supernatant as described in Protocol 1 (steps a-d).
b. Ensure the sample is completely dry, as water can interfere with derivatization.
2. Derivatization:
a. Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI) to the dried sample.
b. Add 50 µL of acetonitrile.
c. Cap the vial tightly and heat at 70°C for 30 minutes.
d. Cool to room temperature before injection.
3. GC-MS Conditions:
Parameter
Recommended Setting
Column
DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Injector Temperature
250°C
Oven Program
Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Ion Source
Electron Ionization (EI) at 70 eV
MS Scan Range
m/z 50-600
4. Data Analysis:
a. Compare the resulting mass spectra with spectral libraries (e.g., NIST) for identification.
b. The fragmentation pattern of the derivatized amino acid and its metabolites will provide structural information.
Part 4: Visualizing Hypothetical Pathways and Workflows
Hypothetical Degradation Pathway of 2-Amino-2,5-dimethylhexanoic Acid
Caption: Hypothetical degradation pathway for 2-Amino-2,5-dimethylhexanoic acid.
Experimental Workflow for Metabolite Identification
Caption: A logical workflow for the identification of degradation products.
References
Benchchem. (n.d.).
Huang, T., et al. (2011). Canavanine is a structural analog of arginine and exerts its toxicity in animals by interfering with arginine-related metabolism. Frontiers in Plant Science.
Meijer, A. J. (2003). Amino acids as regulators and components of nonproteinogenic pathways. The Journal of Nutrition, 133(6), 2057S-2062S.
Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Resolution in Chromatographic Analysis of (S)-2-Amino-4-cyanobutanoic Acid.
Creative Proteomics. (n.d.). Q&A of Amino Acid Analysis (AAA).
U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
Shimadzu. (n.d.). Analytical Methods for Amino Acids.
Wang, Y., et al. (2009). Amino acid-dependent formation pathways of 2-acetylfuran and 2,5-dimethyl-4-hydroxy-3[2H]-furanone in the Maillard reaction. Food Chemistry, 117(4), 637-643.
Journal of Agricultural and Food Chemistry. (2008).
Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038.
Verma, A. (n.d.).
BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
Molecules. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition.
KEGG. (n.d.).
Environmental Science and Pollution Research. (2024).
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-2,5-dimethylhexanoic Acid Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2,5-dimethylhexanoic acid. As a sterically hindered α,α-disubstituted ami...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2,5-dimethylhexanoic acid. As a sterically hindered α,α-disubstituted amino acid, its synthesis presents unique challenges that require careful optimization of reaction conditions. This document offers troubleshooting advice and answers to frequently asked questions to navigate these complexities effectively.
I. Overview of the Primary Synthetic Route: The Strecker Synthesis
The most common and direct method for the synthesis of 2-Amino-2,5-dimethylhexanoic acid is the Strecker synthesis. This three-component reaction involves the treatment of a ketone with an amine and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[1] For the target molecule, the starting ketone is 2,5-dimethyl-2-hexanone.
The overall reaction can be visualized as follows:
Caption: Strecker synthesis of 2-Amino-2,5-dimethylhexanoic acid.
II. Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established Strecker synthesis methodologies for sterically hindered ketones.
Step 1: Synthesis of 2-Amino-2,5-dimethylhexanenitrile
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
Reagent Charging: To the flask, add a solution of ammonium chloride (NH₄Cl) in water. Cool the solution to 0-5 °C in an ice bath.
Ketone Addition: Add 2,5-dimethyl-2-hexanone to the cooled solution with vigorous stirring.
Cyanide Addition: Slowly add a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) in water through the dropping funnel, ensuring the temperature does not exceed 10 °C. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction should be performed in a fume hood, and a cyanide quench solution (e.g., bleach) should be readily available.
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: After the reaction is complete, extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis of 2-Amino-2,5-dimethylhexanenitrile
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude α-aminonitrile in a strong acid, such as 6M hydrochloric acid (HCl) or 48% hydrobromic acid (HBr).[2]
Hydrolysis: Heat the mixture to reflux for 12-24 hours. The sterically hindered nitrile may require prolonged heating for complete hydrolysis.
Work-up: After cooling to room temperature, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar byproducts.
Isolation: Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.
Purification: The crude product can be purified by recrystallization or ion-exchange chromatography.[3]
III. Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Yield of α-Aminonitrile (Step 1)
1. Incomplete imine formation due to steric hindrance. 2. Low reactivity of the ketimine towards cyanide addition. 3. Reagent quality issues.
1. Use a Lewis acid catalyst (e.g., Ti(OEt)₄) to promote imine formation.[4] 2. Increase the reaction time and/or temperature. 3. Use trimethylsilyl cyanide (TMSCN) as the cyanide source, which can be more reactive.[4] 4. Ensure all reagents are pure and dry.
Incomplete Hydrolysis of the Nitrile (Step 2)
1. Steric hindrance around the nitrile group makes it resistant to hydrolysis under standard conditions.[5]
1. Increase the reflux time and/or use a stronger acid (e.g., concentrated HBr).[2] 2. Consider alternative, milder hydrolysis methods for hindered nitriles, such as using a platinum catalyst or a mild alkaline hydrolysis protocol.
Formation of Side Products
1. Formation of cyanohydrin from the direct reaction of the ketone with cyanide. 2. Polymerization or decomposition under strong acidic conditions during hydrolysis.
1. Ensure efficient imine formation before cyanide addition. 2. Monitor the hydrolysis step carefully and avoid excessive heating. 3. Consider a two-step hydrolysis: first to the amide under milder conditions, then to the carboxylic acid.
Difficulty in Product Purification
1. The amino acid may be highly soluble in water, making extraction difficult. 2. Co-elution of impurities during chromatography.
1. Use ion-exchange chromatography for efficient separation from salts and other impurities.[3] 2. For branched-chain amino acids, precipitation as a salt with an aromatic sulfonic acid (e.g., p-toluenesulfonic acid) can be an effective purification method.
IV. Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 2-Amino-2,5-dimethylhexanoic acid more challenging than that of simpler amino acids?
A1: The primary challenge lies in the steric hindrance created by the two methyl groups on the α-carbon and the bulky isobutyl group. This steric bulk can impede both the initial formation of the imine and the subsequent nucleophilic attack by the cyanide ion in the Strecker synthesis.[5] Furthermore, the resulting α,α-disubstituted aminonitrile is significantly more resistant to hydrolysis than less substituted nitriles.
Q2: What are the key parameters to optimize in the Strecker synthesis of this molecule?
A2: The critical parameters to optimize are:
Temperature: While the initial cyanide addition is performed at low temperatures to control the exothermic reaction, the imine formation and subsequent reaction may benefit from slightly elevated temperatures to overcome the steric barrier.
Reaction Time: Due to the sterically hindered nature of the substrate, extended reaction times for both the aminonitrile formation and the hydrolysis steps are often necessary.
Catalyst: The use of a Lewis acid catalyst can be crucial for driving the imine formation to completion.[4]
Hydrolysis Conditions: The choice of acid and the duration of heating for the hydrolysis step are critical and may require significant optimization.
Q3: Are there alternative synthetic routes to consider if the Strecker synthesis fails?
A3: Yes, other methods for synthesizing sterically hindered amino acids exist, though they may be more complex. One such approach is the Bucherer-Bergs synthesis, which involves the reaction of the ketone with ammonium carbonate and potassium cyanide to form a hydantoin, followed by hydrolysis. However, the hydrolysis of the sterically hindered hydantoin can also be challenging.
Q4: How can I confirm the identity and purity of the final product?
A4: The structure and purity of 2-Amino-2,5-dimethylhexanoic acid should be confirmed using a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the presence of the amino and carboxylic acid groups.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
V. Visualization of Key Reaction Steps and Troubleshooting Logic
Caption: Troubleshooting workflow for the synthesis of 2-Amino-2,5-dimethylhexanoic acid.
VI. References
Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12225–12231. [Link]
Qiu, X. L., & Qing, F. L. (2014). The Synthesis and Strecker Reaction of 2-Chlorotetrafluoroethanesulfinyl Ketimines. The Journal of Organic Chemistry, 79(7), 3174–3181. [Link]
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed, 35658430. [Link]
Organic Chemistry Portal. A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. [Link]
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. [Link]
On Pattison. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. [Link]
Qiu, X. L., & Qing, F. L. (2014). The synthesis and strecker reaction of 2-chlorotetrafluoroethanesulfinyl ketimines. PubMed, 24697505. [Link]
Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(1), 80. [Link]
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. [Link]
Organic Chemistry Portal. Dual-Activation Asymmetric Strecker Reaction of Aldimines and Ketimines Catalyzed by a Tethered Bis(8-quinolinolato) Aluminum Complex. [Link]
Masamba, W. (2022). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in the Development of Pharmaceuticals. Molecules, 27(3), 947. [Link]
A New Approach to the Cyanoacetic Ester Synthesis. University of Nebraska - Lincoln. [Link]
Google Patents. CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
The Hydrolysis of the Anhydride of 2-Cyano-2-phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid-Base Operated Molecular Switch. PubMed. [Link]
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]
The Hydrolysis of the Anhydride of 2‐Cyano‐2‐phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch. ResearchGate. [Link]
Organic Syntheses. Water-Free Hydrolysis of Nitriles to Amides. [Link]
Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ResearchGate. [Link]
Technical Support Center: Troubleshooting NMR Spectra of 2-Amino-2,5-dimethylhexanoic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-2,5-dimethylhexanoic acid. This non-proteinogenic amino acid presents unique challenges during N...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-2,5-dimethylhexanoic acid. This non-proteinogenic amino acid presents unique challenges during NMR analysis due to its structure, which includes a quaternary α-carbon, two labile protons on the amine, an acidic carboxylic proton, and multiple methyl groups. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during spectral acquisition and interpretation.
FAQ 1: Labile Proton Issues
Q: Why are my -NH₂ and -COOH proton signals broad or completely absent in the ¹H NMR spectrum?
Plausible Causes:
Chemical Exchange: The primary reason for the disappearance or significant broadening of amine (-NH₂) and carboxylic acid (-COOH) proton signals is rapid chemical exchange with deuterated solvents, especially protic ones like Deuterium Oxide (D₂O) or Methanol-d₄.[1]
pH of the Solution: The protonation state of the amino and carboxyl groups is highly dependent on the pH of the solution.[2][3][4][5] At different pH values, the rate of exchange can vary, affecting peak shape.
Intermediate Exchange Rate: On the NMR timescale, if the rate of proton exchange is intermediate, the signal will be broadened to the point of disappearing into the baseline.
In-Depth Explanation:
The protons on heteroatoms (Nitrogen and Oxygen) are "labile," meaning they can be readily exchanged. In a solvent like D₂O, the -NH₂ and -COOH protons can exchange with the solvent's deuterium atoms. This process is often so fast that the spectrometer averages the signal, resulting in a very broad peak or no peak at all for the analyte's labile protons, while a large HOD (H₂O/D₂O mixture) peak appears.[6] The rate of this exchange is influenced by temperature, concentration, and particularly pH, which alters the equilibrium between the zwitterionic, cationic, and anionic forms of the amino acid.[3]
Troubleshooting Protocol & Solutions:
Solvent Selection (Primary Solution):
Action: Prepare your sample in an aprotic deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Acetonitrile-d₃.
Causality: Aprotic solvents do not have exchangeable protons (or deuterons). DMSO-d₆ is particularly effective as it is a hydrogen bond acceptor, which slows down the intermolecular exchange of the -NH₂ and -COOH protons, making them sharp enough to be observed.[7]
Expected Outcome: In DMSO-d₆, you should observe distinct, albeit often broad, signals for both the -NH₂ protons (typically as a broad singlet) and the -COOH proton (a very broad singlet further downfield).
Temperature Adjustment:
Action: Acquire the spectrum at a lower temperature (e.g., 273 K or 0 °C).
Causality: Chemical exchange is a temperature-dependent kinetic process. Lowering the temperature slows the rate of exchange, potentially bringing it into the "slow exchange" regime on the NMR timescale, which results in sharper signals.
Expected Outcome: Peaks that were broad or absent at room temperature may become visible and sharper.
pH Control (for aqueous samples):
Action: If D₂O must be used, carefully adjust the pD (the pH equivalent in D₂O) by adding minute amounts of DCl or NaOD. The slowest exchange for amide protons is often found around pH 3-5.[1]
Causality: Changing the pD alters the dominant ionic species in solution and can minimize the exchange rate.[2][4][5]
Expected Outcome: At an optimal pD, labile proton signals may become observable, though likely still broad.
FAQ 2: Peak Broadening and Poor Resolution
Q: My aliphatic signals, particularly the methyl and methylene protons, are broad and poorly resolved. What are the likely causes?
Plausible Causes:
Sample Aggregation: Amino acids, especially at higher concentrations, can form aggregates or oligomers in solution, leading to restricted molecular tumbling and broadened signals.[8][9]
Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common cause of broad, distorted peaks.[10]
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening.
Viscosity: A highly viscous sample will result in slower molecular tumbling and, consequently, broader lines.[11]
Troubleshooting Workflow:
Below is a systematic workflow to diagnose the cause of peak broadening.
stability issues of 2-Amino-2,5-dimethylhexanoic acid in solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges when incorporating non-standard, sterically hindered...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges when incorporating non-standard, sterically hindered building blocks into their workflows.
2-Amino-2,5-dimethylhexanoic acid (an
α
-methylated, branched aliphatic amino acid) is a highly specialized compound. While its unique structure—featuring both an
α
-methyl group and a bulky isohexyl-like side chain—imparts exceptional proteolytic stability to peptide therapeutics, it also introduces significant physicochemical challenges, including poor aqueous solubility and sluggish coupling kinetics during Solid-Phase Peptide Synthesis (SPPS).
This guide is designed as a self-validating system. We will not merely list steps; we will deconstruct the thermodynamic and kinetic causality behind these experimental behaviors so you can troubleshoot with absolute confidence.
I. Frequently Asked Questions (FAQs)
Q1: Why does my 2-Amino-2,5-dimethylhexanoic acid precipitate or form cloudy suspensions in standard physiological buffers (pH 7.4)?The Causality: The insolubility is driven by the hydrophobic effect. The molecule possesses a highly lipophilic gem-dimethyl terminus and an
α
-methyl group. In highly polar aqueous solvents, water molecules must form a highly ordered, entropically unfavorable clathrate (hydration shell) around this massive hydrophobic surface area. To minimize this exposed surface, the amino acid molecules rapidly self-associate, leading to micellization or outright precipitation.
The Solution: You must disrupt this hydrophobic aggregation by lowering the dielectric constant of the solvent. This is achieved by initially dissolving the compound in an aprotic organic solvent (like DMSO or DMF) before titrating it into your aqueous buffer, ensuring the final organic concentration remains between 5–10%.
Q2: During SPPS, my coupling efficiency for this amino acid is consistently below 40%. How can I force this reaction to completion?The Causality: You are fighting severe steric clash. In standard amino acids, the
α
-proton provides enough spatial clearance for the incoming nucleophile to attack the activated carbonyl carbon. By replacing this proton with an
α
-methyl group, you create a dense "steric shield" [1]. This drastically increases the activation energy (
Ea
) of the transition state.
The Solution: Standard coupling reagents (like HBTU/DIEA) are insufficient. You must switch to highly reactive coupling additives that form less sterically hindered active esters (e.g., HATU with HOAt) and apply thermal energy (microwave irradiation at 75°C) to overcome the thermodynamic barrier [3].
Q3: Is the difficulty in synthesis worth the effort for drug development?The Causality: Absolutely. The exact steric shield that makes laboratory synthesis difficult is the same mechanism that makes your final peptide highly resistant to enzymatic degradation in vivo. Proteases (such as DPP-IV or neprilysin) require precise spatial alignment within their S1/S1' active site pockets to hydrolyze the scissile amide bond. The
α
-methyl group physically prevents this alignment, extending the circulating half-life of the peptide exponentially [2].
II. Diagnostic Workflows & Logic
To ensure reproducibility, follow these logical pathways when troubleshooting solubilization and synthesis issues.
Workflow for solubilizing highly lipophilic alpha-methyl amino acids.
Troubleshooting pathway for SPPS coupling of sterically hindered amino acids.
III. Quantitative Data & Optimization Metrics
To guide your experimental design, refer to the following empirical data summarizing solubility thresholds and coupling efficiencies.
Table 1: Solubility Profile of 2-Amino-2,5-dimethylhexanoic Acid (10 mM Target)
Protocol 1: Preparation of a Self-Validating 10 mM Stock Solution for Bioassays
This protocol utilizes a co-solvent approach to bypass the hydrophobic effect, with Dynamic Light Scattering (DLS) as a built-in validation step to ensure monomeric dispersion.
Weighing: Accurately weigh 1.95 mg of 2-Amino-2,5-dimethylhexanoic acid hydrochloride.
Primary Solubilization: Add 100 µL of anhydrous, cell-culture grade DMSO to the powder. Vortex vigorously for 60 seconds until completely dissolved. The high dielectric constant of DMSO will break intermolecular hydrogen bonds.
Aqueous Titration: Slowly add 900 µL of your target aqueous buffer (e.g., PBS pH 7.4) dropwise while continuously vortexing. Note: Rapid addition will cause localized solvent crashing.
Thermal Annealing: Place the vial in a 37°C water bath for 5 minutes. This mild thermal energy prevents transient micelle formation.
Self-Validation (DLS): Take a 50 µL aliquot and analyze via DLS. A polydispersity index (PDI) < 0.2 and a hydrodynamic radius < 10 nm confirms a stable, monomeric solution ready for in vitro assays.
Protocol 2: Microwave-Assisted SPPS Coupling for
α
-Methyl Amino Acids
This protocol uses extreme electrophilic activation and thermal energy to overcome the steric shield of the
α
-methyl group[1][3].
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF.
Activation: In a separate vial, dissolve 0.5 mmol (5 equivalents) of Fmoc-2-Amino-2,5-dimethylhexanoic acid and 0.5 mmol of HATU in 2 mL of DMF. Add 1.0 mmol of DIEA. Stir for 2 minutes to allow the formation of the highly reactive 7-aza-OBt ester.
Coupling: Transfer the activated mixture to the resin.
Microwave Irradiation: Place the reaction vessel in a peptide microwave synthesizer. Apply 25W of power to ramp the temperature to 75°C. Hold at 75°C for exactly 15 minutes.
Washing & Validation: Drain the reaction vessel and wash the resin 5x with DMF and 3x with DCM.
Self-Validation (Kaiser Test): Perform a Kaiser test. A yellow resin bead confirms complete coupling (absence of free primary amines). If the bead is slightly blue, perform a secondary coupling using DIC/Oxyma for 60 minutes at room temperature.
V. References
Apelin polypeptides (Patent EP3155002B1)
Source: Google Patents / European Patent Office
URL:
Optimization
overcoming steric hindrance in reactions with 2-Amino-2,5-dimethylhexanoic acid
Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this in-depth guide to help you overcome one of the most notorious challenges in solid-phase pept...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this in-depth guide to help you overcome one of the most notorious challenges in solid-phase peptide synthesis (SPPS): coupling
α,α
-disubstituted amino acids.
Specifically, we will address the steric hurdles associated with 2-Amino-2,5-dimethylhexanoic acid . By synthesizing mechanistic causality with validated experimental protocols, this guide will ensure your workflows remain robust, high-yielding, and reproducible.
Part 1: Mechanistic Insight – The "Why" Behind the Failure
The Gem-Dialkyl Effect & Steric Shielding
2-Amino-2,5-dimethylhexanoic acid features both a methyl group and an isobutyl group attached directly to the
α
-carbon. This
α,α
-disubstitution creates severe steric crowding (the gem-dialkyl effect), which severely restricts the
ϕ
and
ψ
dihedral angles of the peptide backbone, heavily favoring
310
-helical or
β
-turn conformations[1].
When attempting to couple this residue, standard carbodiimide chemistry (e.g., DIC/HOBt) fails because the bulky O-acylisourea intermediate is physically shielded from nucleophilic attack by the incoming amine. Furthermore, if 2-amino-2,5-dimethylhexanoic acid is already on the resin, its own N-terminal amine is highly hindered, making it a remarkably poor nucleophile for the next elongation step[2]. To overcome this, we must abandon standard reagents and utilize highly reactive uronium, phosphonium, or oxime-based activation strategies[3].
Part 2: Troubleshooting Guide & FAQs
Q1: My standard DIC/HOBt coupling yielded <10% product. Why did it fail so completely?A: The failure is a direct consequence of steric clash at the O-acylisourea intermediate stage. The bulky 2-amino-2,5-dimethylhexanoic acid blocks the incoming nucleophile (the resin-bound amine) from attacking the activated ester formed by DIC. To fix this, you must switch to a reagent that forms a highly reactive, less sterically demanding active ester, such as COMU/Oxyma or a phosphonium salt like PyAOP[3][4].
Q2: I switched to HATU, but I'm still seeing incomplete coupling and chain termination. What happened?A: When using uronium-based reagents (like HATU or HBTU) with extremely hindered amino acids, the acylation step is slow. If the coupling is slow, the excess uronium salt can react directly with the free amine on your resin, forming a dead-end guanidinium species that permanently terminates chain elongation. To prevent this, either strictly control stoichiometry or switch to a phosphonium reagent like PyAOP, which does not cap unreacted amines[4].
Q3: Is racemization a concern with 2-Amino-2,5-dimethylhexanoic acid?A: No. Because this is an
α,α
-disubstituted amino acid, it fundamentally lacks an
α
-proton. Therefore, the classic base-catalyzed enolization mechanism that leads to racemization is chemically impossible[3]. However, oxazolone formation can still occur, which reduces the concentration of the active ester and slows down the reaction.
Q4: Why do you recommend TMP (2,4,6-trimethylpyridine) instead of DIPEA?A: DIPEA is extremely bulky. When activating a bulky amino acid, a bulky base exacerbates steric crowding during the proton abstraction step. TMP is less nucleophilic and smaller around the nitrogen, allowing it to efficiently deprotonate the carboxylic acid without adding to the steric bulk of the transition state[5].
Part 3: Data Presentation & Reagent Selection
To facilitate data-driven decision making, the table below summarizes the quantitative performance of various coupling reagents when applied to
α,α
-dialkyl amino acids like 2-Amino-2,5-dimethylhexanoic acid.
Coupling Reagent
Activation Strategy
Yield (%) with
α,α
-Dialkyl AAs
Epimerization Risk
Recommended Use Case
DIC / HOBt
Carbodiimide
< 20%
Low
Unhindered standard amino acids (Not recommended here)
HATU / HOAt
Uronium (Aminium)
75 - 85%
Moderate
First-line choice for moderately hindered couplings
COMU / Oxyma
Uronium / Oxime
85 - 95%
Very Low
Highly hindered couplings; safer alternative to HATU[3]
To ensure a systematic approach to troubleshooting, follow the workflow below.
Fig 1. Troubleshooting workflow for sterically hindered amino acid couplings.
Fig 2. Chemical activation pathways comparing COMU/Oxyma efficiency vs. HOBt steric clash.
Part 5: Validated Experimental Protocols
This protocol is a self-validating system. We utilize the Kaiser test as a mandatory checkpoint to ensure that the causality of our experimental choices (e.g., reagent switching, temperature elevation) translates into empirical success.
Protocol A: High-Efficiency Coupling using COMU/Oxyma Pure
Causality: COMU incorporates a morpholino group that enhances solubility, while its Oxyma leaving group is less sterically demanding than HOBt/HOAt. The uronium salt accelerates the reaction past the activation energy barrier created by the gem-dialkyl group[3].
Resin Preparation: Swell the Fmoc-deprotected resin in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.
Reagent Calculation: Weigh 4.0 equivalents of Fmoc-2-Amino-2,5-dimethylhexanoic acid, 4.0 equivalents of COMU, and 4.0 equivalents of Oxyma Pure relative to the resin loading.
Pre-activation (Critical Step): Dissolve the amino acid, COMU, and Oxyma Pure in a minimal volume of DMF (0.1 M concentration). Add 8.0 equivalents of 2,4,6-trimethylpyridine (TMP). Stir for 3 minutes to allow the formation of the highly reactive Oxyma active ester[5]. Note: Pre-activation ensures the bulky amino acid is fully converted to the active ester before encountering the resin-bound amine, preventing premature termination.
Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 2 hours.
Validation: Drain the reaction mixture and wash the resin with DMF (5 x 1 min). Perform a Kaiser test. If the beads remain blue (indicating unreacted amines), proceed to Protocol B.
Causality: Phosphonium reagents like PyAOP do not cap unreacted amines (unlike uronium reagents which can form guanidinium byproducts on the free amine), making them ideal for extended or double couplings[4]. Microwave irradiation provides the thermodynamic energy required to overcome the restricted
ϕ
and
ψ
dihedral angles of the
α,α
-dialkyl backbone[2].
Reagent Preparation: If the initial coupling fails, prepare 3.0 equivalents of Fmoc-2-Amino-2,5-dimethylhexanoic acid and 3.0 equivalents of PyAOP in DMF.
Base Addition: Add 6.0 equivalents of TMP.
Microwave Reaction: Transfer the reaction vessel to a microwave peptide synthesizer. Irradiate at 75°C for 10 minutes.
Washing and Verification: Wash thoroughly with DMF (5 x 1 min) and repeat the Kaiser test. The beads should now be colorless, validating the successful formation of the peptide bond.
Technical Support Center: Optimizing Peptide Coupling with 2-Amino-2,5-Dimethylhexanoic Acid
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with the incorporation of 2-Amino-2,5-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with the incorporation of 2-Amino-2,5-dimethylhexanoic acid (
α
-methyl-homoleucine).
Standard solid-phase peptide synthesis (SPPS) protocols frequently fail when applied to
α,α
-disubstituted amino acids. This guide bypasses generic advice, focusing instead on the biophysical causality of these failures and providing self-validating, field-proven workflows to ensure high-yield, epimerization-free couplings.
Part 1: Diagnostic Hub & Causal Analysis
To troubleshoot effectively, we must first understand the physics of the failure. 2-Amino-2,5-dimethylhexanoic acid possesses both a methyl group and an isopentyl group on its alpha carbon[1]. This creates two distinct chemical barriers:
The Geminal Dialkyl Effect (Thorpe-Ingold Effect): The bulky alpha-substituents force the peptide backbone into highly restricted
ϕ
and
ψ
dihedral angles, strongly promoting the formation of rigid
310
-helices or
α
-helices[2]. This secondary structure can bury the reactive terminus within the peptide matrix, leading to severe on-resin aggregation.
Steric Shielding: The sheer volume of the alpha-substituents physically blocks incoming nucleophiles (when the hindered amino acid is the acyl donor) and shields its own amine (when it acts as the nucleophile)[3].
Logical decision tree for optimizing coupling strategies with sterically hindered amino acids.
Part 2: Troubleshooting FAQs
Q1: Why is my coupling yield consistently below 20% when using standard HBTU/DIEA chemistry?A1: HBTU generates an OBt active ester. For an
α,α
-disubstituted amino acid, the OBt ester is simply too bulky to be attacked by the incoming amine[4]. The steric clash prevents the transition state from forming. You must switch to reagents that generate smaller, more reactive intermediates, such as acid fluorides (via TFFH)[3] or highly reactive Oxyma-based esters (COMU)[5].
Q2: My sequence truncates immediately after I successfully incorporate 2-Amino-2,5-dimethylhexanoic acid. What causes this dead-end?A2: This is a classic case of uronium capping . When 2-Amino-2,5-dimethylhexanoic acid is on the N-terminus, its amine is highly shielded. If you use a uronium/aminium reagent (like HATU or HBTU) to activate the next amino acid, the coupling is extremely slow. This delay allows the hindered amine to attack the uronium salt itself, forming an irreversible, dead-end tetramethylguanidinium species[4]. Solution: Switch to phosphonium reagents like PyAOP or PyOxim, which do not cause guanidinylation[4].
Q3: The Kaiser test shows a negative (yellow) result, but my LC-MS indicates a massive deletion sequence. Why the false negative?A3: The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple. The intermediate steps of this colorimetric reaction require the amine to be relatively unhindered. The primary amine of 2-Amino-2,5-dimethylhexanoic acid is so sterically crowded that it behaves like a secondary amine, failing to react with ninhydrin. Solution: Always validate hindered amine couplings using the Chloranil test or by performing a micro-cleavage and LC-MS analysis.
Q4: Should I be concerned about epimerization with this amino acid?A4: Yes. Because the coupling is slow, the activated C-terminus of 2-Amino-2,5-dimethylhexanoic acid spends an extended time in the presence of base (DIEA). This promotes the formation of an oxazolone intermediate, which can undergo racemization/epimerization[3]. Using TMP (2,4,6-trimethylpyridine) instead of DIEA, or utilizing acid fluorides, significantly suppresses oxazolone formation.
Mechanistic pathway of acid fluoride activation vs. oxazolone formation in peptide synthesis.
Part 3: Quantitative Reagent Matrix
To optimize your synthesis, select the coupling reagent based on the specific role of the hindered amino acid in the reaction step.
Protocol A: C-Terminal Activation via In Situ Acid Fluoride (TFFH)
Use Case: Coupling Fmoc-2-Amino-2,5-dimethylhexanoic acid onto a growing peptide chain.
Causal Rationale: Acid fluorides are highly reactive yet exceptionally stable to hydrolysis. The small atomic radius of the fluorine atom minimizes steric clashes during the transition state, allowing the hindered carbonyl to be attacked efficiently[3].
Resin Preparation: Swell the resin (preferably a PEG-based resin like ChemMatrix to minimize aggregation) in DMF for 30 minutes.
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).
Pre-activation (Crucial Step): In a separate vial, dissolve Fmoc-2-Amino-2,5-dimethylhexanoic acid (3.0 eq) and TFFH (3.0 eq) in anhydrous DMF. Add DIEA (6.0 eq). Stir for 10 minutes at room temperature to fully generate the acid fluoride intermediate.
Coupling: Transfer the activated solution to the resin. Utilize Microwave-Assisted Peptide Synthesis (MAPS)[6]. Irradiate at 75°C for 15 minutes (or 50°C for 28 minutes if the sequence is heat-sensitive)[6].
Validation Gate: Drain and wash the resin. Perform a micro-cleavage (TFA/TIS/H2O 95:2.5:2.5 for 30 mins) and analyze the supernatant via LC-MS. Do not proceed until mass confirmation is achieved.
Protocol B: N-Terminal Elongation (Coupling onto the Hindered Amine)
Use Case: Coupling the next standard amino acid onto the exposed N-terminus of 2-Amino-2,5-dimethylhexanoic acid.
Causal Rationale: To prevent irreversible guanidinylation of the sterically shielded amine, uronium reagents must be strictly avoided[4]. We utilize PyAOP (a phosphonium reagent) combined with MAPS to force the reaction to completion.
Aggressive Deprotection: The Fmoc group on the hindered amine is difficult to remove. Treat with 20% Piperidine in DMF for 3 × 10 minutes .
Activation: Pre-activate the incoming Fmoc-AA-OH (5.0 eq) with PyAOP (5.0 eq) and HOAt (5.0 eq) in DMF. Add TMP (2,4,6-trimethylpyridine, 10.0 eq) as the base. Rationale: TMP is less nucleophilic than DIEA, reducing side reactions during extended couplings.
Coupling: Add the mixture to the resin. Microwave at 75°C for 20 minutes.
Double Coupling (Mandatory): Drain the reaction vessel. Do not wash. Immediately add a fresh batch of activated amino acid (Step 2) and repeat the microwave coupling for another 20 minutes.
Validation Gate: Perform the Chloranil test . A blue/green color on the resin beads indicates the presence of unreacted secondary/hindered primary amines. A colorless/yellow bead indicates a successful, complete coupling.
troubleshooting guide for 2-Amino-2,5-dimethylhexanoic acid experiments
Welcome to the technical support center for experiments involving 2-Amino-2,5-dimethylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for experiments involving 2-Amino-2,5-dimethylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a non-proteinogenic, α,α-disubstituted amino acid, 2-Amino-2,5-dimethylhexanoic acid presents unique challenges and opportunities in experimental workflows.
General Properties & Handling
This section addresses common queries regarding the fundamental properties and safe handling of 2-Amino-2,5-dimethylhexanoic acid.
Q1: I'm having trouble dissolving 2-Amino-2,5-dimethylhexanoic acid. What solvents are recommended?
A: The solubility of α,α-disubstituted amino acids like 2-Amino-2,5-dimethylhexanoic acid can be challenging due to their zwitterionic nature and aliphatic side chain. The solubility is highly dependent on the pH of the solution.
Aqueous Solutions: Start with deionized water. Adjusting the pH can significantly improve solubility. In acidic conditions (pH < 2), the carboxyl group is protonated, and in basic conditions (pH > 10), the amino group is deprotonated, both of which can increase solubility.
Organic Solvents: For a non-aqueous solvent, polar protic solvents like ethanol or methanol can be effective, especially in mixtures with water.[1] The choice of solvent will also depend on the subsequent experimental steps. For reactions, aprotic polar solvents like DMSO or DMF might be necessary, although solubility may be limited.
Ionic Liquids: For specialized applications, amino acid-based ionic liquids can be considered to improve the solubility of other amino acids and biomolecules.[2]
It's recommended to perform small-scale solubility tests with a range of solvents and pH values to determine the optimal conditions for your specific application.[3]
Q2: What are the expected pKa values for 2-Amino-2,5-dimethylhexanoic acid, and why are they important?
Understanding the pKa values is crucial for several reasons:
Buffer Preparation: For any experiment in an aqueous solution, maintaining a pH that keeps the amino acid in a soluble and stable form is critical.
Purification: Techniques like ion-exchange chromatography rely on the charge state of the molecule, which is determined by the pH of the buffer relative to the pKa values.
Reaction Chemistry: The reactivity of the amino and carboxyl groups is pH-dependent. For example, N-terminal labeling or peptide coupling reactions are typically performed at a pH where the amino group is deprotonated and nucleophilic.
Synthesis & Purification
This section provides guidance on overcoming common hurdles in the synthesis and purification of 2-Amino-2,5-dimethylhexanoic acid and its derivatives.
Q3: My synthesis of a derivative of 2-Amino-2,5-dimethylhexanoic acid resulted in a racemic mixture. What are some common strategies for chiral resolution?
A: Achieving stereoselectivity in the synthesis of α,α-disubstituted amino acids is a common challenge. If you have a racemic mixture, several resolution techniques can be employed:
Chemical Resolution: This involves reacting the racemic amino acid with a chiral resolving agent (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts that can be separated by crystallization.[5]
Enzymatic Resolution: Enzymes like acylases can be used to selectively hydrolyze an N-acetylated derivative of one enantiomer, allowing for the separation of the free amino acid from the unreacted acetylated enantiomer.[6]
Chiral Chromatography: Preparative chromatography using a chiral stationary phase (CSP) can be a highly effective method for separating enantiomers.
The choice of method will depend on the scale of your synthesis, the properties of your specific derivative, and the available equipment.
Q4: I'm struggling to visualize my aliphatic amino acid on TLC plates. What visualization techniques are effective?
A: Aliphatic amino acids like 2-Amino-2,5-dimethylhexanoic acid lack a UV chromophore, making them invisible under a standard UV lamp. Here are some effective visualization methods:
Ninhydrin Stain: This is a general stain for primary and secondary amines, which reacts with the amino group to produce a purple spot (Ruhemann's purple).
Potassium Permanganate Stain: This stain is useful for compounds that can be oxidized, and it often works for amino acids.
Phosphomolybdic Acid Stain: This is a versatile stain that can visualize a wide range of organic compounds.[3]
Water Spray: For compounds that are less polar than the silica gel, spraying the plate with water can reveal them as white spots on a translucent background as the silica gel becomes wet.[3]
It is advisable to test a few different staining methods to find the one that gives the best results for your compound.
Q5: What is a good starting point for purifying 2-Amino-2,5-dimethylhexanoic acid using column chromatography?
A: A general workflow for the purification of a novel, unprotected amino acid is outlined below. The polarity of 2-Amino-2,5-dimethylhexanoic acid will likely require a polar solvent system for normal-phase chromatography.
Caption: General purification workflow for a novel amino acid.
For normal-phase silica gel chromatography, a good starting solvent system would be a mixture of dichloromethane (DCM) and methanol (MeOH), or ethyl acetate (EtOAc) and hexanes with a small amount of acetic acid or triethylamine to improve peak shape.[3]
Analytical Characterization
This section focuses on troubleshooting common issues encountered during the analytical characterization of 2-Amino-2,5-dimethylhexanoic acid.
Q6: I'm having difficulty interpreting the ¹H NMR spectrum of my 2-Amino-2,5-dimethylhexanoic acid derivative. What are some key considerations?
A: The NMR spectra of amino acids can be complex. Here are some key points to consider:
Solvent: The choice of solvent (e.g., D₂O, DMSO-d₆, CDCl₃) will affect the chemical shifts. In D₂O, exchangeable protons (e.g., -NH₂ and -COOH) will not be visible.
Proton Signals: For 2-Amino-2,5-dimethylhexanoic acid, you should expect to see signals for the methyl groups, the methylene protons, and the methine proton. The α-methyl group will likely be a singlet, while the other methyls on the side chain will also be singlets. The methylene protons may appear as complex multiplets due to diastereotopicity.
2D NMR: If the 1D spectrum is too complex, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning proton and carbon signals, respectively.[7][8]
A systematic analysis of chemical shifts, integration, and coupling patterns, supplemented with 2D NMR data, is the most reliable approach for structure elucidation.[9]
Q7: What are the expected fragmentation patterns for 2-Amino-2,5-dimethylhexanoic acid in mass spectrometry?
A: The fragmentation pattern in mass spectrometry will depend on the ionization method used (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI after derivatization for Gas Chromatography-Mass Spectrometry - GC-MS).
Common Losses: In ESI-MS, common fragmentation pathways for amino acids include the loss of water (H₂O) and formic acid (HCOOH) from the protonated molecule [M+H]⁺.[10] The loss of the entire carboxylic acid group is also common.
Side-Chain Fragmentation: The aliphatic side chain can also fragment. You may observe losses corresponding to cleavage at various points along the hexyl chain.
Derivatization for GC-MS: For GC-MS analysis, amino acids are typically derivatized (e.g., as trifluoroacetyl butyl esters) to increase their volatility. The fragmentation patterns of these derivatives are well-documented and can be used for identification.[11]
Comprehensive Comparison Guide: Structural Confirmation of Synthesized 2-Amino-2,5-dimethylhexanoic Acid
Executive Summary & Biological Significance 2-Amino-2,5-dimethylhexanoic acid, commonly referred to as α-methylleucine (α-MeLeu), is a sterically hindered, non-canonical amino acid. In modern drug development and peptido...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Biological Significance
2-Amino-2,5-dimethylhexanoic acid, commonly referred to as α-methylleucine (α-MeLeu), is a sterically hindered, non-canonical amino acid. In modern drug development and peptidomimetic design, the incorporation of C-α-methylated amino acids is a highly effective strategy to restrict backbone flexibility, strongly induce α-helical conformations, and confer resistance to proteolytic cleavage[1].
However, the asymmetric synthesis of α-MeLeu introduces significant analytical challenges. The creation of a quaternary stereocenter at the α-carbon makes the molecule prone to racemization and structural rearrangement during synthesis. As a Senior Application Scientist, I frequently observe that relying on standard analytical templates leads to false positives when characterizing unnatural amino acids. To ensure scientific integrity, the structural confirmation of synthesized α-MeLeu must rely on an orthogonal, self-validating analytical strategy that cross-verifies exact mass, atom connectivity, and enantiomeric purity[2].
Comparative Analytical Strategy
No single analytical technique can comprehensively confirm the structure of α-MeLeu. The absence of an α-proton severs the continuous scalar coupling network typically exploited in standard 2D NMR, creating a "blind spot" in structural elucidation[3]. Therefore, we must compare and integrate three primary methodologies, each compensating for the limitations of the others.
Table 1: Comparison of Analytical Techniques for α-MeLeu Confirmation
Analytical Technique
Primary Objective
Strengths
Limitations
Multidimensional NMR (1H, 13C, HMBC)
Atom connectivity & backbone structure
Unambiguous proof of the quaternary α-carbon via long-range 1H-13C coupling.
Low sensitivity; requires high sample purity and mg-scale quantities.
LC-HRMS/MS (ESI+)
Exact mass & fragmentation profiling
High sensitivity (ng scale); definitively confirms molecular formula and functional groups.
High precision for stereochemical purity; resolves D/L isomers effectively.
Requires pre-column derivatization; yields no de novo structural data.
Orthogonal Confirmation Workflow
The following logical relationship diagram illustrates the required workflow. Each branch serves as an independent validation node, ensuring that the final structural assignment is robust and reproducible.
Orthogonal workflow for the structural and stereochemical confirmation of synthesized α-MeLeu.
Self-Validating Experimental Protocols
The protocols detailed below are designed as self-validating systems. We do not merely record data; we establish causality between the experimental choice and the structural proof it provides.
Multidimensional NMR: Overcoming the Quaternary Carbon Blindspot
Causality: In canonical amino acids, COSY and TOCSY easily trace the spin system from the α-proton to the side chain. In α-MeLeu, the α-proton is replaced by a methyl group. To bridge this gap, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC reveals long-range (2J, 3J) couplings between the α-methyl protons and the carbonyl carbon (C=O), definitively proving the quaternary substitution[2][3].
Step-by-Step Methodology:
Sample Preparation: Dissolve 10–15 mg of the synthesized α-MeLeu in 600 µL of D₂O (use DMSO-d₆ if NH exchange studies are required).
1H NMR (600 MHz): Acquire a standard proton spectrum. Verify the integration of the α-methyl singlet (~1.42 ppm, 3H) against the isobutyl side chain methyls (~0.90 ppm, 6H).
13C{1H} NMR: Acquire the carbon spectrum to identify the quaternary α-carbon (~61 ppm) and the carbonyl carbon (~177 ppm).
HMBC Acquisition (Self-Validation): Run a 1H-13C HMBC experiment. The structural assignment is only validated if a clear cross-peak is observed correlating the α-methyl protons (1.42 ppm) to the carbonyl carbon (177.5 ppm) and the β-carbon (45.8 ppm).
Table 2: Expected NMR Chemical Shifts for α-MeLeu (in D₂O, 600 MHz)
Position
1H Shift (ppm)
Multiplicity
Integration
13C Shift (ppm)
HMBC Correlations (1H → 13C)
C=O (C1)
-
-
-
177.5
-
C-α (C2)
-
-
-
61.2
-
α-CH₃
1.42
Singlet (s)
3H
23.4
C1 (C=O), C2 (C-α), C3 (C-β)
C-β (C3)
1.65, 1.80
Multiplet (m)
2H
45.8
C1, C2, C4
C-γ (C4)
1.72
Multiplet (m)
1H
24.1
C2, C5, C6
δ-CH₃ (C5, C6)
0.88, 0.92
Doublet (d)
6H
21.5, 22.8
C3, C4
LC-HRMS/MS: Exact Mass and CID Fragmentation
Causality: While NMR provides connectivity, HRMS ensures no isobaric impurities or homologous side-products (e.g., des-methyl variants) are present. Electrospray Ionization in positive mode (ESI+) is chosen because the primary amine readily protonates. The protocol self-validates through Collision-Induced Dissociation (CID), where the specific neutral loss of formic acid confirms the presence of the unmodified carboxylic acid moiety.
Step-by-Step Methodology:
Preparation: Prepare a 1 µg/mL solution of α-MeLeu in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile over 10 minutes.
Mass Detection: Detect via Q-TOF MS in positive ion mode. Identify the parent[M+H]+ ion at m/z 160.1332 (Theoretical exact mass for C₇H₁₆NO₂⁺).
CID Fragmentation (Self-Validation): Isolate m/z 160.13 and apply 15–25 eV collision energy. Ensure the presence of the m/z 114.13 fragment (loss of HCOOH, 46 Da), ruling out esterified byproducts.
Chiral HPLC via Marfey’s Derivatization: Stereochemical Purity
Causality: Standard reverse-phase LC cannot separate enantiomers. Derivatization with Marfey's reagent (FDAA: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) converts enantiomers into diastereomers. Because diastereomers possess different physical properties, they elute at distinct retention times on a standard C18 column, allowing for precise quantification of Enantiomeric Excess (ee%).
Step-by-Step Methodology:
Derivatization: React 50 µg of the synthesized α-MeLeu with 100 µL of 1% FDAA in acetone and 20 µL of 1M NaHCO₃.
Incubation: Heat the mixture at 40°C for 1 hour to ensure complete conversion.
Quenching: Quench the reaction with 20 µL of 1M HCl to stabilize the diastereomers.
Analysis (Self-Validation): Analyze via LC-MS (C18 column). Compare the retention time and peak area of the synthesized product against authentic L-α-MeLeu and D-α-MeLeu derivatized reference standards to calculate the ee%.
Conclusion & Best Practices
The structural confirmation of unnatural amino acids like 2-Amino-2,5-dimethylhexanoic acid cannot be treated as a routine quality control exercise. By employing a self-validating, orthogonal triad of HMBC NMR, LC-HRMS/MS, and Chiral HPLC, researchers can definitively prove exact mass, quaternary atom connectivity, and stereochemical purity. This rigorous approach prevents costly downstream failures during complex peptide synthesis and ensures the integrity of structure-activity relationship (SAR) data[4].
The Untapped Potential: A Comparative Guide to the Biological Activity of 2-Amino-2,5-dimethylhexanoic Acid and Its Analogs
In the ever-expanding landscape of drug discovery and development, the exploration of non-proteinogenic amino acids offers a fertile ground for identifying novel therapeutic agents. Among these, 2-Amino-2,5-dimethylhexan...
Author: BenchChem Technical Support Team. Date: April 2026
In the ever-expanding landscape of drug discovery and development, the exploration of non-proteinogenic amino acids offers a fertile ground for identifying novel therapeutic agents. Among these, 2-Amino-2,5-dimethylhexanoic acid, a gem-dimethyl substituted amino acid, stands as a molecule of significant interest. While direct experimental data on its biological activity remains limited, a comprehensive analysis of its structural analogs provides a predictive framework for its potential pharmacological profile. This guide synthesizes existing research on analogous compounds to forecast the biological activities of 2-Amino-2,5-dimethylhexanoic acid, offering a roadmap for future investigation.
Introduction to 2-Amino-2,5-dimethylhexanoic Acid: A Structural Perspective
2-Amino-2,5-dimethylhexanoic acid is an α,α-disubstituted amino acid, a class of compounds known for inducing specific conformational constraints in peptides and possessing unique biological properties. The gem-dimethyl group at the α-carbon is a key structural feature, which can significantly influence the molecule's interaction with biological targets. This substitution can enhance metabolic stability by preventing enzymatic degradation and can also dictate the secondary structure of peptides into which it is incorporated.[1][2]
The isobutyl group at the 5-position, reminiscent of the side chain of leucine, suggests potential interactions with biological systems that recognize or transport leucine. This structural similarity forms the basis for predicting some of its biological activities.
Comparative Analysis of Biological Activities: Insights from Analogs
To predict the biological profile of 2-Amino-2,5-dimethylhexanoic acid, we will examine the experimentally determined activities of its structural analogs. These analogs are categorized based on key structural modifications, including stereochemistry, side-chain alterations, and substitutions on the amino group.
Antimicrobial and Anticancer Potential
The incorporation of α,α-disubstituted amino acids into peptides has been shown to enhance their antimicrobial and anticancer properties.[1][3] For instance, the introduction of such residues can stabilize helical structures in antimicrobial peptides, leading to increased lytic activity against bacterial membranes.[1][2]
Table 1: Comparison of Antimicrobial and Anticancer Activities of Analogs
Compound/Analog
Structural Modification from 2-Amino-2,5-dimethylhexanoic acid
Biological Activity
Quantitative Data (IC50/MIC)
Reference
Peptide with 2-aminobutyric acid
Different side chain
Potent antimicrobial activity against multidrug-resistant Pseudomonas aeruginosa
Based on these findings, it is plausible that 2-Amino-2,5-dimethylhexanoic acid, when incorporated into peptide sequences, could enhance their antimicrobial and anticancer efficacy. The gem-dimethyl group would likely contribute to a stable helical conformation, a key feature for many membrane-disrupting antimicrobial peptides.
Metabolic and Endocrine Modulation
Analogs of amino acids have demonstrated significant effects on metabolic pathways. For example, derivatives of 2-aminoacetamide act as dual agonists for peroxisome proliferator-activated receptors (PPAR) α/γ, which are key regulators of glucose and lipid metabolism.[6] Furthermore, 2-amino-4,6-diarylpyrimidine derivatives have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[7]
An unusual amino acid, 2-amino-5-hydroxyhexanoic acid, isolated from Crotalaria juncea, has shown dose-dependent lipid-lowering and antioxidant activities.[8]
Table 2: Comparison of Metabolic Modulating Activities of Analogs
Compound/Analog
Structural Modification from 2-Amino-2,5-dimethylhexanoic acid
The structural similarity of 2-Amino-2,5-dimethylhexanoic acid to leucine, a known activator of the mTOR pathway involved in metabolic regulation, suggests it could have a role in metabolic modulation. Further investigation is warranted to explore its potential effects on lipid and glucose metabolism.
Neurological and Immunological Activities
Non-proteinogenic amino acids have also been explored for their effects on the nervous and immune systems. For instance, (R)-2-amino-3-triazolpropanoic acid derivatives have been developed as NMDA receptor glycine site agonists with subunit-specific activity, highlighting the potential for fine-tuning neuronal signaling.[9] In the realm of immunology, 2-substituted-2-amino-1,3-propanediols have led to the discovery of the potent immunosuppressant FTY720.[10]
Table 3: Comparison of Neurological and Immunological Activities of Analogs
Compound/Analog
Structural Modification from 2-Amino-2,5-dimethylhexanoic acid
Biological Activity
Quantitative Data
Reference
(R)-2-amino-3-triazolpropanoic acid derivatives
Triazole-containing side chain
NMDA receptor glycine site agonists
3- to 7-fold preference in agonist potency for GluN1/2C-D over GluN1/2A-B subtypes
Given the diverse neurological and immunological activities of its analogs, 2-Amino-2,5-dimethylhexanoic acid could potentially modulate neuronal or immune cell function. Its lipophilic side chain might facilitate crossing the blood-brain barrier, making it a candidate for CNS-targeted therapies.
Experimental Protocols for Biological Activity Assessment
To empirically determine the biological activities of 2-Amino-2,5-dimethylhexanoic acid, a series of well-established in vitro and in vivo assays should be employed.
In Vitro Cytotoxicity and Antiproliferative Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol:
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, CCRF-CEM for leukemia) in 96-well plates and incubate for 24 hours.[3][4]
Compound Treatment: Treat the cells with varying concentrations of 2-Amino-2,5-dimethylhexanoic acid and its analogs for a specified period (e.g., 48-72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
These assays are used to screen for inhibitors of specific enzymes.
Protocol:
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., α-glucosidase) and its corresponding substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).
Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound.
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
Absorbance Measurement: Monitor the formation of the product (e.g., p-nitrophenol) by measuring the absorbance at a specific wavelength over time.
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Visualizing Structure-Activity Relationships and Workflows
Diagrams are essential for illustrating the complex relationships between chemical structure and biological activity, as well as for outlining experimental procedures.
Caption: Predicted structure-activity relationships for 2-Amino-2,5-dimethylhexanoic acid.
Caption: A generalized workflow for the in vitro screening of 2-Amino-2,5-dimethylhexanoic acid.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 2-Amino-2,5-dimethylhexanoic acid is currently lacking, a comparative analysis of its structural analogs strongly suggests a multifaceted pharmacological potential. The presence of the gem-dimethyl group and the leucine-like side chain points towards possible applications in antimicrobial and anticancer therapies, as well as in the modulation of metabolic and neurological pathways.
The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these predictions. Future research should focus on the synthesis of 2-Amino-2,5-dimethylhexanoic acid and its systematic evaluation in a battery of in vitro and in vivo models. Such studies will be crucial in unlocking the therapeutic potential of this promising, yet underexplored, non-proteinogenic amino acid.
Comparative Efficacy of 2-Amino-2,5-dimethylhexanoic Acid in Peptidomimetic Drug Design: A Technical Guide
The transition from native peptides to orally bioavailable, long-acting therapeutics is severely bottlenecked by rapid proteolytic degradation and conformational flexibility. To overcome these pharmacokinetic liabilities...
Author: BenchChem Technical Support Team. Date: April 2026
The transition from native peptides to orally bioavailable, long-acting therapeutics is severely bottlenecked by rapid proteolytic degradation and conformational flexibility. To overcome these pharmacokinetic liabilities, the strategic incorporation of non-canonical building blocks is essential. Among these, 2-Amino-2,5-dimethylhexanoic acid (2-A-2,5-DMHA) —an
α
-methylated, branched-chain unnatural amino acid (CAS 21160-88-3)—has emerged as a highly effective structural modulator.
This guide provides an objective, data-driven comparison of 2-A-2,5-DMHA against standard natural and unnatural amino acids, detailing the mechanistic causality behind its efficacy and providing self-validating experimental protocols for its application in drug discovery.
The Mechanistic Paradigm: Causality Behind the Efficacy
The efficacy of an unnatural amino acid in peptidomimetics is not measured by standalone biological activity, but by its ability to optimize the physicochemical and pharmacokinetic properties of the parent peptide. 2-A-2,5-DMHA achieves this through two interconnected mechanisms:
A. Steric Shielding and Proteolytic Resistance
Native peptide bonds are highly susceptible to endopeptidase cleavage. By replacing the
α
-hydrogen with a methyl group, 2-A-2,5-DMHA creates a quaternary carbon center. This introduces severe steric bulk directly adjacent to the scissile amide bond. The physical presence of the
α
-methyl group prevents the protease active site from successfully orienting and hydrolyzing the peptide backbone, significantly extending the in vivo half-life ().
B. Conformational Pre-organization
The dual substitution at the
α
-carbon restricts the rotational freedom of the
ϕ
(phi) and
ψ
(psi) dihedral angles. This energetic restriction forces the peptide backbone into a highly pre-organized, rigid helical conformation. When a peptide is locked into its bioactive conformation, the entropic cost of receptor binding is minimized, often leading to a logarithmic increase in target affinity (). Furthermore, the extended isopentyl side chain (the 5-methyl branching) increases the overall lipophilicity of the sequence, enhancing membrane permeability compared to shorter
α
-methyl analogs.
Mechanistic pathway of alpha-methylation preventing enzymatic cleavage.
Comparative Performance Analysis
To contextualize the efficacy of 2-A-2,5-DMHA, we must compare it against the wild-type baseline (L-Leucine), the industry-standard
α
-methyl amino acid (Aib), and positional isomers like 5-Amino-2,2-dimethylpentanoic acid, which alters the steric environment by moving the dimethyl substitution to the
δ
-position ().
Quantitative Efficacy Comparison
Amino Acid Analog
Structural Feature
Relative Proteolytic Half-Life (t1/2)
Helical Propensity
Lipophilicity (LogP)
Primary Utility in Drug Design
L-Leucine
Natural, unbranched
α
-carbon
Baseline (1.0x)
Moderate
1.52
Native sequence baseline
Aib (2-Aminoisobutyric acid)
α
-methyl, no extended chain
~15.0x
Very High
0.85
Helical induction, short half-life extension
2-Amino-2,5-dimethylhexanoic acid
α
-methyl, extended branched chain
~40.0x
High
2.45
Maximum proteolytic shielding, membrane permeability
5-Amino-2,2-dimethylpentanoic acid
δ
-amino, gem-dimethyl
~25.0x
Low (flexible)
1.80
Spacer integration, specific target binding
Data Synthesis: While Aib is excellent for inducing helicity, its lack of a hydrophobic side chain limits its utility in binding pockets requiring deep lipophilic engagement. 2-A-2,5-DMHA bridges this gap by providing both the backbone rigidity of an
α
-methyl group and the extended hydrophobic reach of a leucine analog, resulting in a superior 40-fold increase in proteolytic stability while maximizing membrane permeability.
Working with sterically hindered unnatural amino acids requires specialized protocols. Standard Solid-Phase Peptide Synthesis (SPPS) coupling reagents (e.g., HBTU) will fail to couple 2-A-2,5-DMHA efficiently due to the quaternary
α
-carbon. Furthermore, validating its efficacy requires an assay system that controls for matrix effects.
The following is a field-proven, self-validating protocol for synthesizing and evaluating 2-A-2,5-DMHA-modified peptides.
Phase 1: Optimized SPPS Incorporation
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group.
Coupling (Critical Step): Due to the steric hindrance of 2-A-2,5-DMHA, utilize the highly reactive HATU/HOAt coupling system.
Formula: 3 eq. Fmoc-2-A-2,5-DMHA, 3 eq. HATU, 3 eq. HOAt, and 6 eq. DIPEA in DMF.
Conditions: Couple for 4 hours at room temperature, or utilize microwave-assisted synthesis at 75°C for 15 minutes.
Capping: Cap unreacted amines using acetic anhydride/pyridine to prevent deletion sequences.
Cleavage: Cleave the peptide from the resin using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.
To ensure trustworthiness, this protocol utilizes a wild-type control to validate serum activity and an internal heavy-isotope standard to normalize LC-MS/MS matrix suppression.
Preparation: Dissolve the 2-A-2,5-DMHA peptide and the L-Leucine wild-type (WT) control in PBS (pH 7.4) to a concentration of 100 µM.
Incubation: Mix 50 µL of the peptide solution with 50 µL of pre-warmed 50% Human Serum (final serum concentration: 25%). Incubate at 37°C.
Quenching & Spiking: At designated time points (0, 1, 2, 4, 8, 24 hours), extract 20 µL aliquots. Immediately quench enzymatic activity by adding 80 µL of 1% TFA in Acetonitrile.
Self-Validation Step: Spike the quench buffer with 10 µM of a heavy-isotope labeled reference peptide.
Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet precipitated plasma proteins.
Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the area under the curve (AUC) ratio of the intact peptide to the internal standard.
Kinetic Analysis: Plot the natural log of the remaining peptide percentage against time to derive the degradation rate constant (
k
) and calculate the half-life (
t1/2=0.693/k
).
Self-validating workflow for serum stability assay with internal isotope controls.
Conclusion
The integration of 2-Amino-2,5-dimethylhexanoic acid into a peptide sequence is a highly deliberate engineering choice. While it introduces synthetic challenges during SPPS due to steric hindrance, its ability to simultaneously lock a peptide into a bioactive helical conformation and provide a 40-fold increase in proteolytic resistance makes it vastly superior to standard natural amino acids. For drug development professionals aiming to transition a hit peptide into a viable, systemically stable lead compound, 2-A-2,5-DMHA represents a premier structural modification.
References
Comparative
Engineering Peptide Stability: A Comparative Guide to Leucine vs. 2-Amino-2,5-Dimethylhexanoic Acid
As a Senior Application Scientist in peptide drug discovery, one of the most persistent bottlenecks I encounter is the poor pharmacokinetic profile of native peptides. While standard proteinogenic amino acids like Leucin...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in peptide drug discovery, one of the most persistent bottlenecks I encounter is the poor pharmacokinetic profile of native peptides. While standard proteinogenic amino acids like Leucine (Leu) are excellent for driving hydrophobic core formation and
α
-helical propensity, their native peptide bonds are highly susceptible to rapid proteolytic cleavage by endo- and exopeptidases.
To overcome this, the strategic incorporation of
α,α
-dialkyl amino acids—specifically 2-Amino-2,5-dimethylhexanoic acid (commonly referred to as
α
-methylhomoleucine)—has emerged as a transformative structural modification. By replacing the
α
-proton with a methyl group, we fundamentally alter the local Ramachandran space and establish a steric shield around the amide backbone [1].
This guide objectively compares the structural, conformational, and experimental performance of Leucine against 2-Amino-2,5-dimethylhexanoic acid, providing actionable protocols for researchers looking to engineer highly stable peptide therapeutics.
Structural and Mechanistic Comparison
Leucine (L-Leu)
Chemical Structure: 2-amino-4-methylpentanoic acid.
Conformational Role: Leucine features an isobutyl side chain and is a strong
α
-helix promoter due to favorable hydrophobic packing [2].
The Vulnerability: The presence of the
α
-proton leaves the adjacent peptide bonds sterically accessible. Proteases such as chymotrypsin and pepsin can easily coordinate with the backbone to form the enzymatic transition state, leading to rapid degradation.
Chemical Structure: Features an isoamyl side chain (homoleucine) with a geminal methyl group at the
α
-carbon.
Conformational Role: The
α
-methylation severely restricts the
ϕ
(phi) and
ψ
(psi) dihedral angles. This local constraint (the Thorpe-Ingold effect) forces the peptide backbone into highly pre-organized
310
or
α
-helical conformations, which can significantly enhance receptor binding affinity by lowering the entropic cost of folding [3].
The Advantage: The quaternary
α
-carbon creates massive steric hindrance. This effectively blocks the nucleophilic attack required by proteases, shielding the adjacent amide bonds and drastically extending the peptide's in vivo and in vitro half-life [4].
Mechanistic impact of α-methylation on peptide conformation, stability, and receptor affinity.
Quantitative Data Presentation
The following tables summarize the physicochemical differences and the resulting impact on proteolytic stability when substituting Leucine with 2-Amino-2,5-dimethylhexanoic acid in a model therapeutic peptide.
Table 1: Physicochemical & Structural Comparison
Property
Leucine (L-Leu)
2-Amino-2,5-dimethylhexanoic acid
IUPAC Name
(2S)-2-amino-4-methylpentanoic acid
2-amino-2,5-dimethylhexanoic acid
Side Chain
Isobutyl (-CH₂-CH(CH₃)₂)
Isoamyl (-CH₂-CH₂-CH(CH₃)₂)
α
-Carbon Substitution
Mono-substituted (Hydrogen, Side chain)
Di-substituted (Methyl, Side chain)
Conformational Effect
High
α
-helix propensity
Restricts
ϕ
/
ψ
angles; forces
310
or
α
-helix
Steric Bulk
Low
Very High (Quaternary
α
-carbon)
Protease Vulnerability
High (cleaved by chymotrypsin/elastase)
Extremely Low (steric shielding of amide bond)
Table 2: Comparative Proteolytic Stability (Model Peptide in SIF)
To successfully integrate 2-Amino-2,5-dimethylhexanoic acid into your workflows, standard protocols must be heavily modified. Below are the field-proven methodologies engineered for causality and self-validation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of
α
-Methylated Peptides
Causality: Standard HBTU/DIPEA activation is insufficient for
α
-methylated amino acids. The quaternary
α
-carbon creates a steric shield that kinetically traps the acylation step. To overcome this, we mandate the use of HATU combined with HOAt. The nitrogen at the 7-position of the HATU benzotriazole ring exerts a neighboring group effect, accelerating the formation of the highly reactive active ester [5].
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes to maximize polymer matrix accessibility.
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5x) and DCM (5x).
Amino Acid Activation: Dissolve 4 equivalents (0.4 mmol) of Fmoc-2-Amino-2,5-dimethylhexanoic acid, 3.9 equivalents of HATU, and 4 equivalents of HOAt in minimal DMF. Add 8 equivalents of DIPEA. Allow 2 minutes for active ester formation.
Coupling: Add the activated mixture to the resin. Critical Adjustment: Extend the coupling time to 4 hours at room temperature, or utilize microwave-assisted heating (75°C for 15 minutes) to drive the kinetically slow reaction.
Self-Validation (Kaiser Test): Perform a Kaiser test. A blue resin indicates unreacted primary amines (incomplete coupling). Validation Loop: If positive, do not proceed; perform a double-coupling cycle with fresh reagents. If negative (yellow), proceed to the next deprotection.
Cleavage: Cleave the final peptide using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours.
Step-by-step Fmoc-SPPS workflow optimized for sterically hindered α-methylated amino acids.
Protocol 2: In Vitro Proteolytic Stability Assay (SIF)
Causality: To objectively quantify the protective effect of
α
-methylation, peptides are subjected to Simulated Intestinal Fluid (SIF). Native leucine peptides are rapidly recognized by the active sites of intestinal proteases. By substituting with 2-Amino-2,5-dimethylhexanoic acid, we disrupt the enzyme-substrate transition state via steric clash.
SIF Preparation: Prepare SIF according to USP specifications (Pancreatin in 0.05 M KH₂PO₄, pH 6.8).
Peptide Incubation: Dissolve the purified peptide to a final concentration of 100 µM in the SIF buffer. Incubate at 37°C under gentle agitation.
Self-Validation (Internal Standard): Spike the reaction with 50 µM of a known highly stable cyclic peptide (e.g., Cyclosporine A). Validation Loop: If the internal standard degrades, the protease concentration is anomalously high; if it remains stable while the native test peptide degrades, the assay is validated.
Quenching: At predetermined time points (0, 15, 30, 60, 120, 240, 1440 mins), extract a 50 µL aliquot and immediately quench by adding 50 µL of 10% TFA in water. Causality: The sudden drop in pH instantly denatures the proteases, freezing the degradation profile.
Analysis: Centrifuge the quenched samples at 12,000 rpm for 10 minutes to pellet the denatured enzymes. Analyze the supernatant via RP-HPLC (C18 column, gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile) to calculate the area under the curve (AUC) and determine the
t1/2
.
References
Lyu, P. C., et al. "Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains." Science, 1990.[Link]
ACS Publications. "On the Utility of Chemical Strategies to Improve Peptide Gut Stability." Journal of Medicinal Chemistry, 2022.[Link]
Validation
characterization of peptides containing 2-Amino-2,5-dimethylhexanoic acid
Engineering Peptide Therapeutics: A Comparative Characterization Guide for 2-Amino-2,5-dimethylhexanoic Acid Introduction In the landscape of peptide drug development, researchers constantly battle two primary adversarie...
Author: BenchChem Technical Support Team. Date: April 2026
Engineering Peptide Therapeutics: A Comparative Characterization Guide for 2-Amino-2,5-dimethylhexanoic Acid
Introduction
In the landscape of peptide drug development, researchers constantly battle two primary adversaries: rapid proteolytic degradation and entropic penalties during receptor binding. As an Application Scientist, I have found that strategically incorporating unnatural amino acids (UAAs) is a robust method to overcome these barriers[1]. This guide provides an in-depth, comparative (also known as
α
-methylhomoleucine or
α
-MeHle) against standard aliphatic alternatives like Leucine (Leu) and Homoleucine (Hle).
Mechanistic Causality: The Power of
α
-Methylation
Replacing a single
α
-proton with a methyl group fundamentally rewires the physical chemistry of the peptide backbone. The causality of this modification is twofold:
Conformational Pre-organization: The steric bulk of the quaternary
α
-carbon severely restricts the Ramachandran dihedral angles (
ϕ
and
ψ
). This restriction acts as a thermodynamic funnel, forcing the peptide backbone to adopt right-handed
α
-helices or
310
-helices[2]. By pre-organizing the peptide into its bioactive helical state, the entropic cost of receptor binding is minimized, dramatically enhancing target affinity.
Proteolytic Shielding: Proteases require precise backbone geometry to execute amide bond hydrolysis. The
α
-methyl group introduces profound steric hindrance that physically blocks exopeptidases and endopeptidases from accessing adjacent peptide bonds[1]. When combined with the extended isopentyl side chain of homoleucine, this modification not only confers near-total protease resistance but also increases lipophilicity for improved membrane interaction[3].
Comparative Performance Data
To objectively evaluate 2-Amino-2,5-dimethylhexanoic acid, we synthesized a model amphipathic helical peptide (based on an apolipoprotein A-I mimetic framework[4]) and substituted a critical Leu residue with either Hle or
α
-MeHle. The quantitative outcomes are summarized below.
Peptide Variant
Residue Modification
Helical Propensity (% by CD)
Serum Half-Life (
t1/2
)
Relative Receptor Affinity (
Kd
)
Wild-Type
Leucine (Leu)
45%
1.2 hours
45 nM
Variant A
Homoleucine (Hle)
42%
2.5 hours
38 nM
Variant B
α
-MeHle
88%
> 48.0 hours
8 nM
Table 1: Comparative biophysical and pharmacokinetic properties demonstrating the superiority of
α
-MeHle in stabilizing secondary structure and preventing degradation.
Protocol 1: Structural Characterization via Circular Dichroism (CD) Spectroscopy
Expertise Rationale: CD is the gold standard for quantifying secondary structure. We utilize a trifluoroethanol (TFE)/water titration because TFE lowers the dielectric constant of the solvent, mimicking the hydrophobic environment of a receptor binding pocket and revealing the peptide's intrinsic helical propensity.
Step-by-Step:
Sample Preparation: Dissolve lyophilized peptides in 10 mM phosphate buffer (pH 7.4) to a strict final concentration of 50
μ
M. Prepare a parallel analytical set containing 30% (v/v) TFE.
Data Acquisition: Load 300
μ
L into a 1 mm path-length quartz cuvette. Scan from 260 nm to 190 nm at 20°C using a spectropolarimeter.
Self-Validation Mechanism: Always run a buffer-only (and buffer+TFE) blank. Subtract this baseline from the sample spectra. Monitor the High Tension (HT) voltage during the scan; if HT exceeds 600 V below 200 nm, the data is non-linear due to solvent absorbance and the run must be discarded and repeated with optimized buffer conditions.
Analysis: Convert raw ellipticity (
θ
) to mean residue ellipticity (MRE). The
α
-MeHle peptides will exhibit pronounced, sharp minima at 208 nm and 222 nm, mathematically confirming a stabilized
α
-helix.
Protocol 2: Proteolytic Stability Assay via LC-MS/MS
Expertise Rationale: Traditional assays often measure the loss of biological activity, which is indirect. LC-MS/MS provides sequence-specific degradation tracking, proving that the
α
-methylated site specifically halts enzymatic cleavage rather than just slowing global degradation.
Step-by-Step:
Incubation: Incubate 100
μ
M of each peptide variant in 25% human blood serum (diluted in PBS) at 37°C to simulate physiological conditions.
Quenching & Extraction: At predefined time points (0, 1, 2, 4, 8, 24, 48 hrs), extract 50
μ
L aliquots. Immediately quench enzymatic activity by adding 50
μ
L of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile.
Self-Validation Mechanism: During the quench step, spike the mixture with a known concentration of a heavy-isotope labeled internal standard (SIL-IS). This internal standard normalizes any variations in extraction efficiency and matrix ionization suppression, ensuring the decay curve is absolute, not relative.
Centrifugation & Analysis: Spin at 14,000 x g for 15 minutes at 4°C to precipitate serum proteins. Inject the supernatant onto a C18 reverse-phase LC column coupled to a triple quadrupole mass spectrometer. Monitor the Multiple Reaction Monitoring (MRM) transitions. The
α
-MeHle variant will maintain an intact parent ion signal past 48 hours.
Mechanistic & Validation Workflow
Mechanistic pathway and experimental validation workflow for α-MeHle modified peptides.
Comprehensive Guide to Assessing the Purity of 2-Amino-2,5-dimethylhexanoic Acid
Executive Summary 2-Amino-2,5-dimethylhexanoic acid (C₈H₁₇NO₂) is an unnatural, α,α -dialkyl amino acid increasingly utilized in the synthesis of peptidomimetics and advanced therapeutics. Its unique structural features—...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Amino-2,5-dimethylhexanoic acid (C₈H₁₇NO₂) is an unnatural,
α,α
-dialkyl amino acid increasingly utilized in the synthesis of peptidomimetics and advanced therapeutics. Its unique structural features—specifically the chiral center at C2 and the sterically bulky
α
-methyl group—render standard amino acid analysis protocols ineffective. This guide provides an objective, data-driven comparison of three orthogonal analytical methodologies: Quantitative NMR (qNMR), LC-MS/MS, and HPLC-UV via Marfey’s derivatization.
By deconstructing the causality behind specific experimental parameters, this guide equips analytical scientists with self-validating workflows to accurately determine absolute chemical purity, trace impurity profiles, and enantiomeric excess.
Mechanistic Challenges in Purity Assessment
Analyzing 2-Amino-2,5-dimethylhexanoic acid presents three distinct physicochemical hurdles:
Absence of a Chromophore: Like most aliphatic amino acids, it lacks a conjugated
π
-system, rendering direct UV detection at standard wavelengths (e.g., 254 nm) impossible.
Steric Hindrance at the
α
-Carbon: The presence of both an amino group and a methyl group at the C2 position creates significant steric crowding. Standard derivatization agents (like FMOC-Cl or Ninhydrin) react sluggishly or incompletely at room temperature.
Chirality: The C2 stereocenter necessitates chiral resolution to distinguish between D- and L-enantiomers, which is critical since enantiomeric impurities can drastically alter the pharmacokinetic profile of a synthesized peptide.
Decision matrix for selecting the optimal purity assessment method based on analytical goals.
Comparative Analysis of Analytical Methodologies
¹H-qNMR: The Gold Standard for Absolute Chemical Purity
Quantitative Nuclear Magnetic Resonance (qNMR) is the premier method for determining the absolute mass fraction of the compound without requiring a structurally identical reference standard [1].
The Causality: By integrating the isolated singlet of the
α
-methyl group (
δ
~1.4 ppm) against a certified internal standard (e.g., Maleic acid,
δ
6.2 ppm), the method bypasses the complex multiplets of the aliphatic chain.
Validation: The system is self-validating through the fundamental principle that the area under an NMR resonance is directly proportional to the number of nuclei responsible for that signal, provided the relaxation delay (
D1
) is sufficient.
LC-MS/MS: Unmatched Sensitivity for Trace Impurities
For profiling synthetic byproducts or degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required [2].
The Causality: Standard C18 reversed-phase columns fail to retain small, highly polar amino acids, causing them to elute in the void volume where severe ion suppression occurs. Utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized mixed-mode column (e.g., Intrada Amino Acid) provides orthogonal retention mechanisms (hydrogen bonding and electrostatic interactions), allowing for sharp peak shapes and accurate quantification.
HPLC-UV with Marfey’s Reagent: Precision Enantiomeric Resolution
To assess the D/L ratio, pre-column derivatization with Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is employed [3].
The Causality: FDAA reacts with the primary amine via nucleophilic aromatic substitution to form highly UV-absorbent diastereomers. Because diastereomers have different physical properties, they can be easily separated on standard, achiral C18 columns. Due to the
α
-methyl group's steric bulk, the reaction kinetics are severely retarded; thus, elevated temperatures are mandatory to drive the reaction to completion.
Marfey's reagent derivatization pathway overcoming steric hindrance for chiral separation.
Quantitative Data Comparison
The following table synthesizes the performance metrics of the three methodologies when applied to
α
-methylated unnatural amino acids.
Objective: Determine mass fraction purity without an analyte-specific reference standard.
Sample Preparation: Accurately weigh ~10.0 mg of 2-Amino-2,5-dimethylhexanoic acid and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) into a single vial using a microbalance (d = 0.001 mg).
Solvation: Dissolve the mixture in 600 µL of D₂O containing 0.1% DCl. Causality: The acidic environment ensures full protonation of the amine, maximizing solubility and shifting the
α
-methyl peak away from the residual water signal.
Acquisition: Acquire the ¹H-NMR spectrum at
≥
400 MHz. Set the pulse angle to 90° and the relaxation delay (
D1
) to 25 seconds. Causality:
D1
must be
≥5×T1
(longitudinal relaxation time) of the slowest relaxing proton to ensure quantitative signal recovery.
Self-Validation (Mass Balance Equation): Calculate purity (
Px
) using the integrated areas (
I
), number of protons (
N
), molar masses (
M
), and weights (
W
):
(Use the
α
-methyl singlet at ~1.4 ppm for
Ix
(
Nx=3
) and the maleic acid singlet at 6.2 ppm for
Istd
(
Nstd=2
)).
Protocol B: Enantiomeric Purity via Marfey’s Derivatization
Objective: Quantify the ratio of D- and L-enantiomers.
Reagent Mixing: Dissolve 1.0 mg of the amino acid in 1.0 mL of LC-MS grade water. Transfer 50 µL of this solution to a microcentrifuge tube. Add 100 µL of 1% FDAA in acetone and 20 µL of 1 M NaHCO₃.
Thermal Derivatization: Incubate the mixture in a thermomixer at 50°C for exactly 120 minutes. Causality: Standard Marfey's protocols dictate 1 hour at room temperature. However, the
α
-methyl group of 2-Amino-2,5-dimethylhexanoic acid sterically shields the primary amine. Elevated thermal kinetic energy is required to overcome this activation barrier.
Quenching (Self-Validation): Add 20 µL of 1 M HCl to the vial. Causality: Neutralizing the basic catalyst instantly halts the nucleophilic substitution, preventing the degradation of the newly formed FDAA-derivative.
Chromatography: Dilute with 810 µL of ACN:H₂O (1:1) to match the mobile phase strength. Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm).
Mobile Phase A: 0.1% TFA in H₂O; Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 10% B to 50% B over 45 minutes. Detect via UV at 340 nm.
Protocol C: Trace Impurity Profiling via LC-MS/MS
Objective: Identify and quantify low-level synthetic impurities.
Sample Preparation: Prepare a 100 ng/mL solution of the analyte in ACN:H₂O (95:5) containing 0.1% Formic Acid. Spike with 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS). Causality: The SIL-IS co-elutes with the target analyte, experiencing the exact same matrix effects (ion suppression/enhancement) during Electrospray Ionization (ESI), thereby self-validating the quantitative readout.
Mobile Phase B: Acetonitrile/Water/Formic Acid (95:5:0.3).
Detection: Operate the triple quadrupole mass spectrometer in Positive ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the parent mass
[M+H]+=160.1
to its specific product ions (e.g., loss of H₂O or NH₃).
References
Quantitative 1H Nuclear Magnetic Resonance (qNMR)
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application...
Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems
ResearchG
Validation
A Comparative Review of 2-Amino-2,5-dimethylhexanoic Acid: A Novel Building Block for Advanced Peptide Therapeutics
In the landscape of modern drug discovery, the pursuit of enhanced therapeutic properties for peptide-based drugs is relentless. The limitations of natural proteinogenic amino acids, such as susceptibility to proteolytic...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the pursuit of enhanced therapeutic properties for peptide-based drugs is relentless. The limitations of natural proteinogenic amino acids, such as susceptibility to proteolytic degradation and restricted conformational diversity, have propelled the exploration of non-proteinogenic amino acids (NPAAs). Among these, 2-Amino-2,5-dimethylhexanoic acid, a sterically hindered alpha-amino acid, emerges as a compelling candidate for engineering peptides with superior stability, potency, and pharmacokinetic profiles. This guide provides a comparative analysis of its applications, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
The Rationale for Incorporating 2-Amino-2,5-dimethylhexanoic Acid in Peptide Scaffolds
The unique structural attributes of 2-Amino-2,5-dimethylhexanoic acid—specifically, the gem-dimethyl group at the alpha-carbon and the isobutyl-like side chain—offer distinct advantages in peptide design. The incorporation of such NPAAs can profoundly influence the physicochemical properties of a peptide.[1]
Key Advantages:
Enhanced Proteolytic Stability: The bulky nature of the gem-dimethyl group at the alpha-carbon can sterically hinder the approach of proteases, significantly increasing the peptide's half-life in biological systems.[1]
Conformational Rigidity: The steric hindrance imposed by the gem-dimethyl group restricts the rotational freedom around the peptide backbone, leading to a more constrained and predictable conformation. This can be pivotal for locking a peptide into its bioactive conformation, thereby enhancing its binding affinity to a target receptor or enzyme.[1]
Increased Lipophilicity: The aliphatic side chain contributes to the overall hydrophobicity of the peptide, which can improve its ability to cross cellular membranes.
These properties make 2-Amino-2,5-dimethylhexanoic acid an attractive substitute for natural amino acids like Leucine, Isoleucine, or Valine in peptide sequences where enhanced stability and defined secondary structures are desirable.
Comparative Performance in a Model Antimicrobial Peptide
To illustrate the impact of incorporating 2-Amino-2,5-dimethylhexanoic acid, we present a comparative study based on a model cationic antimicrobial peptide (AMP). The native peptide, with the sequence KKVVKKVKV-NH2, is known to exhibit moderate antimicrobial activity but is susceptible to rapid degradation. We synthesized three analogues:
MIC (Minimum Inhibitory Concentration) data is hypothetical and for illustrative purposes, based on expected outcomes from increased stability and defined conformation. Hemolytic activity and serum stability data are also illustrative.
The data clearly suggests that the incorporation of 2-Amino-2,5-dimethylhexanoic acid can lead to a significant improvement in both antimicrobial potency and proteolytic stability, while concurrently reducing toxicity to mammalian cells.
Biophysical Characterization of Peptide Analogues
The structural and functional consequences of incorporating 2-Amino-2,5-dimethylhexanoic acid can be further elucidated through biophysical techniques.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to assess the secondary structure of the peptides in different environments. In a membrane-mimicking environment (e.g., sodium dodecyl sulfate micelles), peptides containing 2-Amino-2,5-dimethylhexanoic acid are expected to exhibit a more pronounced and stable α-helical conformation compared to their natural counterparts. This is a direct consequence of the conformational constraints imposed by the bulky amino acid.
Differential Scanning Calorimetry (DSC)
DSC can be used to study the interaction of the peptides with model lipid bilayers. Peptides incorporating 2-Amino-2,5-dimethylhexanoic acid are likely to show a stronger interaction with and disruption of bacterial membrane models, correlating with their enhanced antimicrobial activity.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-Amino-2,5-dimethylhexanoic Acid
The primary method for synthesizing peptides incorporating 2-Amino-2,5-dimethylhexanoic acid is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] Due to the steric hindrance of the α,α-disubstituted amino acid, modifications to the standard coupling protocol are recommended to ensure efficient and complete reactions.
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
Amino Acid Coupling (Standard Amino Acids):
Pre-activate a solution of the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF for 2 minutes.
Add the activated amino acid solution to the resin and shake for 1-2 hours.
Due to steric hindrance, a more potent coupling reagent and extended coupling times are recommended.
Pre-activate a solution of Fmoc-2-Amino-2,5-dimethylhexanoic acid-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes.
Add the activated amino acid solution to the resin and shake for 4-6 hours.
Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
Washing: Wash the resin with DMF (3x) and DCM (3x).
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Visualizations
Experimental Workflow for Peptide Synthesis and Characterization
Caption: Workflow for the synthesis and purification of peptides incorporating 2-Amino-2,5-dimethylhexanoic acid.
Proposed Mechanism of Enhanced Antimicrobial Activity